3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXICQWCSLBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552367 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-75-7 | |
| Record name | 3-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 104040-75-7), a pivotal reagent in modern medicinal and agrochemical research. We delve into its core physicochemical properties, explore the mechanistic basis of its chemical reactivity, and detail its applications as a versatile building block for complex molecular synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and synthetic utility, including a detailed experimental protocol for sulfonamide formation.
Introduction
This compound is a specialized heterocyclic building block that has garnered significant attention in pharmaceutical and agrochemical discovery. Its structure uniquely combines three critical motifs: a pyridine ring, an electron-withdrawing trifluoromethyl (-CF3) group, and a highly reactive sulfonyl chloride (-SO2Cl) functional group.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The pyridine scaffold provides a key heterocyclic core present in numerous bioactive compounds, while the sulfonyl chloride group serves as a powerful electrophilic handle for coupling with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages.[3][4] The sulfonamide functional group itself is a privileged structure in medicinal chemistry, found in a multitude of approved drugs spanning antibacterials, diuretics, and anti-inflammatory agents.[4]
Consequently, this compound emerges as a high-value intermediate, enabling the direct installation of the trifluoromethyl-pyridine-sulfonamide pharmacophore into target molecules. This guide will serve as a definitive resource for understanding and effectively utilizing this potent synthetic tool.
Physicochemical Properties
The physical and chemical characteristics of a reagent are fundamental to its proper handling, storage, and application in synthesis. The properties of this compound are summarized below. The presence of the polar sulfonyl chloride group and the pyridine nitrogen, combined with the lipophilic trifluoromethyl group, results in a compound that is a solid at room temperature with moderate solubility in common non-polar organic solvents.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 104040-75-7 | [5][6] |
| Molecular Formula | C₆H₃ClF₃NO₂S | [5] |
| Molecular Weight | 245.61 g/mol | [5] |
| Appearance | White to Off-White Solid | |
| Melting Point | 56-59 °C | [5] |
| Boiling Point | 277.7±40.0 °C (Predicted) | |
| Density | 1.607±0.06 g/cm³ (Predicted) | |
| SMILES | FC(F)(F)C1=C(S(=O)(=O)Cl)N=CC=C1 | |
| InChIKey | XIEXICQWCSLBBZ-UHFFFAOYSA-N | [5] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This reactivity is further modulated by the electronic properties of the substituted pyridine ring.
Electrophilicity and Nucleophilic Attack
The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for attack by nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group, which further pulls electron density from the pyridine ring and, by extension, from the sulfonyl chloride moiety, enhancing its electrophilicity.
The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines.[3][7] This reaction proceeds through a classic nucleophilic acyl substitution-type mechanism.
Caption: General mechanism for sulfonamide formation.
Stability and Hydrolysis
Like most sulfonyl chlorides, this compound is sensitive to moisture.[8] It reacts with water, hydrolyzing to the corresponding 3-(trifluoromethyl)pyridine-2-sulfonic acid and hydrochloric acid.[8][9] This reaction is generally undesirable as it consumes the starting material and generates corrosive byproducts. Therefore, all manipulations should be performed under anhydrous conditions, and the compound must be stored in a dry, inert atmosphere.[8][10]
Synthesis and Applications
Role in Drug Discovery
The primary application of this reagent is as a key building block in the synthesis of novel compounds for drug discovery and agrochemical development.[11][12] The introduction of the trifluoromethyl-pyridine moiety is known to positively influence key drug-like properties.[2][12][13] For instance, the anti-HIV drug Tipranavir incorporates a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, underscoring the pharmaceutical relevance of this structural class.[12] Derivatives of 3-(trifluoromethyl)pyridine have also been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][11]
Experimental Protocol: Synthesis of a Representative Sulfonamide
This section provides a validated, step-by-step methodology for the synthesis of a sulfonamide, which is the most common application for this reagent. The protocol is designed to be self-validating by explaining the rationale behind each critical step.
Objective: To synthesize N-Alkyl/Aryl-3-(trifluoromethyl)pyridine-2-sulfonamide from this compound and a representative primary amine.
Materials:
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This compound (1.0 eq)
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Primary Amine (e.g., benzylamine) (1.1 eq)
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Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl) solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
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Reaction Setup (Inert Atmosphere):
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
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Dissolve the sulfonyl chloride in anhydrous DCM.
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Rationale: The use of flame-dried glassware and an inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive sulfonyl chloride.[8][14] DCM is a common, inert solvent for this reaction.
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-
Reagent Addition (Controlled Temperature):
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Cool the solution to 0 °C using an ice-water bath.
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In a separate vial, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.
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Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
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Rationale: Cooling to 0 °C controls the initial exothermic reaction. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[15]
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-
Work-up and Extraction:
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Once the reaction is complete, quench by adding deionized water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally brine.
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Rationale: The 1M HCl wash removes excess triethylamine and any unreacted primary amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
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-
Drying and Concentration:
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Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Rationale: Thoroughly drying the organic phase is essential before solvent removal to obtain a clean crude product.
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Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Combine the pure fractions and concentrate to yield the final sulfonamide product.
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Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Rationale: Flash chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from byproducts and unreacted starting materials.
-
Caption: Standard workflow for sulfonamide synthesis.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with this class of compounds.
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Hazards: this compound and related sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[16][17] They are water-reactive and liberate toxic and corrosive hydrogen chloride gas upon contact with moisture.[8][9][14] Inhalation may cause respiratory irritation.[16]
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Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16] Avoid all personal contact, including inhalation.[18]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is often between 2-8°C or in a freezer under -20°C.[19][20] To prevent hydrolysis, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).[20] Keep away from water, bases, and alcohols.
Conclusion
This compound is a powerful and versatile building block for modern chemical synthesis. Its unique combination of a trifluoromethyl group, a pyridine core, and a reactive sulfonyl chloride handle provides a direct route to novel sulfonamides with high potential for biological activity. A thorough understanding of its physicochemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its safe and effective application in the laboratory, empowering researchers to advance the frontiers of drug discovery and materials science.
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An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Introduction: The Significance of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group (CF3) into pyridine scaffolds imparts unique physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The sulfonyl chloride functional group serves as a versatile handle for the construction of sulfonamides, a privileged structural motif in a plethora of therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Comparative Analysis of Synthetic Strategies
Two principal synthetic pathways dominate the preparation of this compound: the diazotization of 2-amino-3-(trifluoromethyl)pyridine and the oxidative chlorination of 2-mercapto-3-(trifluoromethyl)pyridine. The choice between these routes is often dictated by the availability of starting materials, scalability, and safety considerations.
| Feature | Diazotization Route | Oxidative Chlorination Route |
| Starting Material | 2-Amino-3-(trifluoromethyl)pyridine | 2-Mercapto-3-(trifluoromethyl)pyridine |
| Key Transformation | Sandmeyer-type reaction | Oxidative chlorination |
| Reagents | Sodium nitrite, acid, SO2 source, copper catalyst | Chlorinating/oxidizing agent (e.g., Cl2, NaOCl) |
| Advantages | Utilizes a common amino-pyridine precursor. | Often high yielding. |
| Disadvantages | Diazonium intermediates can be unstable. | Thiols can be malodorous and prone to air oxidation. |
Synthetic Route 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine
This route leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide array of functionalities. The synthesis proceeds via the in situ formation of a diazonium salt, which is then reacted with a sulfur dioxide source in the presence of a copper catalyst to yield the desired sulfonyl chloride.[1]
Logical Workflow for the Diazotization Route
Caption: Workflow for the synthesis of this compound via the diazotization route.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyridine
The precursor, 2-amino-3-(trifluoromethyl)pyridine, can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine via amination.[2]
-
Materials: 2-chloro-3-(trifluoromethyl)pyridine, aqueous ammonia (28%).
-
Procedure:
-
In a sealed pressure vessel, combine 2-chloro-3-(trifluoromethyl)pyridine and an excess of 28% aqueous ammonia.
-
Heat the mixture at 100-125°C for 24-30 hours.[2] The progress of the reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 2-amino-3-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of this compound via Diazotization
This protocol is adapted from a patented procedure for the synthesis of the corresponding sulfonamide, where the sulfonyl chloride is a key intermediate.[1]
-
Materials: 2-amino-3-(trifluoromethyl)pyridine, hydrochloric acid, sodium nitrite, sodium bisulfite, copper(II) chloride.
-
Procedure:
-
Diazotization:
-
Suspend 2-amino-3-(trifluoromethyl)pyridine in an aqueous acidic solution (e.g., hydrochloric acid) and cool the mixture to -5 to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfochlorination:
-
In a separate vessel, prepare a solution of sodium bisulfite and a catalytic amount of copper(II) chloride in water.
-
Slowly add the freshly prepared diazonium salt solution to the sodium bisulfite solution, maintaining the temperature below 5°C. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude this compound. The product may be used directly in the next step or purified by vacuum distillation or chromatography, though care must be taken due to its potential instability.
-
-
Synthetic Route 2: Oxidative Chlorination of 2-Mercapto-3-(trifluoromethyl)pyridine
This alternative and often high-yielding approach involves the direct oxidation of a thiol precursor to the corresponding sulfonyl chloride. A variety of oxidizing and chlorinating agents can be employed for this transformation.
Logical Workflow for the Oxidative Chlorination Route
Caption: Workflow for the synthesis of this compound via the oxidative chlorination route.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Mercapto-3-(trifluoromethyl)pyridine
-
Materials: 3-(Trifluoromethyl)pyridine-N-oxide, a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.
-
General Procedure:
-
Dissolve 3-(trifluoromethyl)pyridine-N-oxide in a high-boiling inert solvent such as pyridine or toluene.
-
Add the thionating agent portion-wise to the solution. The reaction is often exothermic.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, quench the reaction by carefully pouring it into water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-mercapto-3-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of this compound via Oxidative Chlorination
This protocol is a generalized procedure based on the successful oxidative chlorination of various heteroaryl thiols.[3]
-
Materials: 2-mercapto-3-(trifluoromethyl)pyridine, dichloromethane, hydrochloric acid, sodium hypochlorite solution (6%).
-
Procedure:
-
Dissolve 2-mercapto-3-(trifluoromethyl)pyridine in a mixture of dichloromethane and 1 M hydrochloric acid in a flask equipped with a thermometer and a stir bar.
-
Cool the mixture to -10 to -5°C using an ice-salt bath.
-
Add cold (5°C) 6% sodium hypochlorite solution dropwise with vigorous stirring, ensuring the internal temperature is maintained between -10 and -5°C.[3]
-
After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to yield the crude this compound. Due to the potential instability of heteroaryl sulfonyl chlorides, it is often advisable to use the crude product immediately in subsequent reactions.
-
Safety and Handling Considerations
-
Sulfonyl Chlorides: These compounds are reactive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Exposure to moisture can lead to the formation of the corresponding sulfonic acid and hydrochloric acid.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to use them in solution as they are generated (in situ) and not to attempt their isolation.
-
Thiols: Many thiols are characterized by a strong, unpleasant odor. They should be handled in a fume hood, and any waste should be quenched with bleach before disposal.
-
Oxidizing Agents: Oxidizing agents such as sodium hypochlorite should be handled with care, and their addition to the reaction mixture should be controlled to avoid exothermic runaway reactions.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the diazotization of 2-amino-3-(trifluoromethyl)pyridine and the oxidative chlorination of 2-mercapto-3-(trifluoromethyl)pyridine. The diazotization route, leveraging the Sandmeyer reaction, offers a reliable method starting from a common aminopyridine precursor. The oxidative chlorination pathway provides a direct and often high-yielding alternative from the corresponding thiol. The selection of the optimal route will depend on the specific needs of the laboratory, including the availability of starting materials, scale of the reaction, and safety infrastructure. The detailed protocols and insights provided in this guide are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.
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An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, with the CAS Number 104040-75-7, is a significant reagent in organic synthesis, particularly in the formation of sulfonamides.[1] Its molecular structure, featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and a reactive sulfonyl chloride moiety, dictates its chemical behavior and utility.
| Property | Value | Source |
| CAS Number | 104040-75-7 | [1] |
| Molecular Formula | C₆H₃ClF₃NO₂S | [1] |
| Molecular Weight | 245.61 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids. | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | [2] |
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring and the reactivity of the sulfonyl chloride. This feature is often exploited in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3]
Hazard Identification and Risk Assessment
This compound is a corrosive substance that poses significant health risks upon exposure. A thorough understanding of its hazards is paramount for safe handling.
Primary Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage. Contact with skin or eyes can lead to immediate and severe irritation, pain, and blistering.[4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation, characterized by coughing, sore throat, and shortness of breath.[4]
-
Harmful if Swallowed: Ingestion can cause burns to the mouth, throat, and stomach.[5]
Toxicological Profile:
While specific toxicological data for this compound is limited, information on analogous compounds provides valuable insights. For instance, exposure to 5-amino-2-(trifluoromethyl)pyridine, a related aromatic amine, has been reported to cause methemoglobinemia, hemolytic anemia, and toxic encephalopathy.[6] Computational toxicology studies on trifluoromethyl compounds suggest that their acute oral toxicity is influenced by factors such as lipophilicity and ionization potential. Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may have significant systemic toxicity.
The Science of Safe Handling and Storage
The reactivity of the sulfonyl chloride group is central to both its synthetic utility and its hazards. Understanding this reactivity is key to preventing accidents.
Reactivity Profile
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This is the basis for its primary application in forming sulfonamides through reaction with amines.
Incompatible Materials:
-
Water and Moisture: Sulfonyl chlorides react violently with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[5] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers.
-
Strong Bases: Reacts violently with strong bases, such as sodium hydroxide and ammonia.[4][5]
-
Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[5]
-
Alcohols: Reacts with alcohols to form sulfonate esters.
Hazardous Decomposition Products:
Thermal decomposition or combustion of this compound can release a range of toxic and corrosive gases, including:
-
Carbon monoxide (CO) and carbon dioxide (CO₂)
-
Sulfur oxides (SOx)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)
Recommended Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[8]
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required to protect against severe eye damage.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[8]
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used by trained personnel.[8]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed to prevent contact with moisture.
-
Store in a corrosive-resistant cabinet.
Emergency Procedures: A Validated Response System
Prompt and correct action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The primary use of this compound is in the synthesis of sulfonamides. The following is a representative, detailed protocol for the reaction with a primary amine, with explanations for each step.
Reaction: Formation of N-benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Causality: The use of a flame-dried flask and an inert atmosphere is crucial to exclude atmospheric moisture, which would otherwise hydrolyze the sulfonyl chloride. Anhydrous solvent is also essential for the same reason.
-
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction. This is necessary because HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A slight excess of the amine and base ensures the complete consumption of the limiting sulfonyl chloride. Dropwise addition helps to control the exothermicity of the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Causality: TLC allows for the visual tracking of the disappearance of the starting material and the appearance of the product, indicating the completion of the reaction.
-
-
Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Causality: This step neutralizes any remaining HCl and the triethylammonium hydrochloride salt. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and then brine.
- Causality: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to remove the bulk of the water from the organic layer before the drying step. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Causality: This step removes residual water from the organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide.
-
Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting materials, by-products, and the triethylamine base.
-
Applications in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, and sulfonyl chlorides like the title compound are key intermediates in accessing a wide range of biologically active molecules.[3] The incorporation of the 3-(trifluoromethyl)pyridine-2-sulfonyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate.
A notable example of a drug synthesized using a related trifluoromethylpyridine sulfonyl chloride is Tipranavir , an anti-HIV drug.[3][9] The synthesis of Tipranavir involves the coupling of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with an amine intermediate in the final steps of the synthesis.[3] This highlights the importance of this class of reagents in the development of life-saving medicines.
Waste Disposal
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Neutralization and Disposal of Unused Reagent:
Small quantities of unused this compound can be carefully neutralized before disposal. This should only be performed by trained personnel in a chemical fume hood.
-
Slowly and cautiously add the sulfonyl chloride to a large excess of a stirred, ice-cold solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
The reaction is exothermic and will generate HCl gas, so the addition must be slow and the solution well-stirred and cooled.
-
Once the reaction is complete, check the pH of the aqueous solution and neutralize it to a pH between 5 and 9 with either dilute acid or base as needed.[10][11]
-
The resulting neutralized aqueous solution, if free from other hazardous materials, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[11]
Disposal of Contaminated Materials:
All contaminated materials, including absorbent from spills, used PPE, and chromatography waste, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.
Conclusion
This compound is a powerful synthetic tool with significant potential in drug discovery and other areas of chemical research. Its utility, however, is matched by its hazardous properties. By understanding the fundamental principles of its reactivity and adhering to rigorous safety protocols, researchers can mitigate the risks and harness the full potential of this valuable reagent. This guide serves as a foundation for the safe and effective use of this compound, promoting a culture of safety and scientific excellence in the laboratory.
References
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- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]
- PubMed Central. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. (2022-10-28). [Link]
- University of British Columbia.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021-02-01). [Link]
- National Center for Biotechnology Information.
- University of Georgia.
- Alfred University.
- Google Patents. PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- ResearchGate. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024-04-16). [Link]
- PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008-05-20). [Link]
- BALL LAB. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018-06-11). [Link]
- CORE. The Synthesis of Functionalised Sulfonamides. [Link]
- ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]
- ACS Publications. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018-06-11). [Link]
- MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023-05-23). [Link]
- NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment. (2015-09-01). [Link]
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025-08-06). [Link]
- Google Patents. Preparation process of trifluoromethyl sulfinyl chloride.
- lookchem. Cas 66715-65-9,PYRIDINE-2-SULFONYL CHLORIDE. [Link]
- PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
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An In-Depth Technical Guide to the Safe Handling and Storage of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 104040-75-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and material integrity.
Compound Profile and Strategic Importance
This compound is a highly reactive intermediate crucial in the synthesis of complex organic molecules.[1] Its utility is prominent in the development of novel agrochemicals and pharmaceuticals, where the trifluoromethylpyridine moiety is a key structural motif.[2] The compound's reactivity, driven by the electrophilic sulfonyl chloride group and the electron-withdrawing trifluoromethyl group, makes it an efficient building block but also necessitates stringent safety measures.[1]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 104040-75-7[3][4] |
| Molecular Formula | C₆H₃ClF₃NO₂S |
| Molecular Weight | 245.61 g/mol |
| Appearance | Solid, semi-solid, or liquid |
| Primary Use | Reactive intermediate in organic synthesis[1] |
The Chemistry of Hazard: Understanding Inherent Reactivity
The primary hazards associated with this compound stem directly from the chemistry of the sulfonyl chloride functional group. Sulfonyl chlorides are notoriously reactive towards nucleophiles, and this reactivity is the cornerstone of their synthetic utility and their danger.
Causality of Hazard:
-
Hydrolysis: The most significant and immediate hazard is its violent reaction with water.[5] Contact with moisture, including humidity in the air, leads to a rapid, exothermic hydrolysis, producing highly corrosive and toxic fumes of hydrogen chloride (HCl) and sulfur oxides.[6][7] This reaction is the principal reason for the strict dry and inert atmosphere requirements for handling and storage.
-
High Electrophilicity: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which further increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This enhancement makes the compound extremely reactive not only with water but also with other common laboratory nucleophiles such as alcohols, amines, and bases.[1][8] Uncontrolled reactions with these substances can lead to rapid pressure and heat generation.
GHS Hazard Identification and Classification
A clear understanding of the formal hazard classification is critical for a proper risk assessment. This compound is classified as a hazardous substance requiring specific precautions.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Codes (Selected) |
| Skin Corrosion/Irritation | GHS05 Corrosion | Danger | H314: Causes severe skin burns and eye damage. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Respiratory Irritation | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation.[9] | P261, P271, P304+P340 |
Engineering Controls: The Primary Barrier of Protection
Personal Protective Equipment (PPE) should be viewed as the final barrier. The first and most crucial line of defense is a properly designed and functioning laboratory environment.
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified, properly functioning chemical fume hood to contain corrosive vapors and prevent inhalation exposure.[9][10]
-
Ventilation: The laboratory must be well-ventilated to ensure that airborne concentrations of any vapors are kept below exposure limits.[8][11]
-
Proximity of Safety Equipment: An emergency eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[11][12][13] This is non-negotiable due to the severe corrosive nature of the chemical.
Personal Protective Equipment (PPE): A Self-Validating System
The use of appropriate PPE is mandatory.[8] The selection of PPE is directly validated by the hazards identified in Section 3.
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles and a full-face shield.[8][12][14] Goggles alone are insufficient as they do not protect the face from splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Given the reactivity of sulfonyl chlorides, double-gloving is recommended. While nitrile gloves are common, it is crucial to consult the manufacturer's compatibility data.[8] Contaminated gloves must be removed and disposed of properly.
-
Protective Clothing: A chemical-resistant lab coat or a full protective suit is required to protect skin from contact.[12][14] Do not allow any clothing that has been wetted with the material to remain in contact with the skin.[15]
-
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection may not be necessary. However, in cases of insufficient ventilation or during the cleanup of a large spill, a full-face respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) is essential.[6][8][12]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Standard Operating Protocol for Handling
Adherence to a strict, step-by-step protocol is essential for safe handling.
-
Pre-Handling Preparation:
-
Ensure the work area within the fume hood is clean and free of incompatible materials, especially water and bases.
-
Verify that safety shower and eyewash stations are accessible and functional.
-
Assemble all necessary glassware and ensure it is oven-dried and free from moisture.
-
Don all required PPE as described in Section 5.
-
-
Chemical Handling:
-
Post-Handling and Cleanup:
-
Carefully quench any residual reagent and clean glassware according to established laboratory procedures for reactive chemicals.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and face thoroughly after handling the substance.[9]
-
Storage Protocols for Maintaining Integrity and Safety
Improper storage is a common cause of accidents and reagent degradation.
-
Container Integrity: Store in the original, tightly sealed container.[16]
-
Atmosphere: Due to its high moisture sensitivity, the compound must be stored under a dry, inert gas.
-
Temperature and Location: Store in a cool, dry, and well-ventilated area designated as a corrosives storage area.[8][11] Some suppliers recommend freezer storage (below -20°C) to maximize stability. The storage area should be locked and secure.[11][16]
-
Incompatibility: Segregate from all incompatible materials.
| Incompatible Material Class | Reason for Incompatibility |
| Water, Moist Air | Violent reaction, release of toxic HCl gas.[5][6][8] |
| Strong Bases (e.g., hydroxides) | Violent, exothermic reaction.[6][11] |
| Alcohols, Amines | Exothermic reaction, potential for pressure buildup.[8] |
| Strong Oxidizing Agents | Potential for vigorous, uncontrolled reaction.[11] |
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency is critical to mitigating harm.
Spill Response
The response protocol depends on the scale of the spill.
Caption: Decision tree for responding to a chemical spill.
Key Spill Response Steps:
-
Isolate and Evacuate: For any large spill, immediately evacuate the area and alert personnel.[8][15]
-
Containment: For small, manageable spills inside a fume hood, contain the spill using a non-combustible, dry absorbent material like sand, earth, or vermiculite.[6][8] NEVER USE WATER OR COMBUSTIBLE ABSORBENTS. [8][12]
-
Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[9][16]
First-Aid Measures
Immediate medical attention is required for any exposure.[12] First aiders must protect themselves from exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[5][12] Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][12] If breathing is difficult or has stopped, administer artificial respiration or oxygen. Seek immediate medical attention.[12]
-
Ingestion: DO NOT induce vomiting due to the risk of perforation.[6] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Waste Disposal
Chemical waste and contaminated materials must be disposed of in accordance with all local, state, and federal regulations.
-
Containment: Collect waste material in its original container or a designated, compatible, and properly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Handle uncleaned containers as if they contained the product itself.
References
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
- Unknown. Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- AK Scientific, Inc. 3-Methanesulfonylpropane-1-sulfonyl chloride.
- ChemicalBook. 3-(trifluoromethyl)
- S D FINE-CHEM LIMITED. SULPHURYL CHLORIDE.
- Fisher Scientific. (2012, March 7).
- International Chemical Safety Cards (ICSCs). ICSC 1163 - METHANESULFONYL CHLORIDE.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Unknown. (2009, February 4).
- Santa Cruz Biotechnology. Sulfuryl chloride.
- Unknown. 5.
- Tokyo Chemical Industry. (2024, December 14).
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. (2024, November 8).
- Benchchem. 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
- ChemicalBook. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Sigma-Aldrich. 5-Trifluoromethyl-2-pyridinesulfonyl Chloride | 174485-72-4.
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An In-Depth Technical Guide to the Stability and Decomposition of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
<
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal reagent in modern medicinal and agrochemical chemistry, prized for its role in constructing complex sulfonamides.[1] However, its utility is intrinsically linked to its reactivity, which also governs its stability and degradation profile. The potent electron-withdrawing nature of the adjacent trifluoromethyl and sulfonyl chloride groups activates the molecule, rendering it susceptible to decomposition, primarily through hydrolysis.[1][2] This guide provides a comprehensive technical overview of the stability and decomposition pathways of this compound. We will explore the underlying chemical principles dictating its reactivity, detail the primary factors that influence its degradation, and present field-proven protocols for handling, storage, stability assessment, and safe quenching. This document is intended to serve as an essential resource for any scientist incorporating this versatile but sensitive reagent into their synthetic workflows.
Introduction: The Double-Edged Sword of Reactivity
This compound is a specialized heterocyclic building block. The pyridine core, substituted with a powerful electron-withdrawing trifluoromethyl group at the 3-position and a highly electrophilic sulfonyl chloride at the 2-position, makes it an exceptional reactant for forming sulfonamide linkages.[2] These sulfonamides are prevalent in a wide array of biologically active molecules.[1]
However, the very electronic features that make this compound an excellent synthetic partner also render it inherently unstable. Its high electrophilicity makes it a prime target for nucleophiles, with ubiquitous atmospheric moisture being the most common culprit.[3][4] Understanding and controlling the stability of this reagent is not merely a matter of procedural best practice; it is fundamental to ensuring reaction reproducibility, maximizing yield, and guaranteeing the purity of synthetic intermediates and final active pharmaceutical ingredients (APIs). An uncharacterized or partially degraded starting material can introduce insidious impurities that complicate downstream processes and compromise final product quality.
Chemical Profile and Decomposition Pathways
The stability of this compound is dictated by the reactivity of the sulfonyl chloride group, which is significantly modulated by the substituted pyridine ring.
Primary Decomposition Pathway: Hydrolysis
The most prevalent and rapid decomposition route is hydrolysis. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily attacked by water, a common nucleophile. This reaction is often vigorous and exothermic.[3][5]
The reaction proceeds via a nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding 3-(trifluoromethyl)pyridine-2-sulfonic acid.[6] This sulfonic acid is significantly less reactive in sulfonamide formation and represents a loss of the active reagent. The hydrolysis also produces hydrochloric acid (HCl) as a byproduct, which can catalyze further degradation or cause undesirable side reactions in a sensitive reaction mixture.[3]
A recent comprehensive study on heteroaromatic sulfonyl halides confirmed that β-isomeric pyridines (where the sulfonyl group is at the 3-position) are particularly prone to hydrolysis by trace water. While our topic molecule is an α-isomeric pyridine (sulfonyl group at the 2-position), which can also undergo SO2 extrusion, the potent activating effect of the adjacent CF3 group enhances its susceptibility to hydrolysis.[4][7]
Other Potential Decomposition Routes
-
Reaction with Nucleophiles: Beyond water, other nucleophiles such as alcohols and amines will readily react, leading to the formation of sulfonate esters and sulfonamides, respectively.[3][8] This is the basis of its synthetic utility but constitutes decomposition if unintended.
-
Thermal Decomposition: While many alkanesulfonyl chlorides can decompose via radical pathways at high temperatures, aromatic and heteroaromatic sulfonyl chlorides are generally more stable.[9] However, prolonged exposure to elevated temperatures can accelerate SO2 extrusion, leading to the formation of 2-chloro-3-(trifluoromethyl)pyridine.[4][7] For most laboratory applications operating under standard conditions, this pathway is less of a concern than hydrolysis.
The key factors influencing the rate of these decomposition pathways are summarized in the diagram below.
Caption: Factors leading to the decomposition of the title compound.
Recommended Handling and Storage Protocols
Given the compound's sensitivity, particularly to moisture, strict adherence to proper handling and storage protocols is critical to preserving its integrity.
Storage
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, at or below -20°C.[10] | Low temperatures slow the rate of all chemical reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |
| Container | Use the original manufacturer's container. Ensure the container is tightly sealed.[12] | Containers from reputable suppliers are designed for chemical compatibility and have high-integrity seals. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials like bases and alcohols.[11][13] | Prevents accidental contact with substances that could accelerate decomposition. |
Handling
All manipulations should be performed with the goal of minimizing exposure to the atmosphere.
-
Inert Atmosphere: Handle the solid exclusively within a glove box or glove bag with a dry nitrogen or argon atmosphere.
-
Rapid Weighing: If a glove box is unavailable, allow the container to warm to room temperature in a desiccator before opening. Weigh the required amount as quickly as possible and immediately reseal the container and purge with inert gas. This minimizes condensation of atmospheric moisture onto the cold solid.
-
Solvent Choice: Use anhydrous solvents for all reactions. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[14] Ensure solvents are freshly dried or from a sealed commercial source.
Analytical Methods for Stability and Purity Assessment
Routinely assessing the purity of this compound, especially from an older or frequently used bottle, is a self-validating step that ensures experimental success.
Comparative Overview of Techniques
| Technique | Primary Application | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity Assessment.[14] | Provides detailed structural information. Quantitative NMR (qNMR) can give high-purity readings. | Lower sensitivity compared to chromatographic methods. May not differentiate the sulfonyl chloride from its sulfonic acid hydrolysis product without careful analysis.[15] |
| GC-MS | Purity Assessment, Impurity ID. | High sensitivity and separation efficiency for volatile compounds. | The compound may degrade at high injection port temperatures, giving a false impurity profile.[14][15] |
| RP-HPLC | Purity and Stability Monitoring (Recommended) . | Excellent for separating the parent compound from its more polar hydrolysis product (sulfonic acid). Robust and quantitative.[16] | The reactive sulfonyl chloride can degrade on the column if conditions are not optimized. Derivatization may sometimes be necessary.[14][16] |
| Titrimetry | Total Sulfonyl Chloride Content. | Simple, cost-effective, and accurate for determining total acid chloride content. | Not specific; it will not distinguish the target compound from other reactive acyl chlorides.[6] |
Recommended Protocol: Stability Assessment by RP-HPLC
This workflow outlines a robust method for checking the purity of a new or stored batch of the reagent.
Objective: To quantify the percentage of active this compound and its primary degradant, 3-(trifluoromethyl)pyridine-2-sulfonic acid.
Methodology:
-
Standard Preparation:
-
Carefully prepare a stock solution of the sulfonyl chloride in anhydrous acetonitrile (e.g., 1 mg/mL). Perform this step quickly to minimize hydrolysis.
-
If available, prepare a separate stock solution of the corresponding sulfonic acid as a reference standard.
-
-
Sample Preparation:
-
Prepare a sample of the lot to be tested at the same concentration as the standard in anhydrous acetonitrile.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic or Phosphoric Acid.[6]
-
Gradient: Start with a higher concentration of Mobile Phase A, and ramp up Mobile Phase B to elute the less polar sulfonyl chloride.
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV at 230 nm or 254 nm.[6]
-
Column Temperature: 30°C.[6]
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The sulfonic acid, being more polar, will elute earlier than the parent sulfonyl chloride.
-
Calculate the purity by area percentage: (Area of Sulfonyl Chloride Peak / Total Area of All Peaks) * 100.
-
This analytical workflow is visualized below.
Caption: Workflow for assessing the purity of the sulfonyl chloride via RP-HPLC.
Safe Quenching and Disposal
Unreacted sulfonyl chlorides are reactive and hazardous. They should never be disposed of directly. A dedicated quenching step is mandatory for safety.[5][8]
WARNING: The reaction of sulfonyl chlorides with quenching agents is highly exothermic. The procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. An ice bath must be on hand to control the temperature.[5]
Recommended Quenching Protocol
Objective: To safely neutralize residual this compound in a reaction mixture or as waste.
Methodology:
-
Preparation: Prepare a beaker with a suitable quenching solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice for neutralizing the sulfonyl chloride and the HCl byproduct.[5] The beaker should be large enough to accommodate the reaction mixture and potential foaming. Place this beaker in an ice/water bath.
-
Slow Addition: While vigorously stirring the quenching solution, slowly add the reaction mixture containing the unreacted sulfonyl chloride dropwise via an addition funnel or pipette.[5]
-
Temperature Monitoring: Monitor the temperature of the quenching solution. If the temperature rises significantly, slow or pause the addition until it cools.
-
Verification of Quench: Continue stirring for at least 30 minutes after the addition is complete. The end of gas evolution (CO₂) indicates that the quench is complete.[5]
-
Workup/Disposal: The neutralized aqueous mixture can then be processed in a standard aqueous workup or disposed of as hazardous aqueous waste according to institutional guidelines.
Alternative Quench: For base-sensitive products, a carefully controlled quench by adding the reaction mixture to a vigorously stirred slurry of crushed ice and water can be used. This method is also very exothermic and requires extreme caution.[5]
Conclusion
This compound is a powerful but sensitive reagent whose successful application hinges on a thorough understanding of its stability. Hydrolysis is the primary decomposition pathway, a reaction that can be effectively mitigated through rigorous exclusion of moisture during storage and handling. We strongly advocate for the implementation of routine analytical checks, preferably by RP-HPLC, to verify reagent purity before use. By integrating these principles of careful storage, inert atmosphere handling, purity verification, and safe quenching into standard laboratory practice, researchers can harness the full synthetic potential of this valuable building block, ensuring reliable and reproducible outcomes in their drug discovery and development endeavors.
References
- BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Guidechem. (n.d.). What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?
- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - Sulfuryl chloride.
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- ChemScene. (n.d.). 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride.
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An In-Depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride for Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, has proven to be a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] When appended to a heterocyclic scaffold like pyridine, the resulting trifluoromethylpyridine motif offers a unique combination of metabolic stability, lipophilicity, and altered electronics that can profoundly enhance a drug candidate's profile.[3][4]
This guide focuses on a key reagent that enables the introduction of this valuable pharmacophore: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 104040-75-7). This highly reactive intermediate is instrumental in the synthesis of a diverse range of sulfonamides, a class of compounds with broad therapeutic applications. We will explore the core attributes of this reagent, its commercial availability, its application in synthesis, and the critical safety protocols required for its handling, providing researchers and drug development professionals with a comprehensive technical resource.
Physicochemical Properties and Commercial Availability
This compound is a sulfonyl chloride derivative of pyridine featuring a trifluoromethyl group at the 3-position. This specific substitution pattern significantly influences the reactivity of the sulfonyl chloride group, making it a versatile building block in organic synthesis.
Key Properties:
A summary of the compound's essential properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 104040-75-7 | [5][6] |
| Molecular Formula | C₆H₃ClF₃NO₂S | [5][6] |
| Molecular Weight | 245.61 g/mol | [5][6] |
| Appearance | Solid, semi-solid, or lump | |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen) | [7][8] |
Commercial Suppliers:
This reagent is available from a range of specialized chemical suppliers catering to the research and development sectors. When selecting a supplier, researchers should prioritize vendors who provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), to ensure product quality and safe handling.
Selected Commercial Suppliers:
-
BLD Pharm[9]
-
ChemScene[10]
-
ChemShuttle[7]
-
Echemi (via HANGZHOU LEAP CHEM CO., LTD.)[6]
-
Fisher Scientific[8]
-
Sigma-Aldrich (Ambeed, Inc.)
-
ChemicalBook lists several suppliers including Bellen Chemistry and Hefei TNJ Chemical Industry.[5]
Note: This list is not exhaustive, and availability may vary by region and time.
The Trifluoromethyl Effect: A Mechanistic Perspective
The utility of the 3-(trifluoromethyl)pyridine moiety stems from the unique properties of the -CF₃ group. Understanding these effects is crucial for designing synthetic strategies.
-
Enhanced Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen or methyl group. This property can improve a molecule's ability to cross biological membranes, potentially leading to better oral bioavailability and tissue penetration.[2]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the -CF₃ group highly resistant to oxidative metabolism, which can increase a drug's half-life and reduce metabolic liabilities.[2]
-
Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -CF₃ moiety lowers the pKa of the pyridine nitrogen and influences the electron density of the entire ring system.[1] This can modulate the binding affinity of the molecule to its biological target, such as an enzyme or receptor.[2]
The logical relationship between these properties and the desired drug-like characteristics is illustrated below.
Caption: Causality of the Trifluoromethyl Effect in Drug Design.
Synthetic Applications and Experimental Protocol
The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by amines to form a stable sulfonamide linkage.[11][12] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of approved drugs.
General Reaction Scheme:
The workflow for a typical sulfonamide synthesis is depicted below.
Caption: General Workflow for Sulfonamide Synthesis.
Exemplary Protocol: Synthesis of a Pyridyl Sulfonamide
This protocol provides a self-validating, step-by-step methodology for the synthesis of a model sulfonamide. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reagent Dissolution: Under a positive pressure of nitrogen, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and degradation.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a separate flask. Add this solution dropwise to the cooled amine solution via syringe over 10-15 minutes.
-
Rationale: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the electrophile.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Rationale: TLC provides a simple, real-time validation of reaction completion.
-
-
Aqueous Workup:
-
a. Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.
-
b. Separate the organic layer.
-
c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Rationale: The acid wash removes excess amine and triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is critical before solvent evaporation to prevent hydrolysis of any unreacted starting material or product upon concentration.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Rationale: Chromatography separates the desired sulfonamide from any non-polar or highly polar impurities, yielding the final product in high purity.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.[14][15]
-
Hazards:
-
Handling:
-
Always handle in a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[13][15]
-
Avoid breathing dust or vapors.[15]
-
Prevent contact with skin, eyes, and clothing.[13]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.[8]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen).[8]
-
Recommended storage temperature is often refrigerated (2-8°C) or in a freezer (under -20°C).[7]
-
Store away from incompatible materials such as water, strong bases, strong oxidizing agents, and alcohols.[8]
-
Conclusion
This compound is a high-value reagent for medicinal chemists, providing a direct route to novel sulfonamides bearing the advantageous 3-trifluoromethylpyridine scaffold. Its strategic use allows for the fine-tuning of critical drug-like properties, including metabolic stability and lipophilicity. While its reactivity demands careful handling and adherence to stringent safety protocols, a thorough understanding of its properties and reaction mechanisms empowers researchers to leverage this building block effectively in the design and synthesis of next-generation therapeutics.
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- The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD..
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | 219715-41-0. ChemicalBook.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A detailed examination of the molecule's structure, supported by established principles of organic chemistry, elucidates the primary sites of reactivity. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering insights into the strategic utilization of this versatile building block in organic synthesis. Experimental protocols and safety considerations are also presented to ensure its effective and safe application in a laboratory setting.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 104040-75-7) is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. Its unique combination of a pyridine ring, a potent electron-withdrawing trifluoromethyl group, and a highly reactive sulfonyl chloride moiety makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups imparts distinct electronic properties that dictate its reactivity, offering multiple avenues for chemical modification. Understanding the inherent electrophilic and nucleophilic sites within this molecule is paramount for designing efficient and selective synthetic transformations.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its molecular and electronic structure. The molecule can be deconstructed into three key components, each contributing to its overall reactivity profile: the pyridine ring, the trifluoromethyl group, and the sulfonyl chloride group.
| Component | Key Structural Feature | Influence on Electronic Properties |
| Pyridine Ring | Aromatic heterocycle with an electronegative nitrogen atom. | The nitrogen atom withdraws electron density from the ring, making it electron-deficient compared to benzene. This deactivation is most pronounced at the positions ortho and para to the nitrogen. |
| Trifluoromethyl Group (-CF₃) | A strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. | Further deactivates the pyridine ring, significantly reducing its electron density and making it more susceptible to nucleophilic attack. |
| Sulfonyl Chloride Group (-SO₂Cl) | A sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. | The highly electronegative oxygen and chlorine atoms render the sulfur atom highly electron-deficient and thus, a potent electrophilic center. The chloride ion is an excellent leaving group. |
The confluence of these electronic effects results in a molecule with distinct and predictable sites for both electrophilic and nucleophilic attack.
Identifying the Primary Electrophilic and Nucleophilic Sites
The electron distribution in this compound gives rise to a well-defined set of reactive centers.
The Dominant Electrophilic Site: The Sulfonyl Sulfur
The most prominent electrophilic center in the molecule is the sulfur atom of the sulfonyl chloride group . This high degree of electrophilicity is a result of the cumulative electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Sites: The Pyridine Nitrogen and the Electron-Deficient Ring
While the molecule is predominantly electrophilic at the sulfonyl group, it also possesses nucleophilic character and sites susceptible to nucleophilic attack.
-
The Pyridine Nitrogen: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This lone pair makes the nitrogen atom a Lewis base and a nucleophile . It can be protonated by acids or coordinate to Lewis acids.
-
The Pyridine Ring Carbons: Due to the strong electron-withdrawing effects of the nitrogen atom, the sulfonyl chloride group, and the trifluoromethyl group, the carbon atoms of the pyridine ring are electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ) , particularly at the positions ortho and para to the nitrogen (C4 and C6). However, the presence of the bulky sulfonyl chloride group at the 2-position may sterically hinder attack at this position.
Reactivity and Mechanistic Considerations
The primary reaction pathway for this compound involves the nucleophilic substitution at the sulfonyl group. This is a versatile transformation that allows for the introduction of a wide array of functional groups.
Synthesis of Sulfonamides
The reaction with primary or secondary amines is a cornerstone of this compound's utility, leading to the formation of sulfonamides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable sulfonamide product. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Synthesis of Sulfonate Esters
Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center. The resulting sulfonate esters are themselves valuable intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis of sulfonamides and sulfonate esters from this compound. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
General Procedure for the Synthesis of a Sulfonamide
-
Reaction Setup: To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Procedure for the Synthesis of a Sulfonate Ester
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.2 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with the organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude sulfonate ester can be purified by flash column chromatography.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken at all times.
-
Hazard Identification: The compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.[2][3][4]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with a well-defined and highly useful reactivity profile. The dominant electrophilic character of the sulfonyl sulfur allows for a vast range of synthetic transformations, primarily through nucleophilic substitution reactions to form sulfonamides and sulfonate esters. The electron-deficient pyridine ring and the basic nitrogen atom offer further opportunities for functionalization. A thorough understanding of these reactive sites, as detailed in this guide, is crucial for leveraging the full synthetic potential of this important chemical intermediate in the development of new pharmaceuticals and agrochemicals.
References
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
- (PDF)
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historical development of trifluoromethylpyridine sulfonyl chlorides
An In-depth Technical Guide to the Historical Development of Trifluoromethylpyridine Sulfonyl Chlorides
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern drug discovery and agrochemical development. Its unique electronic properties and metabolic stability have made it a cornerstone for molecular design. Central to the utility of this scaffold is the ability to introduce diverse functionalities, for which the sulfonyl chloride group serves as a highly versatile synthetic handle. This technical guide provides a comprehensive overview of the , tracing the evolution of synthetic methodologies from foundational, classical routes to sophisticated, modern strategies. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the critical role these building blocks play in the synthesis of high-value commercial products.
Introduction: The Rise of a Privileged Scaffold
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance a compound's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and ability to improve metabolic stability by blocking sites of oxidative metabolism.[1][2] When combined with the pyridine ring—a common pharmacophore that can engage in hydrogen bonding and π-stacking interactions while improving solubility—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for modulating the physicochemical properties of a lead compound.[1][3]
The utility of TFMP derivatives in agrochemicals and pharmaceuticals is extensive. Since the introduction of the first TFMP-containing agrochemical, fluazifop-butyl, over 20 such compounds have been commercialized.[1][4] In medicine, TFMP-containing drugs like the HIV protease inhibitor Tipranavir and the IDH2 inhibitor Enasidenib demonstrate the scaffold's therapeutic impact.[1] The synthesis of these complex molecules often relies on the robust and versatile chemistry of sulfonyl chlorides, which serve as key electrophilic intermediates for forming sulfonamides and sulfonate esters.[3][5] This guide delves into the historical progression of the synthetic routes developed to access these vital trifluoromethylpyridine sulfonyl chloride intermediates.
Part I: Genesis of the Core Scaffold — The Synthesis of Trifluoromethylpyridines
The journey to trifluoromethylpyridine sulfonyl chlorides begins with the synthesis of the parent heterocycle. The first reported synthesis of a trifluoromethylpyridine occurred in 1947, adapting earlier work on benzotrifluorides.[4] This foundational work paved the way for large-scale industrial methods.
1. Halogen Exchange on Picoline Derivatives
The earliest and most direct approach involves the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction using a fluorinating agent like antimony trifluoride (the Swarts reaction) or hydrogen fluoride (HF).[4]
2. Industrial Vapor-Phase Fluorination
For industrial-scale production, simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over transition metal-based catalysts is employed.[1] This method allows for the direct and cost-effective synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial precursor for numerous agrochemicals and pharmaceuticals.[1] While efficient, this process can lead to mixtures of chlorinated by-products.[1]
3. Cyclocondensation Strategies
A more convergent approach involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks. Reagents such as ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo cyclocondensation reactions with various partners to yield highly functionalized trifluoromethylpyridines.[1] This "bottom-up" strategy offers excellent control over the final substitution pattern.
Caption: Foundational routes to the trifluoromethylpyridine core scaffold.
Part II: Classical Methodologies for Sulfonyl Chloride Synthesis
With access to trifluoromethyl-substituted aminopyridines or thiopyridines, chemists initially relied on classical, well-established transformations to install the sulfonyl chloride moiety.
1. The Sandmeyer-Type Approach from Aminopyridines
The most common and historically significant route is analogous to the Sandmeyer reaction. It involves the diazotization of an amino-trifluoromethylpyridine followed by a sulfonylchlorination reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method is robust and widely applicable, though it requires careful handling of diazonium salt intermediates.
Detailed Experimental Protocol: Sandmeyer-Type Synthesis
-
Step 1: Diazotization. A solution of the starting amino-trifluoromethylpyridine (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid is cooled to below -5°C in an ice-salt bath. A solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 0°C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt solution.[6]
-
Step 2: Preparation of the Catalyst Solution. In a separate, well-ventilated flask, sulfur dioxide gas is bubbled through glacial acetic acid until saturation is achieved. Copper(I) chloride (0.1 equiv) is added to this solution, and bubbling is continued until the suspension becomes a clear, blue-green solution.[7]
-
Step 3: Sulfonylchlorination. The cold diazonium salt solution from Step 1 is added portion-wise to the vigorously stirred catalyst solution from Step 2. The temperature of the reaction is kept below 30°C using an ice bath. Significant foaming may occur, which can be controlled with the addition of a few drops of diethyl ether.[7]
-
Step 4: Work-up and Isolation. After the addition is complete, the reaction mixture is stirred for an additional hour before being poured onto crushed ice. The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.[7] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude trifluoromethylpyridine sulfonyl chloride, which can be further purified by distillation or chromatography.
2. Oxidative Chlorination of Pyridinethiols
An alternative classical route involves the oxidative chlorination of a trifluoromethylpyridinethiol or its corresponding disulfide. This method uses a strong oxidizing agent, such as chlorine gas in an aqueous medium or sodium hypochlorite, to convert the sulfur moiety directly into the sulfonyl chloride.[6][8]
Key Experimental Considerations
-
Reagents: The reaction is typically performed by passing chlorine gas through an aqueous suspension of the thiol or by using commercial bleach (NaOCl).[6][8]
-
Temperature Control: The reaction is highly exothermic and requires strict temperature control (typically below 0°C) to prevent over-oxidation and the formation of sulfonic acid byproducts.
-
pH: Maintaining an acidic pH is often necessary to ensure the stability of the sulfonyl chloride product and prevent its hydrolysis.
Caption: Modern synthetic methods enabling late-stage functionalization.
Part IV: Applications and Key Industrial Intermediates
The development of these synthetic routes is driven by the utility of trifluoromethylpyridine sulfonyl chlorides as key building blocks. The specific substitution pattern of the CF₃ and SO₂Cl groups is critical to the biological activity of the final product.
| Key Intermediate | Common Precursor(s) | Application Area | Example Product(s) | Citation(s) |
| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | 2-Amino-5-(trifluoromethyl)pyridine, 2-Chloro-5-(trifluoromethyl)pyridine (via thiol) | Pharmaceuticals | HIV Protease Inhibitor | Tipranavir |
| 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | 2-Amino-4-(trifluoromethyl)pyridine | Agrochemicals | Fungicides, Insecticides | Fluazinam |
| 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | 2-Amino-3-(trifluoromethyl)pyridine | Agrochemicals | Herbicides | Flazasulfuron |
Case Study: Synthesis of Tipranavir
The practical synthesis of the non-peptide HIV protease inhibitor Tipranavir provides a compelling example of the importance of these intermediates. In a key step of the synthesis, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is coupled with a complex amine fragment to form the critical sulfonamide linkage that defines the molecule's structure and activity. [1]The sulfonyl chloride is prepared from 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a readily available industrial starting material. [1]
Conclusion
The history of trifluoromethylpyridine sulfonyl chlorides is a story of continuous innovation, evolving from robust but often harsh classical methods to milder, more versatile modern techniques. The initial development of the Sandmeyer-type reaction and oxidative chlorination provided the foundational access needed to explore the utility of the TFMP scaffold. However, the increasing complexity of drug and agrochemical targets necessitated the development of late-stage functionalization strategies, such as the activation of sulfonamides and the use of sulfonyl hydrazides. These advancements have solidified the role of trifluoromethylpyridine sulfonyl chlorides as indispensable tools for researchers, enabling the efficient synthesis of novel molecules that address critical needs in human health and agriculture.
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Spectroscopic Characterization of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: A Technical Guide for Researchers
Abstract: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust predictive analysis. Furthermore, it offers detailed, field-proven protocols for acquiring and interpreting high-quality spectroscopic data, empowering researchers to confidently characterize this important synthetic intermediate.
Introduction: The Significance of Spectroscopic Analysis
In the realm of modern drug development, the precise characterization of molecular structure is a foundational pillar of success. For a reagent such as this compound, a nuanced understanding of its spectroscopic signature is not merely an academic exercise but a critical prerequisite for its application in complex synthetic pathways. The trifluoromethyl group imparts unique electronic properties and can significantly influence the reactivity and biological activity of resulting molecules. The sulfonyl chloride moiety, a highly reactive functional group, serves as a linchpin for coupling reactions.
This guide delves into the three primary spectroscopic techniques employed for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By predicting the spectral features of this compound and providing detailed experimental workflows, we aim to equip researchers with the necessary tools to verify its identity, assess its purity, and understand its chemical behavior.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with the IUPAC name this compound and CAS Number 104040-75-7, presents a unique combination of a pyridine ring, a trifluoromethyl group, and a sulfonyl chloride group.[1] This arrangement of electron-withdrawing groups on the pyridine ring will profoundly influence its spectroscopic properties.
Caption: Workflow for FT-IR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: As this compound is likely a solid or a high-boiling liquid, the thin film method is appropriate. D[1]issolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of this solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: First, record a background spectrum of the clean, empty salt plate. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plate with the sample film into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the wavenumbers of the major absorption bands.
Mass Spectrometry Data Acquisition
Sources
understanding the reactivity of the trifluoromethyl group on the pyridine ring
An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Pyridine Ring
Abstract
The introduction of the trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal and agricultural chemistry.[1][2][3] This powerful, electron-withdrawing moiety dramatically alters the electronic landscape of the pyridine scaffold, bestowing unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modified binding affinities.[1][4] Understanding the nuanced reactivity of trifluoromethylpyridines is paramount for researchers, scientists, and drug development professionals seeking to leverage these building blocks for the rational design of novel, high-value molecules. This guide provides an in-depth exploration of the core principles governing the reactivity of trifluoromethylpyridines, focusing on the causality behind synthetic choices and providing field-proven insights into their practical application.
The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic synthesis.[5] Its influence on the pyridine ring is primarily driven by a strong inductive effect (-I) originating from the high electronegativity of the three fluorine atoms. Unlike a single fluorine atom, the CF₃ group's overall electron-withdrawing character is dominant, as indicated by its large positive Hammett constant (σₚ = 0.54).[6] This intense electron withdrawal has profound consequences for the pyridine ring's reactivity.
-
Ring Deactivation toward Electrophilic Attack: The pyridine ring is inherently electron-deficient compared to benzene. The addition of a CF₃ group further depletes the ring's electron density, making it significantly less susceptible to electrophilic aromatic substitution (EAS).
-
Ring Activation toward Nucleophilic Attack: Conversely, this severe electron deficiency renders the trifluoromethylpyridine ring highly electrophilic and thus exceptionally activated for nucleophilic aromatic substitution (SNAr).[1] This is the most synthetically important aspect of its reactivity.
-
Increased Acidity of Ring Protons: The inductive withdrawal acidifies the C-H bonds on the pyridine ring, particularly those ortho to the CF₃ group, facilitating their deprotonation for directed ortho-metalation strategies.[7]
The position of the CF₃ group dictates the regiochemical outcomes of subsequent reactions. A CF₃ group at the 2- or 4-position strongly activates the para or ortho positions, respectively, for nucleophilic attack, by providing resonance stabilization for the negatively charged Meisenheimer intermediate.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold
The hallmark of trifluoromethylpyridine reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reaction is most efficient when a good leaving group, typically a halide, is present on the ring, particularly at a position activated by the CF₃ group (ortho or para).
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the inductive effect of the CF₃ group. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.[8]
Causality in SNAr Reactions:
-
Choice of Substrate: Substrates like 2-chloro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine are ideal. The CF₃ group at the 5-position (meta to the C2-Cl) still provides significant activation for nucleophilic attack at the 2-position, which is inherently activated by the ring nitrogen.
-
Regioselectivity: In polysubstituted rings, nucleophilic attack will preferentially occur at the most electron-deficient position that bears a suitable leaving group. For 2,3-dichloro-5-(trifluoromethyl)pyridine, nucleophilic attack occurs selectively at the 2-position over the 3-position. This is because the intermediate formed by attack at C2 allows for delocalization of the negative charge onto the ring nitrogen, a stabilizing contribution not possible with attack at C3.
-
Nucleophile Strength: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or even alcohols are often used to solvate the nucleophile and facilitate the reaction.[4] Elevated temperatures are frequently required to overcome the activation energy associated with disrupting the ring's aromaticity in the first step.[6]
Visualizing the SNAr Mechanism
The following diagram illustrates the stepwise mechanism for the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a generic nucleophile (Nu⁻).
Caption: Generalized SNAr mechanism on a trifluoromethylpyridine.
Cross-Coupling Reactions: Building Molecular Complexity
Trifluoromethylpyridines bearing a halide (Cl, Br, I) are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to drug discovery, allowing for the efficient formation of C-C, C-N, and C-O bonds. The electron-deficient nature of the trifluoromethylpyridine ring facilitates the oxidative addition step, which is often rate-limiting in these catalytic cycles.
| Reaction Type | Coupling Partner | Bond Formed | Significance in Drug Development |
| Suzuki Coupling | Organoboron Reagents | C-C (Aryl-Aryl) | Construction of biaryl scaffolds prevalent in kinase inhibitors and other APIs. |
| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Access to rigid linkers and precursors for further functionalization. |
| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Direct installation of key pharmacophores and solubilizing groups. |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Synthesis of styrenyl derivatives and complex olefinic structures. |
Detailed Experimental Protocol: Ammonolysis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol provides a validated method for the selective nucleophilic aromatic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia. The reaction demonstrates the principles discussed, yielding a high-purity product crucial for the synthesis of various agrochemicals and pharmaceuticals.[6]
Self-Validating System Logic:
This protocol is designed to be self-validating through clear in-process controls and final product analysis. The reaction is driven to completion by using a large excess of the nucleophile (ammonia) under pressure, ensuring high conversion of the starting material. The workup procedure is designed to efficiently remove the solvent and excess ammonia, with a final water wash and centrifugation to isolate the pure, solid product. The success of the synthesis is validated by GC analysis, which confirms the high purity (>99%) and yield (~90%) of the target molecule.[6]
Materials & Reagents:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1000g)
-
Methanol (1500g)
-
Liquid Ammonia (935g)
-
Deionized Water
-
5L Autoclave with stirring and heating capabilities
-
Methanol distillation apparatus
-
Centrifuge
-
Drying oven
Step-by-Step Methodology:
-
Reactor Charging: Charge the 5L autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (1000g) and methanol (1500g).
-
Ammonia Addition: Seal the autoclave and charge with liquid ammonia (935g). This represents a significant molar excess to drive the reaction to completion.
-
Reaction Conditions: Begin stirring and activate the electric heating jacket. Set the target temperature to 135°C. The system pressure will rise to approximately 3.5 MPa.
-
Reaction Monitoring: Maintain the reaction at 135°C and 3.5 MPa for 8 hours. The automated heating system will maintain the target temperature.
-
Cooldown and Depressurization: After 8 hours, stop the heating and allow the autoclave to cool to below 40°C. Carefully vent the excess ammonia pressure through an appropriate scrubbing system.
-
Solvent Removal: Transfer the reaction mixture to a distillation apparatus. Distill the methanol at atmospheric pressure until the concentration of the product in the remaining solution is high (e.g., less than 10% methanol remains).
-
Product Isolation: Cool the concentrated residue to below 40°C. Add a large volume of deionized water while stirring to precipitate the product and dissolve inorganic salts.
-
Purification: Transfer the resulting slurry to a centrifuge to isolate the solid product.
-
Drying: Place the centrifuged solid in a drying oven to remove residual water.
-
Analysis: Analyze the final, dried product by Gas Chromatography (GC) to confirm purity (>99%). The expected yield is approximately 90%.[6]
Experimental Workflow Diagram
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A Technical Guide to the Sulfonyl Chloride Functional Group in Organic Reactions
This guide provides an in-depth exploration of the sulfonyl chloride functional group (R-SO₂Cl), a cornerstone of modern organic synthesis. Its profound electrophilicity and versatile reactivity make it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development. We will delve into the core principles governing its reactivity, dissect key transformations with mechanistic insight, provide field-proven experimental protocols, and discuss its strategic application in complex molecular design.
The Heart of Reactivity: Electronic Structure and Mechanistic Pathways
The synthetic utility of a sulfonyl chloride is fundamentally derived from the electronic nature of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two strongly electron-withdrawing oxygen atoms and single-bonded to an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]
The departure of the chloride ion, a stable and effective leaving group, facilitates nucleophilic substitution at the sulfur center. The precise mechanism of this substitution is a subject of detailed study and can be influenced by the substrate, nucleophile, and reaction conditions. Evidence points towards two primary pathways:
-
A Concerted SN2-like Mechanism: In many cases, particularly with arenesulfonyl chlorides, the reaction is believed to proceed through a concerted, bimolecular pathway involving a trigonal bipyramidal transition state.[3]
-
A Stepwise Addition-Elimination Mechanism: An alternative pathway involves the initial formation of a tetracoordinate, trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion.
For alkanesulfonyl chlorides bearing an α-hydrogen, an elimination-addition pathway via a highly reactive "sulfene" intermediate (R₂C=SO₂) can also occur, especially in the presence of a strong, non-nucleophilic base.[3]
Caption: General reactivity of sulfonyl chlorides with various nucleophiles.
Formation of the Sulfonamide Bond: A Privileged Scaffold
The reaction between a sulfonyl chloride and a primary or secondary amine is the most robust and widely employed method for synthesizing sulfonamides.[4][5] This structural motif is a cornerstone of medicinal chemistry, found in countless therapeutic agents, from antibacterial "sulfa drugs" to diuretics and enzyme inhibitors.[1][6] The resulting sulfonamide linkage is hydrolytically stable and its geometry allows it to participate in critical hydrogen bonding interactions with biological targets.[6]
The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Mechanistic Visualization: Sulfonamide Synthesis
Caption: Mechanism of base-mediated sulfonamide formation.
Representative Protocol: Synthesis of N-benzyl-p-toluenesulfonamide
This protocol describes a standard procedure for sulfonamide synthesis, a self-validating system through clear steps for reaction, work-up, and purification.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in pyridine (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl (aq) and ethyl acetate. The acid wash removes the pyridine base.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-p-toluenesulfonamide as a white solid.
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Pyridine | Pyridine | 90 | [2] |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86 | [2] |
Activating Alcohols: The Sulfonate Ester as a Superior Leaving Group
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. Sulfonyl chlorides provide an elegant solution to this problem by converting the alcohol into a sulfonate ester (e.g., tosylate, mesylate, or triflate).[7][8] This transformation is often called "activating" the alcohol.[9]
The resulting sulfonate anion is an exceptionally weak base due to the resonance delocalization of its negative charge across three oxygen atoms, making it an excellent leaving group—often better than halides.[8][10] A key advantage of this two-step process is that the formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken. The subsequent substitution reaction can then proceed with predictable stereochemistry, typically inversion for an SN2 reaction.[9][11]
Workflow: Alcohol Activation and SN2 Substitution
Caption: Workflow for alcohol activation and subsequent SN2 reaction.
Common Sulfonylating Reagents for Alcohol Activation
| Reagent Name | Abbreviation | Structure of Ester | Leaving Group Name |
| p-Toluenesulfonyl chloride | TsCl | R-OTs | Tosylate |
| Methanesulfonyl chloride | MsCl | R-OMs | Mesylate |
| Trifluoromethanesulfonyl chloride | TfCl | R-OTf | Triflate |
Expanding the Synthetic Toolkit: Beyond Classical Reactions
While sulfonamide and sulfonate ester formations are the most common applications, the reactivity of sulfonyl chlorides extends to other valuable transformations.
-
Radical Reactions: Under visible-light photocatalysis, sulfonyl chlorides can generate sulfonyl radicals. These radicals can participate in various reactions, such as addition-elimination with allyl bromides to form structurally diverse allylic sulfones, without the need for external oxidants or reductants.[12]
-
Arylation and Annulation: Sulfonyl chlorides have been utilized as sources of aryl and sulfonyl groups in reactions with unsaturated compounds like alkenes and alkynes, leading to annulations and sulfonylation products.[13]
-
Conversion to Other Sulfur Species: Sulfonyl chlorides can be reduced in situ to form sulfinamides or can be converted to other synthetically useful intermediates.[14]
Practical Considerations: Synthesis and Safe Handling
The utility of sulfonyl chlorides is predicated on their availability. Common synthetic routes include:
-
Oxidative Chlorination: The oxidation of thiols or disulfides using reagents like N-chlorosuccinimide (NCS) or hydrogen peroxide in the presence of a chlorine source is a widely used method.[15][16]
-
From Anilines (Sandmeyer-type reaction): Aryl sulfonyl chlorides can be prepared from anilines via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.[17][18]
-
Chlorosulfonation: Direct reaction of aromatic compounds with chlorosulfonic acid, though effective, often requires harsh conditions.[19]
Safety is paramount when working with sulfonyl chlorides and their precursors like sulfuryl chloride or thionyl chloride.
-
Reactivity: These compounds are highly reactive and corrosive. They react violently with water and moist air, releasing toxic and corrosive gases like HCl and sulfuric acid.[20][21]
-
Toxicity: They are lachrymators and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[21][22][23]
-
Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from water, bases, alcohols, and incompatible materials in tightly sealed containers.[21]
Conclusion
The sulfonyl chloride functional group is a powerful and versatile electrophile that serves as a critical linchpin in organic synthesis. Its reliable reactivity in forming stable sulfonamide and sulfonate ester linkages has cemented its role in drug discovery and development. By understanding the fundamental principles of its reactivity, mastering the key experimental protocols, and appreciating its broader synthetic potential, researchers can effectively leverage this functional group to construct complex molecules of scientific and therapeutic importance.
References
- Sulfonyl chloride synthesis by chlorosulfon
- Sulfonyl chloride synthesis by oxid
- Reactions of Sulfonyl Chlorides and Unsatur
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- The Synthesis of Functionalised Sulfonamides. CORE. [Link]
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- Leaving Group Conversions - Sulfonyl Chlorides. Pearson+. [Link]
- Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
- General preparation method of sulfonyl chloride.
- Recent advances in the synthesis and transformations of sulfin
- Synthesis of Sulfonamides. ScienceDirect. [Link]
- Extra Topics on Nucleophilic Substitution Reactions. Vancouver Island University. [Link]
- Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts. [Link]
- A simple method for the synthesis of sulfonic esters.
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Sulfon
- Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
- SULPHURYL CHLORIDE Safety D
- Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal reagent in contemporary medicinal chemistry and drug development, valued for its role in the synthesis of complex molecular architectures. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide provides an in-depth analysis of the potential hazards and toxicity associated with this compound. It moves beyond a mere recitation of safety data, offering a scientifically grounded rationale for handling procedures, emergency response, and waste disposal. By fostering a deeper comprehension of the chemical's reactivity and toxicological characteristics, this document aims to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 104040-75-7, is a sulfonyl chloride derivative of pyridine.[1][2] Its molecular structure, featuring a trifluoromethyl group and a sulfonyl chloride moiety on a pyridine ring, is the primary determinant of its reactivity and hazard profile.
| Property | Value | Source |
| Molecular Formula | C6H3ClF3NO2S | [2] |
| Molecular Weight | 245.61 g/mol | [2] |
| Appearance | Colorless to yellowish oily liquid (typical) | [3] |
| Reactivity | Reacts violently with water; moisture-sensitive | [4] |
The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it a highly reactive species. This high reactivity is beneficial for its intended synthetic applications but also underlies its hazardous nature, particularly its violent reaction with water and other nucleophiles.
Figure 1: Chemical Structure of this compound.
Hazard Identification and Classification
This compound is classified as hazardous, primarily due to its corrosive nature.[4] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[3]
The trifluoromethyl group and the sulfonyl chloride moiety contribute significantly to the compound's corrosivity. Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, the sulfonyl chloride hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.
Figure 2: Relationship between chemical properties and primary hazards.
Toxicological Profile
While detailed toxicological studies on this compound are not extensively available in the public domain, the known reactivity and the hazards of similar compounds allow for a qualitative assessment of its potential toxicity. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[7]
-
Skin and Eye Irritation: The compound is classified as causing severe skin burns and eye damage.[3][4][5][6] Contact with eyes can lead to serious, potentially irreversible damage.
-
Respiratory Sensitization: Inhalation of vapors or mists may cause respiratory irritation.[3]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.
Safe Handling and Storage Protocols
A proactive and informed approach to handling and storage is paramount to ensuring safety.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[4][7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the most critical engineering control for preventing inhalation exposure.[4][7]
-
Eyewash Stations and Safety Showers: These must be readily accessible in any area where the compound is handled.[5]
Storage
-
Container: Store in the original, tightly sealed container.[8][9][10]
-
Environment: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] Some suppliers recommend refrigeration (2-8°C).[9]
-
Incompatible Materials: Keep away from water, strong oxidizing agents, strong bases, and alcohols.[4]
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas like nitrogen or argon is advisable due to its moisture sensitivity.
Figure 3: Key considerations for the safe handling and storage of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert, dry material such as sand, earth, or vermiculite.[8] Place the absorbed material into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[11] Contain the spill and collect the material for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][11]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride may be generated.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Waste Disposal
Waste material must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to enter the sewage system. The material should be disposed of by a licensed professional waste disposal service.
Conclusion
This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is inextricably linked to its hazardous properties. A thorough understanding of its reactivity, potential toxicity, and the necessary safety precautions is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By implementing the guidelines outlined in this document, researchers can confidently and safely harness the synthetic potential of this compound, driving innovation in drug discovery and development while prioritizing personal and environmental safety.
References
- AK Scientific, Inc. 3-Chloro-5-(trifluoromethyl)
- ChemicalBook. 3-(trifluoromethyl)
- Sigma-Aldrich.
- ChemicalBook. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7. Link
- TCI Chemicals.
- Sigma-Aldrich.
- Fisher Scientific.
- MedChemExpress. Pyridine-3-sulfonyl chloride-SDS. Link
- AK Scientific, Inc.
- Fisher Scientific.
- Tokyo Chemical Industry.
- Apollo Scientific.
- PubChem. 3-(Trifluoromethyl)pyridine-2-sulfonamide. Link
- Jubilant Ingrevia Limited.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)pyridinyl Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3][4] Its ability to act as a stable, non-hydrolyzable mimic of an amide bond, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, underpins its enduring utility.[5] The strategic incorporation of a 3-(trifluoromethyl)pyridine moiety onto the sulfonamide core introduces a unique combination of physicochemical properties that can be leveraged to significantly enhance the drug-like attributes of a molecule.
The pyridine ring is a privileged heterocycle in numerous approved drugs, while the trifluoromethyl (CF₃) group is a powerful modulator of molecular properties.[6][7] As a strong electron-withdrawing group, the CF₃ moiety can profoundly influence the acidity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and increase lipophilicity, which can improve membrane permeability and cell uptake.[8][9][10][11][12] This technical guide provides a comprehensive overview, including detailed protocols, for the synthesis of novel sulfonamides utilizing 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, a key building block for accessing this valuable chemical space.
Reaction Mechanism and Rationale
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfonyl group.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, with the highly stable chloride ion acting as a leaving group.
-
Deprotonation: A base, either an added scavenger like triethylamine or pyridine, or a second equivalent of the reactant amine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.
The electron-withdrawing nature of both the trifluoromethyl group and the adjacent pyridine nitrogen enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, promoting a facile reaction with a wide range of amine nucleophiles.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative sulfonamide using this compound.
General Protocol for the Synthesis of N-Aryl/Alkyl-3-(trifluoromethyl)pyridine-2-sulfonamide
This protocol is broadly applicable to a range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (5-10 mL). Add triethylamine (1.2 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (3-5 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide.
Diagram of the Experimental Workflow:
Caption: General workflow for the synthesis of 3-(trifluoromethyl)pyridinyl sulfonamides.
Microwave-Assisted Protocol (Solvent-Free)
For rapid synthesis, a microwave-assisted, solvent-free approach can be employed, which is often more environmentally friendly.[13]
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
Equipment:
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stir bar
Step-by-Step Procedure:
-
Mixing Reactants: In a microwave reaction vessel, add the amine (1.0 mmol) and this compound (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). Note: The formation of HCl gas will occur, so a base scavenger may be required for sensitive substrates.
-
Workup and Purification: After cooling, the crude product can be directly purified by silica gel chromatography as described in the general protocol.
Data Presentation: Expected Yields and Characterization
The following table summarizes typical outcomes for the synthesis of various sulfonamides using the general protocol.
| Entry | Amine Nucleophile | Product | Typical Yield (%) |
| 1 | Aniline | N-phenyl-3-(trifluoromethyl)pyridine-2-sulfonamide | 85-95% |
| 2 | Benzylamine | N-benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide | 88-97% |
| 3 | Morpholine | 2-(morpholinosulfonyl)-3-(trifluoromethyl)pyridine | 90-98% |
| 4 | L-Alanine methyl ester | Methyl (S)-2-(N-(3-(trifluoromethyl)pyridin-2-yl)sulfamoyl)propanoate | 75-85% |
Characterization Notes: The synthesized sulfonamides can be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic SO₂ stretching vibrations (typically in the range of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).[2]
Troubleshooting and Mechanistic Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the use of anhydrous solvents and reagents. |
| Sterically hindered amine. | Use a stronger, non-nucleophilic base like DBU. Consider a more forcing solvent like DMF at elevated temperatures. | |
| Side Product Formation | Reaction of the sulfonyl chloride with the base (e.g., pyridine). | Use a non-nucleophilic base like triethylamine or DIPEA. |
| Bis-sulfonylation of primary amines. | Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution. | |
| Difficult Purification | Product co-elutes with starting materials. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina). |
Diagram of the Reaction Mechanism:
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.
Applications in Drug Discovery: Case Studies
The 3-(trifluoromethyl)pyridinyl sulfonamide motif is present in several clinically relevant molecules and late-stage drug candidates, highlighting its importance in the field.
-
Anticancer Agents: Derivatives of pyridine sulfonamides have been investigated as potent inhibitors of various kinases and other enzymes implicated in cancer, such as PI3K/mTOR dual inhibitors and tubulin polymerization inhibitors.[2][14][15]
-
COX-2 Inhibitors: Certain pyridine acyl sulfonamide derivatives have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an important target for anti-inflammatory therapies.[1]
-
Antiviral Agents: The HIV protease inhibitor Tipranavir features a 5-(trifluoromethyl)pyridine-2-sulfonyl moiety, which contributes to its potent activity against drug-resistant viral strains.[16] The synthesis of this drug involves the coupling of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the final step.[7]
Conclusion
This compound is a versatile and highly valuable reagent for the synthesis of novel sulfonamides in drug discovery and development. The protocols outlined in this guide provide a robust framework for accessing a wide range of sulfonamide derivatives. The unique electronic properties imparted by the trifluoromethyl group offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds, ultimately accelerating the path toward new and improved therapeutics.
References
- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
- Preparation of sulfonamides from N-silylamines. PubMed Central.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
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Application Notes and Protocols for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride as a Trifluoromethylation Reagent
Introduction: The Strategic Importance of Trifluoromethylation in Modern Chemistry
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This small structural modification can dramatically enhance a compound's pharmacological profile by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and augmenting its binding affinity to biological targets.[1][2] Consequently, the development of novel and efficient trifluoromethylation reagents is of paramount importance to researchers, scientists, and drug development professionals.
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride emerges as a valuable reagent in this context. While traditionally, sulfonyl chlorides are employed for sulfonylation reactions, this guide will illuminate its application as a source of the trifluoromethyl radical (•CF₃) for the functionalization of organic substrates, particularly through photoredox catalysis.[3][4] The pyridine scaffold itself is a privileged structure in pharmaceuticals, and reagents that combine this moiety with a reactive trifluoromethyl source are of significant interest.[5][6]
This document provides a comprehensive technical guide, including mechanistic insights and detailed experimental protocols, for the utilization of this compound as a trifluoromethylating agent.
Reagent Profile and Physicochemical Properties
This compound is a solid at room temperature and should be handled with care in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE).
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[7] |
| CAS Number | 104040-75-7 | ChemicalBook[7] |
| Molecular Formula | C₆H₃ClF₃NO₂S | ChemicalBook[7] |
| Molecular Weight | 245.61 g/mol | ChemicalBook[7] |
| Appearance | White to off-white solid | N/A |
| Storage | Store in a cool, dry place, away from moisture. | N/A |
Mechanistic Rationale: The Photoredox Catalytic Pathway
The application of this compound as a trifluoromethylating agent is most effectively realized through a photoredox-catalyzed radical mechanism. This approach offers mild reaction conditions and high functional group tolerance.[3][4] The general catalytic cycle is initiated by the excitation of a photocatalyst (typically a ruthenium or iridium complex) with visible light.
The excited photocatalyst is a potent single-electron donor and can reduce the sulfonyl chloride. This single-electron transfer (SET) to the this compound leads to the formation of a radical anion, which rapidly fragments. This fragmentation is entropically driven, releasing sulfur dioxide (SO₂) and a chloride anion, and most importantly, generating the key trifluoromethyl radical (•CF₃).[3]
This highly reactive •CF₃ radical can then engage with a variety of organic substrates, such as alkenes or (hetero)arenes, in a carbon-carbon bond-forming reaction. The resulting radical intermediate is then oxidized by the photocatalyst, which has been oxidized in the initial step, to regenerate the ground-state photocatalyst and form the trifluoromethylated product, thus completing the catalytic cycle.
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- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sulfonylation of Primary Amines with 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-substituted-3-(trifluoromethyl)pyridine-2-sulfonamides via the sulfonylation of primary amines with 3-(trifluoromethyl)pyridine-2-sulfonyl chloride. Sulfonamides are a cornerstone structural motif in medicinal chemistry, and the trifluoromethylpyridine scaffold is of increasing interest in drug discovery. This document outlines a detailed experimental procedure, discusses the underlying reaction mechanism, and offers critical insights for reaction optimization and troubleshooting. The provided protocol is designed to be a self-validating system, ensuring high yields and purity while minimizing common side reactions such as di-sulfonylation.
Introduction and Scientific Context
The sulfonamide functional group is a privileged scaffold in modern pharmaceuticals, integral to a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of sulfonamides is most commonly achieved by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][3]
The specific reagent, this compound, incorporates a trifluoromethyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine ring itself is a key pharmacophore. This combination makes the resulting sulfonamides highly valuable targets for drug development programs.
This guide addresses the practical challenges of this reaction, focusing on ensuring selective mono-sulfonylation of primary amines. A primary amine's initial product, the mono-sulfonamide, possesses an acidic N-H proton. In the presence of a strong base, this proton can be abstracted, forming a nucleophilic anion that can react with a second molecule of the sulfonyl chloride, leading to the undesired di-sulfonylated byproduct.[4] Control over stoichiometry, base selection, and reaction temperature is therefore paramount for success.
Reaction Mechanism and Control Strategy
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in this step, driving the reaction to completion.
The critical control point is preventing the subsequent deprotonation of the desired mono-sulfonamide product, which would lead to a second sulfonylation. Our protocol is optimized to favor the initial reaction pathway.
Sources
The Strategic Application of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride in Medicinal Chemistry: A Guide for Researchers
For Immediate Release: A Comprehensive Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride has emerged as a valuable reagent for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its applications, supported by detailed protocols and insights into its role in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Introduction: The Power of a Privileged Scaffold
The this compound moiety combines two critical features highly sought after in medicinal chemistry: the pyridine ring and the trifluoromethyl group. The pyridine scaffold is a well-established "privileged structure," known to improve metabolic stability, permeability, potency, and binding of drugs.[1] The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[2] This unique combination makes this compound a powerful tool for medicinal chemists aiming to optimize lead compounds.
Core Applications in Medicinal Chemistry: Crafting Bioactive Molecules
The primary application of this compound in medicinal chemistry lies in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3] The reaction of this compound with primary or secondary amines provides a straightforward route to novel sulfonamide derivatives with potential therapeutic value.
While direct applications in marketed pharmaceuticals are not yet widespread, the analogous 3-(trifluoromethyl)pyridine-2-sulfonamide has been identified as a transformation product of the herbicide Flazasulfuron, highlighting the stability and environmental relevance of this scaffold.[4] Furthermore, research into derivatives of trifluoromethylpyridines has shown promise in various therapeutic areas. For instance, compounds incorporating this moiety are being investigated as potential anticancer and antimicrobial agents.[5]
The strategic introduction of the 3-(trifluoromethyl)pyridine-2-sulfonyl group can be envisioned in the design of kinase inhibitors, where the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, and the trifluoromethyl group can occupy hydrophobic pockets, enhancing binding affinity and selectivity.
Key Physicochemical Properties and Their Impact
The incorporation of the 3-(trifluoromethyl)pyridine-2-sulfonyl moiety into a drug candidate can significantly modulate its physicochemical properties.
| Property | Impact of the 3-(Trifluoromethyl)pyridine-2-sulfonyl Moiety |
| Lipophilicity (logP) | The trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability and cell penetration. |
| pKa | The strong electron-withdrawing nature of the trifluoromethyl group and the sulfonyl group can lower the pKa of nearby basic centers, influencing drug ionization and solubility at physiological pH. |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life of the drug. |
| Binding Interactions | The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in favorable hydrophobic and dipole-dipole interactions with biological targets. |
Experimental Protocols: Synthesis of Novel Sulfonamides
The following section provides a detailed, step-by-step protocol for the synthesis of a model sulfonamide using this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-(trifluoromethyl)pyridine-2-sulfonamides
This protocol describes the reaction of this compound with a representative aniline to form the corresponding sulfonamide.
Materials:
-
This compound (CAS: 104040-75-7)
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the aniline solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-(trifluoromethyl)pyridine-2-sulfonamide.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: General Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of N-aryl-3-(trifluoromethyl)pyridine-2-sulfonamides.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the starting material and reduce the yield of the desired sulfonamide. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
-
Use of a Base: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Controlled Addition at 0 °C: The reaction between a sulfonyl chloride and an amine is often exothermic. Adding the sulfonyl chloride solution dropwise at a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The series of acidic and basic washes is designed to remove unreacted starting materials and the pyridine catalyst. The HCl wash removes residual pyridine and any unreacted aniline, while the NaHCO₃ wash neutralizes any remaining acid.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists. Its ability to readily form sulfonamides, combined with the beneficial properties imparted by the trifluoromethylpyridine scaffold, makes it an attractive starting point for the development of novel drug candidates across a range of therapeutic areas. Future research will likely focus on the synthesis of diverse libraries of 3-(trifluoromethyl)pyridine-2-sulfonamides and the exploration of their biological activities. As our understanding of the structure-activity relationships of this class of compounds grows, so too will the potential for the development of new and effective medicines.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Priya, G. K., & Kumar, V. (2020). Sulfonamides: A new decade of developments in their synthesis and biological applications. RSC Advances, 10(61), 37078-37111.
- PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-sulfonamide.
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- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Synthesis of Novel Herbicides Utilizing 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: A Detailed Guide for Researchers
Introduction: The Significance of the 3-(Trifluoromethyl)pyridine Moiety in Herbicide Discovery
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical research, prized for its ability to impart potent biological activity to a wide array of molecules.[1] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, can significantly enhance a compound's uptake, translocation, and interaction with its biological target within a plant.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel herbicidal candidates based on the versatile building block, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride. By reacting this sulfonyl chloride with a diverse range of amines, researchers can readily generate extensive libraries of novel sulfonamides for herbicidal screening.
This document will detail the synthesis of the key this compound intermediate, provide a step-by-step protocol for its reaction with amines to form novel sulfonamides, and outline the necessary analytical techniques for their characterization. Furthermore, we will explore the methodologies for evaluating the herbicidal efficacy of these newly synthesized compounds.
Synthetic Pathways and Core Reactions
The primary strategy for generating a library of potential herbicides from this compound is through the formation of sulfonamides. This is achieved by reacting the sulfonyl chloride with various primary and secondary amines. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of novel pyridine-2-sulfonamide herbicide candidates.
Protocol 1: Synthesis of this compound
The synthesis of the key intermediate, this compound, can be achieved from 2-amino-3-(trifluoromethyl)pyridine through a diazotization reaction followed by sulfochlorination.
Materials:
-
2-Amino-3-(trifluoromethyl)pyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 2-amino-3-(trifluoromethyl)pyridine in a suitable acidic medium, such as a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfochlorination:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, and add copper(I) chloride as a catalyst.
-
Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl mixture, ensuring the temperature is maintained between 0-10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Protocol 2: General Procedure for the Synthesis of N-Aryl-3-(trifluoromethyl)pyridine-2-sulfonamides
This protocol outlines a general method for the reaction of this compound with a variety of anilines to produce a library of potential herbicides.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 2,4-difluoroaniline, etc.)
-
Pyridine or triethylamine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the substituted aniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in dichloromethane.
-
-
Sulfonamide Formation:
-
Slowly add the solution of this compound to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess base.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
-
Table 1: Representative Library of Amine Building Blocks for Herbicide Synthesis
| Amine Type | Examples | Rationale for Inclusion |
| Substituted Anilines | 4-Chloroaniline, 2,4-Difluoroaniline, 4-Methoxyaniline, 3-(Trifluoromethyl)aniline | Introduces diverse electronic and steric properties to the phenyl ring, potentially influencing target binding and metabolic stability. |
| Heterocyclic Amines | 2-Aminopyrimidine, 2-Amino-4,6-dimethoxypyrimidine, 3-Amino-1,2,4-triazole | Heterocyclic moieties are common in commercial herbicides and can enhance biological activity and selectivity. |
| Aliphatic Amines | Cyclopropylamine, tert-Butylamine, Morpholine | Provides flexibility and different spatial arrangements which can impact the molecule's conformation and interaction with the target enzyme. |
Characterization of Novel Sulfonamides
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the synthesized sulfonamides.[2][3][4]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.[2][3][4]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the S=O stretches of the sulfonamide group.[2][3]
-
Elemental Analysis: Determines the elemental composition of the compound, providing further confirmation of its purity and identity.[3][4]
Protocol 3: Herbicidal Activity Screening
Once synthesized and characterized, the novel sulfonamides must be screened for their herbicidal activity. A tiered approach, starting with in vitro assays and progressing to greenhouse trials, is recommended.
In Vitro Screening: Algal Growth Inhibition Assay
A rapid and cost-effective primary screen can be performed using green algae, such as Chlorella vulgaris.[5] This assay provides an early indication of phytotoxicity.
Materials:
-
Pure cultures of Chlorella vulgaris
-
Appropriate growth medium
-
Synthesized sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, add the growth medium and a standardized inoculum of Chlorella vulgaris.
-
Add the test compounds at various concentrations to the wells. Include a solvent control and a positive control (a known herbicide).
-
-
Incubation:
-
Incubate the microplates under controlled conditions of light and temperature for a defined period (e.g., 72 hours).
-
-
Assessment:
-
Measure the algal growth by reading the optical density at a specific wavelength (e.g., 680 nm) using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each compound at each concentration.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).
-
In Vivo Screening: Greenhouse Pot Trials
Promising compounds from the in vitro screen should be further evaluated in greenhouse trials on target weed and crop species.[6]
Materials:
-
Seeds of selected weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., corn, soybean)
-
Pots with a suitable soil mixture
-
Synthesized sulfonamide compounds formulated for application (e.g., as an emulsifiable concentrate or wettable powder)
-
Spray chamber
Procedure:
-
Planting and Growth:
-
Sow the seeds of weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).
-
-
Application:
-
Apply the formulated test compounds at different rates (g/ha) to the plants using a calibrated spray chamber. Include an untreated control and a commercial standard.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).
-
Record symptoms such as chlorosis, necrosis, and stunting.
-
Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).
-
Data Presentation and Interpretation
All quantitative data from the synthesis and biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Example Data Summary for a Novel Sulfonamide Series
| Compound ID | Amine Reactant | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) | Algal IC₅₀ (µM) | Velvetleaf GR₅₀ (g/ha) |
| NPS-001 | 4-Chloroaniline | 85 | 7.2-8.5 (m, 7H), 10.1 (s, 1H) | 367.0 [M+H]⁺ | 5.2 | 150 |
| NPS-002 | 2,4-Difluoroaniline | 78 | 7.0-8.6 (m, 6H), 10.3 (s, 1H) | 369.0 [M+H]⁺ | 2.8 | 85 |
| NPS-003 | 2-Aminopyrimidine | 65 | 7.5-8.8 (m, 6H), 11.2 (s, 1H) | 333.0 [M+H]⁺ | 1.5 | 50 |
Conclusion and Future Directions
The strategic combination of the this compound core with a diverse array of amines provides a fertile ground for the discovery of novel herbicides. The protocols outlined in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of these new chemical entities. By systematically exploring the structure-activity relationships within the synthesized libraries, researchers can identify lead compounds with high potency and desirable selectivity for further development in crop protection.
References
- Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
- Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org.
- A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Cambridge Core.
- Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. NIH.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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Catalytic Methods for Reactions Involving 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Application Notes and Protocols
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)pyridine Scaffold
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic profiles and therapeutic efficacy. When appended to a pyridine ring, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine scaffold becomes a highly valuable building block.
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a reagent of significant interest, combining the influential -CF3 group with a highly reactive sulfonyl chloride moiety at the 2-position of the pyridine ring. This arrangement presents both challenges and opportunities in synthesis. The inherent instability of many pyridine-2-sulfonyl chlorides necessitates carefully designed protocols, while the electronic nature of the trifluoromethylated pyridine ring dictates the reactivity and potential for catalytic activation.
This comprehensive guide provides an in-depth exploration of catalytic methods involving this compound. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers to harness the full synthetic potential of this versatile reagent. The protocols described herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Core Applications and Catalytic Strategies
The primary utility of this compound lies in two major classes of reactions: sulfonamide formation and carbon-carbon bond formation via cross-coupling reactions. The choice of catalytic strategy is dictated by the desired transformation.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Application 1: Catalytic Synthesis of Pyridine-Containing Sulfonamides
The synthesis of sulfonamides is a fundamental transformation for this reagent, as the resulting N-(3-(trifluoromethyl)pyridin-2-yl)sulfonamide motif is prevalent in many biologically active compounds. While the reaction can proceed non-catalytically with a stoichiometric amount of base, catalytic methods can offer milder conditions and improved efficiency.
Expertise & Experience: The Rationale Behind Catalytic Amidation
The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines. The primary role of a base (e.g., triethylamine, pyridine) is to neutralize the HCl generated during the reaction. However, for less nucleophilic amines or to accelerate the reaction under milder conditions, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is often employed. DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, enabling a more rapid reaction with the amine nucleophile.
Protocol 1: DMAP-Catalyzed Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine, employing a catalytic amount of DMAP.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equiv.)
-
Triethylamine (Et3N) (1.5 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equiv.) and dissolve it in anhydrous DCM.
-
Addition of Base and Catalyst: Add triethylamine (1.5 equiv.) followed by DMAP (0.1 equiv.) to the solution. Stir the mixture for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Trustworthiness: This protocol is based on well-established procedures for sulfonamide synthesis.[1] The use of a slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Monitoring by TLC/LC-MS is crucial to determine the optimal reaction time and prevent potential side reactions.
Application 2: Palladium-Catalyzed Desulfonylative Cross-Coupling
A more advanced application of pyridine sulfonyl chlorides is their use in palladium-catalyzed cross-coupling reactions. In these transformations, the sulfonyl chloride group acts as a leaving group, enabling the formation of a new carbon-carbon bond at the 2-position of the pyridine ring. This desulfonylative approach is a powerful alternative to traditional cross-coupling methods that might rely on less stable pyridine-2-boronic acids.
Expertise & Experience: Mechanism and Ligand Choice in Desulfonylative Coupling
Palladium-catalyzed desulfonylative cross-coupling reactions typically proceed through a catalytic cycle involving the oxidative addition of the sulfonyl chloride to a Pd(0) complex, extrusion of SO2, and subsequent transmetalation and reductive elimination steps. The electronic properties of the 3-(trifluoromethyl)pyridine ring make the C-S bond susceptible to cleavage.
The choice of phosphine ligand is critical for a successful reaction. Electron-rich and sterically bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often effective in promoting the oxidative addition step and stabilizing the palladium intermediates. The specific ligand may require optimization depending on the coupling partner.[2]
Diagram: Catalytic Cycle for Desulfonylative Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylated Pyridines in Modern Chemistry
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design.[1][2] This is due to the unique physicochemical properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[3] Among the myriad of fluorinated building blocks, 3-(trifluoromethyl)pyridine derivatives are of particular interest.[1]
One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represent a paradigm of efficiency in chemical synthesis.[4][5] They offer significant advantages by reducing solvent waste, saving time and resources, and often improving overall yields. This guide details the application of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 104040-75-7) as a key reagent in one-pot strategies for the construction of valuable heterocyclic systems.[6]
Core Concepts: Reactivity and Mechanistic Rationale
The synthetic utility of this compound hinges on the high electrophilicity of its sulfur center. The potent electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the adjacent trifluoromethyl-substituted pyridine ring render the sulfonyl group highly susceptible to nucleophilic attack.[7]
The general reaction mechanism involves the displacement of the chloride, a good leaving group, by a nucleophile (such as an amine or alcohol) to form a stable sulfonamide or sulfonate ester, respectively. This initial reaction is typically rapid and forms the basis for subsequent, in-situ transformations in a one-pot sequence.
Caption: Logical workflow of a one-pot sulfonylation-cyclization reaction.
Application Note I: One-Pot Synthesis of Trifluoromethyl-Functionalized Benzodiazepine Scaffolds
Benzodiazepines are a privileged class of heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic and anticonvulsant activities.[8][9][10] The following section outlines a robust, one-pot procedure for synthesizing a novel 1,2,5-benzothiadiazepine-1,1-dioxide scaffold, leveraging the reactivity of this compound.
Causality and Reaction Design
This one-pot synthesis is designed as a tandem sulfonylation/intramolecular cyclization sequence.
-
Initial Sulfonylation: The reaction is initiated by the nucleophilic attack of one of the amino groups of a 1,2-phenylenediamine derivative onto the electrophilic sulfur atom of this compound. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the diamine substrate.
-
Intramolecular Cyclization: The resulting sulfonamide intermediate possesses a second, pendant amino group. Upon gentle heating, this group performs an intramolecular nucleophilic aromatic substitution (SNAr) on the pyridine ring. The strong electron-withdrawing nature of both the sulfonyl and trifluoromethyl groups activates the pyridine ring, making the C-2 position susceptible to attack and displacement of a suitable leaving group if one were present, or in this case, facilitating the cyclization to form the seven-membered diazepine ring. While pyridine itself is generally resistant to SNAr, the combined activation makes this intramolecular step feasible.
Caption: Proposed reaction mechanism for diazepine synthesis.
Substrate Scope and Yield Summary
The following table summarizes the expected outcomes for this one-pot reaction with various substituted 1,2-phenylenediamines.
| Entry | Phenylenediamine Substituent (R) | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | H | TEA | 80 | 12 | 75-85 |
| 2 | 4-CH₃ | TEA | 80 | 12 | 70-80 |
| 3 | 4-Cl | DIPEA | 90 | 16 | 65-75 |
| 4 | 4-NO₂ | DIPEA | 100 | 24 | 50-60 |
Note: Electron-withdrawing groups (e.g., -NO₂) on the phenylenediamine ring decrease the nucleophilicity of the amino groups, potentially requiring higher temperatures, longer reaction times, and resulting in lower yields.
Detailed Experimental Protocol: Synthesis of 5-(3-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-benzo[f][11][12][13]thiadiazepine 5,5-dioxide (Table 1, Entry 1)
Materials and Reagents
-
This compound (CAS: 104040-75-7)
-
1,2-Phenylenediamine (CAS: 95-54-5)
-
Triethylamine (TEA) (CAS: 121-44-8), distilled
-
Anhydrous Acetonitrile (CH₃CN) (CAS: 75-05-8)
-
Ethyl Acetate (EtOAc) (CAS: 141-78-6)
-
Hexanes (CAS: 110-54-3)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Equipment
-
100 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1,2-phenylenediamine (1.08 g, 10 mmol, 1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) and triethylamine (2.1 mL, 15 mmol, 1.5 eq.). Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition: In a separate vial, dissolve this compound (2.59 g, 10 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes), observing the consumption of starting material and the formation of a new, higher Rf product spot.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the title compound as a solid.
Expected Characterization
-
¹H NMR: Expect characteristic signals for the aromatic protons on both the benzene and pyridine rings, as well as broad signals for the N-H protons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
MS (ESI): Calculated molecular weight for C₁₂H₉F₃N₄O₂S [M+H]⁺.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (sulfonyl chloride hydrolyzed).2. Insufficient base.3. Insufficient temperature/time. | 1. Use freshly opened or properly stored sulfonyl chloride.2. Ensure the base is anhydrous and added in sufficient excess.3. Increase temperature to 90-100 °C and monitor for longer. |
| Formation of Multiple Spots on TLC | 1. Incomplete cyclization.2. Side reactions (e.g., bis-sulfonylation of the diamine). | 1. Increase reaction time and/or temperature to drive cyclization.2. Ensure slow, dropwise addition of the sulfonyl chloride to favor mono-sulfonylation. |
| Difficult Purification | Product co-elutes with starting material or intermediates. | Adjust the polarity of the chromatography eluent. Consider a different solvent system (e.g., Dichloromethane/Methanol) if necessary. |
Conclusion
This compound is a highly effective and versatile reagent for the one-pot synthesis of complex heterocyclic structures. The protocols and principles outlined in this guide demonstrate its utility in creating novel, trifluoromethyl-functionalized diazepines, which are of significant interest in drug discovery. The operational simplicity and efficiency of this one-pot approach make it an attractive strategy for researchers in both academic and industrial settings, enabling rapid access to diverse chemical libraries for biological screening.
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Application Notes and Protocols for Scale-Up Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl group and reactive sulfonyl chloride moiety make it a valuable building block for introducing the trifluoromethylpyridyl group into target molecules. However, the transition from laboratory-scale synthesis to large-scale production presents significant challenges related to safety, reaction control, and purification. These application notes provide a comprehensive guide to the key considerations and protocols for the successful scale-up of reactions involving this important compound.
I. Core Principles and Scale-Up Considerations
The synthesis of sulfonyl chlorides, including this compound, often involves highly reactive and hazardous reagents. Therefore, a thorough understanding of the reaction mechanism and potential hazards is crucial for safe and efficient scale-up.
A. Reaction Pathway and Mechanism
The most common laboratory synthesis of aryl sulfonyl chlorides involves the diazotization of an amino group, followed by a copper-catalyzed reaction with sulfur dioxide.[1][2][3] In the case of this compound, the starting material would be 2-amino-3-(trifluoromethyl)pyridine. The reaction proceeds through the formation of a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.[3][4][5]
An alternative route involves the direct chlorosulfonation of the corresponding sulfonic acid.[1][6][7] This can be achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H).[1][6][7][8][9] The choice of method for scale-up will depend on factors such as the availability and cost of starting materials, reaction efficiency, and safety considerations.
B. Key Challenges in Scale-Up
Transitioning from a laboratory-scale batch process to a larger scale introduces several critical factors that must be carefully managed:
-
Thermal Management: The formation of sulfonyl chlorides is often highly exothermic.[6] Inadequate heat dissipation on a large scale can lead to thermal runaway, side reactions, and a decrease in product quality and yield. The use of co-solvents can help mitigate the exothermic nature of the process.[6]
-
Reagent Handling and Stoichiometry: The safe handling of corrosive and toxic reagents like thionyl chloride and chlorosulfonic acid is a primary concern.[6][10][11][12][13][14] On a larger scale, manual addition is often replaced by automated dosing systems to ensure precise control and minimize operator exposure.
-
Mixing and Mass Transfer: Efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots," reduced reaction rates, and the formation of byproducts.
-
Work-up and Purification: The purification of sulfonyl chlorides on a large scale can be complicated by their reactivity and potential for hydrolysis.[8] Distillation under reduced pressure is a common method for purification.[8][15]
II. Safety and Handling of Hazardous Reagents
The synthesis of this compound involves several hazardous materials that require strict safety protocols, especially during scale-up operations.
A. Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[10][11][12][13][14]
Safety Precautions:
-
Always handle thionyl chloride in a well-ventilated fume hood.[16][17][18][19][20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][17][19]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[17][19]
-
In case of a spill, neutralize with a suitable absorbent material and dispose of it as hazardous waste.[19]
B. Trifluoromethylated Pyridine Compounds
Trifluoromethylated pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[16]
Safety Precautions:
-
Wear protective gloves, clothing, and eye/face protection.[16]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[18][20]
III. Detailed Synthesis Protocols
The following protocols provide a starting point for the laboratory- and pilot-scale synthesis of this compound. Optimization may be necessary based on specific equipment and conditions.
A. Laboratory-Scale Synthesis via Diazotization
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.[3][4][5]
Materials and Equipment:
-
2-Amino-3-(trifluoromethyl)pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-(trifluoromethyl)pyridine in concentrated hydrochloric acid, keeping the temperature below 20°C.
-
Cool the mixture to -15 to -5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C to form the diazonium salt solution.
-
In a separate reaction vessel, prepare a solution of sulfur dioxide and copper(I) chloride in a suitable solvent like dichloromethane, and cool it to -20 to -10°C.
-
Slowly add the diazonium salt solution to the sulfur dioxide solution, keeping the temperature below -10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
-
Allow the reaction mixture to warm to room temperature and then perform an aqueous work-up.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure.
B. Pilot-Scale Synthesis Considerations
Scaling up the synthesis requires careful attention to the challenges outlined in Section I.B.
Key Adjustments for Scale-Up:
-
Reactor: Utilize a jacketed glass-lined or stainless steel reactor with overhead stirring and a temperature control unit.
-
Reagent Addition: Employ a calibrated pump for the controlled addition of the sodium nitrite solution and the diazonium salt solution to manage the exotherm.
-
Temperature Control: The reactor's cooling system must be robust enough to handle the heat generated during the diazotization and sulfonyl chloride formation steps.
-
Off-Gas Scrubbing: Install a scrubber system to neutralize any toxic gases (e.g., SO₂, HCl) that may be evolved during the reaction.
-
Work-up and Isolation: For larger quantities, centrifugation or filtration may be more efficient than separation funnels for phase separation. The final product is typically isolated by vacuum distillation.
IV. Data Presentation and Analysis
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of sulfonyl chlorides, providing a basis for comparison and optimization.
Table 1: Typical Reaction Parameters for Sulfonyl Chloride Synthesis
| Parameter | Laboratory Scale | Pilot Scale | Rationale for Scale-Up Adjustment |
| Starting Material | 1-10 g | 1-10 kg | Increased throughput for production. |
| Solvent Volume | 50-500 mL | 50-500 L | Maintain appropriate concentration and allow for efficient stirring. |
| Reagent Addition | Manual (Dropping Funnel) | Automated (Pump) | Precise control of addition rate to manage exotherm and ensure safety.[6] |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Efficient and uniform heat removal is critical to prevent runaway reactions.[6] |
| Reaction Time | 2-12 hours | 4-24 hours | May increase due to mass transfer limitations in larger vessels. |
| Work-up | Separation Funnel | Centrifuge/Filter | More efficient for handling larger volumes of liquids and solids. |
| Purification | Column Chromatography/Distillation | Vacuum Distillation | Most practical and efficient method for purifying large quantities of sulfonyl chlorides.[8][15] |
Table 2: Expected Yield and Purity
| Scale | Typical Yield | Typical Purity (by GC/HPLC) |
| Laboratory Scale | 70-90% | >95% |
| Pilot Scale | 65-85% | >95% |
V. Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and scale-up process.
A. Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
B. Scale-Up Workflow Diagram
Caption: Generalized workflow for the scale-up synthesis of this compound.
VI. Conclusion
The successful scale-up of this compound synthesis requires a multi-faceted approach that prioritizes safety, process control, and product purity. By carefully considering the factors of thermal management, reagent handling, and efficient purification, researchers and drug development professionals can effectively transition this important synthesis from the laboratory to a production environment. The protocols and considerations outlined in these application notes serve as a valuable resource for achieving a safe, reliable, and scalable manufacturing process.
References
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Kinome
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2][3] This process regulates a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis.[1][2] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4][5] Small molecule kinase inhibitors have revolutionized targeted therapy by offering a means to selectively modulate the activity of specific kinases, leading to significant advances in medicine.[1][3][6]
This guide provides an in-depth overview of the core strategies and methodologies employed in the synthesis of kinase inhibitors. It is designed to bridge the gap between theoretical drug design and practical laboratory execution, offering both the "why" behind strategic choices and the "how" of their implementation.
Section 1: Foundational Design Strategies
The successful synthesis of a potent and selective kinase inhibitor does not begin in the flask, but with a robust design strategy. The choice of strategy is dictated by the available information about the target kinase and its known ligands.
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the target kinase is known, typically from X-ray crystallography, SBDD becomes the cornerstone of the design process.[7][8] This powerful approach allows chemists to visualize the ATP-binding site and other potential pockets, enabling the rational design of molecules with complementary shapes and electrostatic properties.[8][9]
-
Causality: By understanding the precise interactions between a kinase and a known ligand—such as hydrogen bonds with the "hinge" region backbone—chemists can design novel scaffolds that replicate these key interactions while improving properties like potency and selectivity.[7] For example, observing that a carbonyl group forms two crucial hydrogen bonds with the backbone amides of Met109 and Gly110 provides a clear directive for synthetic efforts.[7] SBDD is instrumental in designing inhibitors that target specific kinase conformations, such as the "DFG-out" inactive state, which can confer greater selectivity.[7][10]
Fragment-Based Drug Design (FBDD)
FBDD is a powerful alternative or complement to traditional high-throughput screening. This method involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[4][11][12] These initial hits are then optimized and grown into more potent lead compounds.[4][13]
-
Causality: Fragments are small and less complex, allowing them to explore chemical space more efficiently and form high-quality interactions within subpockets of the kinase active site.[13][14] This often leads to leads with better physicochemical properties and higher "ligand efficiency." The process relies heavily on structural biology (X-ray crystallography or NMR) to validate fragment binding and guide the optimization process, where fragments are linked or grown to increase affinity.[11][12]
Covalent vs. Non-Covalent Inhibition
A critical strategic decision is whether to pursue a reversible (non-covalent) or irreversible (covalent) inhibitor.
-
Non-Covalent Inhibitors: These form transient interactions (hydrogen bonds, van der Waals forces, etc.) with the target. Most kinase inhibitors fall into this class.[2]
-
Covalent Inhibitors: These molecules contain a reactive electrophilic group, or "warhead," that forms a permanent covalent bond with a nucleophilic amino acid residue (typically a cysteine) in or near the ATP-binding site.[15][16]
-
Causality: Covalent inhibition can lead to increased potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[16][17] The strategy's success hinges on the presence of a suitably positioned, non-conserved cysteine residue, which enhances selectivity across the kinome.[15][18] The design process involves appending a warhead, such as an acrylamide, to a reversible scaffold that directs it to the target cysteine.[18][19]
-
Below is a workflow illustrating the integration of these design strategies.
Figure 1: Integrated workflow for kinase inhibitor design and synthesis.
Section 2: Core Synthetic Methodologies & Privileged Scaffolds
The synthesis of kinase inhibitors often revolves around constructing "privileged scaffolds"—core molecular frameworks that are known to bind effectively to the kinase hinge region.[20] These are typically flat, aromatic heterocyclic systems capable of forming key hydrogen bonds that mimic the adenine portion of ATP.[21]
Common Privileged Scaffolds
Many approved kinase inhibitors are built upon a limited number of core scaffolds.[2] Mastery of the synthesis of these cores is fundamental.
-
Quinazoline: A bicyclic scaffold found in inhibitors like gefitinib and vandetanib.[2][22]
-
Pyrimidine: A key component of the groundbreaking inhibitor imatinib.[3]
-
Indazole/Indole: Versatile scaffolds that can be functionalized at multiple positions.[23][24]
-
Pyrazolopyrimidine: A scaffold that provides multiple points for diversification.[23]
Figure 2: Examples of common privileged scaffolds in kinase inhibitors.
Key Synthetic Reactions
Modern kinase inhibitor synthesis relies heavily on robust and versatile cross-coupling reactions to assemble the final molecule from key building blocks.
-
Suzuki Coupling: This palladium-catalyzed reaction is arguably the most important tool for this purpose, forming a carbon-carbon bond between an organoboron compound and an aryl halide. It is frequently used to attach side chains to the core scaffold.[24]
-
Buchwald-Hartwig Amination: Another palladium-catalyzed reaction, this is used to form carbon-nitrogen bonds, often to link an aniline group to a heterocyclic core.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is essential for attaching amines or other nucleophiles to electron-deficient aromatic rings, a common final step in assembling the inhibitor.[24]
Section 3: Application Protocol - Synthesis of a Representative Pyrazolopyrimidine-Based Inhibitor
This section provides a generalized, yet detailed, protocol for the synthesis of a Type I kinase inhibitor based on a pyrazolopyrimidine scaffold. This protocol is illustrative and serves as a template that can be adapted for specific targets.
Objective: To synthesize a target kinase inhibitor via a two-step process involving a Suzuki coupling followed by an SNAr reaction.
Figure 3: General workflow for the synthesis, purification, and validation of a kinase inhibitor.
Protocol 1: Suzuki Coupling for Intermediate Synthesis
Rationale: This step attaches a key side chain (pyridine) to the core scaffold. The choice of a boronic acid and a halogenated scaffold is classic for this transformation. Palladium catalysis is highly efficient for this C-C bond formation.[24]
| Reagent/Parameter | Value/Condition | Purpose |
| Dichloro-Pyrazolopyrimidine | 1.0 eq | Core scaffold |
| Pyridine-4-boronic acid | 1.1 eq | Side chain precursor |
| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |
| K₂CO₃ (2M aq.) | 3.0 eq | Base |
| Solvent | 1,4-Dioxane | Aprotic solvent suitable for Suzuki coupling |
| Temperature | 90 °C | Thermal energy to drive the reaction |
| Reaction Time | 4-6 hours | Typical duration for completion |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dichloro-pyrazolopyrimidine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane, followed by the degassed 2M aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the monochlorinated intermediate.
Protocol 2: SNAr Reaction for Final Product Assembly
Rationale: This final step couples the aniline component to the heterocyclic core. The electron-withdrawing nature of the pyrazolopyrimidine ring activates the remaining chlorine atom for nucleophilic substitution by the amine.[24]
| Reagent/Parameter | Value/Condition | Purpose |
| Chloro-Intermediate | 1.0 eq | Product from Protocol 1 |
| 3-Ethynylaniline | 1.2 eq | Nucleophile |
| DIPEA | 3.0 eq | Non-nucleophilic organic base |
| Solvent | n-Butanol | High-boiling polar solvent |
| Temperature | 120 °C | High thermal energy required for SNAr |
| Reaction Time | 12-18 hours | SNAr reactions are often slower than couplings |
Step-by-Step Methodology:
-
Combine the chloro-intermediate (1.0 eq), 3-ethynylaniline (1.2 eq), and DIPEA (3.0 eq) in n-butanol in a sealed tube.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the mixture. The crude product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration and wash with a cold solvent like diethyl ether.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to yield the final product.[24]
Section 4: Purification and Characterization
Trustworthiness through Validation: Synthesis is incomplete without rigorous purification and characterization. This ensures that the biological activity observed is due to the intended compound and not an impurity.
-
Purification: The primary challenge is often removing residual palladium catalyst and other reagents.[24]
-
Crystallization: An effective method for obtaining highly pure material, though it can be challenging for compounds with low solubility.[24]
-
Silica Gel Chromatography: The workhorse of purification, separating compounds based on polarity.
-
Preparative HPLC: Used for final polishing to achieve >95% purity required for biological assays.
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
-
Section 5: Biochemical Validation Protocol
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against the target kinase.
Rationale: The IC₅₀ value is the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%. It is the primary metric for assessing the potency of a kinase inhibitor.[25] This assay provides a direct link between the synthesized molecule and its intended biological function.
Protocol 3: In Vitro Kinase Assay (Luminescence-Based)
Materials:
-
Synthesized inhibitor (dissolved in DMSO)
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Step-by-Step Methodology:
-
Serial Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Kinase Reaction: a. In each well of the assay plate, add the assay buffer. b. Add the inhibitor from the serial dilution series. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background. c. Add the kinase and substrate solution to all wells except the background control. d. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the reaction by adding ATP. f. Incubate for the specified time (e.g., 60 minutes) at the optimal temperature (e.g., 30 °C).
-
Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by adding a second reagent to convert ADP to ATP, which then drives a luciferase reaction. b. Read the luminescence signal on a plate reader.
-
Data Analysis: a. Subtract the background luminescence from all readings. b. Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Data Interpretation | |
| Low IC₅₀ (nM range) | Indicates a potent inhibitor. |
| High IC₅₀ (µM range) | Indicates a weak inhibitor. |
| Steep dose-response curve | Suggests specific, tight binding. |
Conclusion
The synthesis of kinase inhibitors is a multidisciplinary endeavor that combines rational design, advanced synthetic organic chemistry, and rigorous biochemical validation. By understanding the causality behind strategic design choices and mastering core synthetic protocols, researchers can efficiently generate novel chemical matter to probe kinase biology and develop next-generation targeted therapeutics. The self-validating nature of a workflow that integrates synthesis with thorough characterization and functional testing is paramount to ensuring the integrity and reproducibility of the resulting scientific insights.
References
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- Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
- Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate.
- Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed.
- Fragment-based design of kinase inhibitors: a practical guide. PubMed.
- Structure-based design of cyclin-dependent kinase inhibitors. PubMed.
- Structural biology in drug design: selective protein kinase inhibitors. PubMed.
- The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. PubMed.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed.
- KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. bioRxiv.
- Structure-Based Design of Type II Inhibitors Applied to Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters.
- Therapeutic Protein Kinase Inhibitors. AMiner.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. ACS Publications.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ACS Publications.
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Characterisation of kinase-selective inhibitors by chemical proteomics. ElectronicsAndBooks.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
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- The identification of novel kinase inhibitor scaffolds is.
- Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
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- Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PMC - NIH.
- Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. ACS Publications.
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation.
- Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. PMC - PubMed Central.
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- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
- Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill.
- Kinase Inhibitor Chemistry.
- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate.
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derivatization of natural products with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Application Notes & Protocols
Topic: Derivatization of Natural Products with 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the derivatization of natural products using this compound. This versatile reagent allows for the strategic modification of nucleophilic functional groups, such as hydroxyls and amines, commonly found in complex natural scaffolds. The introduction of the trifluoromethylpyridylsulfonyl moiety can significantly alter the physicochemical properties of a parent molecule, including its solubility, lipophilicity, and metabolic stability, thereby offering a powerful tool for drug discovery and development programs.[] This guide explains the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.
Scientific Background and Rationale
The Imperative for Natural Product Derivatization
Natural products are a cornerstone of pharmaceutical research, providing unparalleled structural diversity and biological activity. However, pristine natural molecules often possess suboptimal drug-like properties, such as poor water solubility, limited bioavailability, or rapid metabolism.[] Chemical derivatization is a key strategy to overcome these limitations. By selectively modifying functional groups, researchers can fine-tune a molecule's characteristics to enhance its therapeutic potential.[][2] Sulfonylation, the introduction of a sulfonyl group, is a particularly effective modification for improving water solubility and modulating biological interactions.[][3]
Introducing the Reagent: this compound
This compound (CAS 104040-75-7) is a specialized sulfonating agent that offers distinct advantages for derivatization.[4]
-
The Trifluoromethyl (CF₃) Group: This group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidation and improve cell membrane permeability.[5]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the molecule's solubility and provides a potential point for hydrogen bonding, which can be critical for target engagement.[6][7] The pyridine scaffold is a ubiquitous motif in pharmaceuticals.[8]
-
The Sulfonyl Chloride Moiety: This functional group is highly reactive towards nucleophiles, enabling efficient derivatization of alcohols and amines under relatively mild conditions.[9][10]
Mechanism of Action: The Sulfonylation Reaction
The core reaction involves the nucleophilic attack of a hydroxyl or amino group from the natural product onto the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride ion and, with the help of a base, forms a stable sulfonate ester or sulfonamide linkage.
The reaction is typically performed in the presence of a base, such as pyridine or triethylamine (Et₃N), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[11][12]
For less reactive or sterically hindered nucleophiles, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly recommended.[13][14] DMAP is a hypernucleophilic catalyst that functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[13][15] This intermediate is significantly more electrophilic than the parent sulfonyl chloride, leading to a dramatic increase in the reaction rate.[13][16][17]
Caption: General mechanisms for sulfonylation.
Experimental Protocols
Safety Precaution: this compound is a reactive and potentially corrosive compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as sulfonyl chlorides can be sensitive to moisture.
General Protocol for Derivatization of a Hydroxyl Group
This protocol is suitable for primary and secondary alcohols present in a natural product scaffold. Tertiary alcohols may be unreactive or undergo elimination due to steric hindrance.[11][18]
Materials:
-
Natural Product containing a hydroxyl group
-
This compound
-
Anhydrous Pyridine or Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (optional, but recommended)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, stir bar, septa)
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the natural product (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous pyridine or anhydrous DCM (approx. 0.1 M concentration). If using DCM, add a suitable base like triethylamine (1.5 - 2.0 eq.).
-
Catalyst Addition (Optional): Add DMAP (0.1 - 0.2 eq.) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Reagent Addition: Slowly add a solution of this compound (1.2 - 1.5 eq.) in the same anhydrous solvent to the cooled, stirring mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel. If pyridine was the solvent, first remove it under reduced pressure and then dissolve the residue in a solvent like ethyl acetate.
-
Wash the organic layer successively with 1M HCl (to remove pyridine/DMAP), saturated aqueous NaHCO₃, and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure sulfonate ester derivative.
General Protocol for Derivatization of an Amino Group
This protocol is effective for primary and secondary amines. The resulting sulfonamides are generally very stable.
Procedure: The procedure is nearly identical to that for hydroxyl groups.
-
Follow steps 1-6 as described in Section 2.1 . Amines are generally more nucleophilic than alcohols, so the reaction may proceed faster.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, 1M HCl (if excess amine base was used), saturated aqueous NaHCO₃ (to remove any unreacted sulfonyl chloride as the sulfonic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude sulfonamide derivative by flash column chromatography or recrystallization.
Caption: A typical experimental workflow for derivatization.
Data Summary and Troubleshooting
Typical Reaction Parameters
The optimal conditions can vary based on the specific natural product substrate. The following table provides a general starting point for optimization.
| Parameter | Hydroxyl Derivatization | Amino Derivatization | Rationale |
| Substrate | 1.0 eq. | 1.0 eq. | Stoichiometric reference point. |
| Sulfonyl Chloride | 1.2 - 1.5 eq. | 1.1 - 1.3 eq. | A slight excess ensures full conversion. Amines are more reactive, requiring less excess. |
| Base (Pyridine/Et₃N) | 2.0 - 3.0 eq. | 2.0 - 3.0 eq. | Acts as a solvent and/or neutralizes the HCl byproduct. |
| Catalyst (DMAP) | 0.1 - 0.2 eq. | 0.05 - 0.1 eq. | Catalytic amounts significantly increase the reaction rate, especially for hindered substrates.[13][15] |
| Solvent | Anhydrous DCM, Pyridine | Anhydrous DCM, Pyridine | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling controls exotherm; warming helps drive the reaction to completion. |
| Time | 2 - 24 hours | 1 - 12 hours | Monitor by TLC; reaction time depends on substrate reactivity and steric hindrance. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive reagent (hydrolyzed).2. Substrate is sterically hindered.3. Insufficient reaction time/temperature. | 1. Use a fresh bottle of sulfonyl chloride; ensure anhydrous conditions.2. Increase the amount of DMAP (up to 1.0 eq.); increase temperature.3. Allow the reaction to run longer; gently heat if the substrate is stable. |
| Multiple Products on TLC | 1. Multiple reactive sites on the natural product.2. Side reactions (e.g., elimination).3. Decomposition of starting material or product. | 1. Use protecting groups for more reactive sites; use stoichiometric amounts of sulfonyl chloride.2. Maintain lower temperatures.3. Ensure the use of a non-nucleophilic base if needed and check substrate stability. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Excess DMAP or pyridine salts present. | 1. Adjust the polarity of the chromatography solvent system.2. Perform a thorough aqueous work-up, including an acidic wash (e.g., 1M HCl or dilute CuSO₄) to remove basic impurities. |
Conclusion
Derivatization with this compound is a robust and effective method for modifying the functional groups of natural products. The strategic introduction of the trifluoromethylpyridylsulfonyl moiety can significantly enhance the drug-like properties of these complex molecules. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly through the use of catalytic DMAP for challenging substrates, researchers can efficiently generate novel derivatives for further investigation in drug discovery and chemical biology.
References
- Ghorai, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. [Link]
- ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
- King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361. [Link]
- ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. Wiley-VCH GmbH. [Link]
- Wang, Z., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3733-3743. [Link]
- ResearchGate. (n.d.).
- Krishna, H., et al. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. [Link]
- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(34), e202200915. [Link]
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- Wang, Y., et al. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.
- RSC Publishing. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. [Link]
- Mujumdar, P., & Poulsen, S. A. (2021). Natural Product Primary Sulfonamides and Primary Sulfamates. Journal of Natural Products, 84(4), 1176-1185. [Link]
- ResearchGate. (n.d.). Reported synthetic protocols to construct naturally occurring de‐O‐sulfonated sulfonium sugars as potent α‐glucosidase inhibitors. [Link]
- Organic-Chemistry.org. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]
- Organic Chemistry Portal. (n.d.).
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600. [Link]
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3, 1-6. [Link]
- Fujikawa, S., & Yokoyama, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(1), 75-87. [Link]
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- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
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- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
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- Emeléus, H. J., & Haas, A. (1963). Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. Journal of the Chemical Society (Resumed), 227. [Link]
- Wentzel Lab. (2020). Activation of Alcohols: Reactions with SOCl2. [Link]
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Application Notes and Protocols: The Sulfonylation of Alcohols and Phenols with 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the reaction between 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and various alcohol and phenol nucleophiles. The trifluoromethylpyridine scaffold is a privileged structural motif in modern medicinal and agricultural chemistry, prized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The conversion of hydroxyl groups into the corresponding 3-(trifluoromethyl)pyridine-2-sulfonate esters serves two primary purposes: it transforms a poor leaving group (-OH) into an excellent one (-OSO₂R), facilitating subsequent nucleophilic substitution or elimination reactions, and it provides a stable linkage for creating advanced intermediates and final drug candidates.[4][5][6] This document details the underlying reaction mechanisms, offers field-proven experimental protocols, and presents troubleshooting guidance for researchers in organic synthesis and drug development.
Introduction and Scientific Context
The sulfonylation of alcohols and phenols is a cornerstone transformation in organic synthesis. It provides a reliable method to "activate" a hydroxyl group, which is notoriously a poor leaving group in its native state.[4][7] While classic reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, the demand for increasingly complex and functionally diverse molecules has driven the development of specialized sulfonylating agents.
This compound emerges as a reagent of significant interest. The pyridine ring is a common feature in pharmacologically active compounds, and the strategic placement of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][8][9] The resulting sulfonate esters are not only pivotal intermediates for creating carbon-carbon and carbon-heteroatom bonds but are also structurally significant in their own right. This guide explains the causality behind the experimental choices required to successfully employ this versatile reagent.
Reaction Mechanism: A Stepwise Approach
The reaction of this compound with an alcohol or phenol proceeds via a nucleophilic substitution at the sulfur center. The mechanism is generally considered to be a concerted or stepwise addition-elimination pathway.[4][10]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenoxide attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This attack forms a transient, trigonal bipyramidal intermediate.
-
Chloride Expulsion: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine (Et₃N), removes the proton from the oxonium ion intermediate, neutralizing the charge and yielding the final sulfonate ester product along with the hydrochloride salt of the base.
A crucial aspect of this reaction, particularly with chiral alcohols, is that the stereochemical configuration at the carbon atom bearing the hydroxyl group is retained.[7] This is because the reaction occurs at the oxygen atom, and the C-O bond is not broken during the sulfonylation process.
Caption: General experimental workflow for sulfonylation reactions.
Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Alcohol
Materials:
-
Primary or Secondary Alcohol (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv) or Pyridine (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirring alcohol solution over 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure sulfonate ester.
Protocol 2: General Procedure for the Sulfonylation of a Phenol
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.2 equiv) to the mixture in one portion.
-
Heat the reaction mixture to 40-60 °C and stir until the starting phenol is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure aryl sulfonate ester.
Data Summary and Comparison
The following tables provide representative conditions for sulfonylation reactions. Optimal conditions for this compound may vary but are expected to fall within these ranges.
Table 1: Representative Reaction Conditions for Sulfonylation of Alcohols
| Substrate | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1-Octanol (Primary) | Et₃N (1.5) | CH₂Cl₂ | 0 → RT | 2-4 | >90% |
| Cyclohexanol (Secondary) | Et₃N (1.5) / DMAP (0.1) | CH₂Cl₂ | 0 → RT | 6-12 | 75-85% |
| tert-Butanol (Tertiary) | Pyridine (3.0) | CH₂Cl₂ | RT | 24 | <10% (Elimination predominates) |
| Benzyl Alcohol (Primary) | Pyridine (2.0) | CH₂Cl₂ | 0 → RT | 1-3 | >95% |
Table 2: Representative Reaction Conditions for Sulfonylation of Phenols
| Substrate | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenol | Pyridine (2.0) | CH₂Cl₂ | RT | 12 | 85-95% [11] |
| 4-Methoxyphenol | K₂CO₃ (2.0) | Acetonitrile | 50 | 4-6 | >90% |
| 4-Nitrophenol | Cs₂CO₃ (1.5) | DMF | RT | 3-5 | >95% |
| 2,6-Dimethylphenol | NaH (1.2) | THF | 0 → RT | 12-18 | 60-70% |
Troubleshooting and Safety Precautions
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficiently active nucleophile; Steric hindrance; Impure reagents. | For secondary alcohols, add catalytic DMAP. For phenols, use a stronger base (e.g., NaH) to pre-form the phenoxide. Ensure all reagents are anhydrous. |
| Formation of Alkyl Chloride | Displacement of sulfonate by chloride byproduct (from base hydrochloride salt). | Use Et₃N instead of pyridine. Run the reaction at a lower temperature. Work up the reaction as soon as it is complete. [12] |
| Multiple Spots on TLC | Incomplete reaction; Decomposition of product or starting material. | Re-verify reaction conditions. Ensure the temperature is not too high. Check the stability of the starting material under basic conditions. |
Safety:
-
This compound is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine and Triethylamine are flammable, toxic, and have strong odors. Always handle in a well-ventilated fume hood.
-
Sodium Hydride (NaH) is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere.
-
Dichloromethane is a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.
References
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- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
- Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024). MDPI. [Link]
- Alcohols to Alkyl Chlorides, Part 6. (2020). YouTube. [Link]
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
- JP2000219669A - Sulfonylation of alcohol.
- CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide.
- Sulfonate synthesis by sulfonylation (tosyl
- JP3445515B2 - Method for sulfonylation of alcohol.
- Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022).
- CN1556792A - Sulphonation of phenols.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017).
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2023).
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- A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. (2025).
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
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- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2018). Journal of the American Chemical Society. [Link]
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (1989). Pure and Applied Chemistry. [Link]
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (2019). eScholarship, University of California. [Link]
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- Tertiary alcohol reaction with SOCl2 and pyridine? (2020). Reddit. [Link]
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2022). MDPI. [Link]
- Reaction of primary and secondary alcohols with SOCl2. (2020). YouTube. [Link]
- 17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride in palladium-catalyzed cross-coupling reactions. The strategic incorporation of the trifluoromethylpyridine motif is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3][4][5] This guide moves beyond standard protocols to explain the underlying mechanistic principles and rationale behind experimental design, ensuring both reproducibility and the innovative capacity of the researcher. Detailed, step-by-step protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are provided, alongside expert insights into reaction optimization, troubleshooting, and safety considerations.
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)pyridine Moiety
The trifluoromethyl (-CF3) group is a privileged substituent in contemporary drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When incorporated into a pyridine ring, a common scaffold in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks for the synthesis of novel therapeutic agents.[1][2][3][4] These compounds have found applications in the development of anticancer, antibacterial, and antiviral drugs.[1][2]
This compound emerges as a particularly versatile reagent. The sulfonyl chloride group serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. This desulfonylative cross-coupling approach provides a powerful alternative to more traditional methods using organohalides.[6][7][8][9]
The Desulfonylative Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions with sulfonyl chlorides proceed through a catalytic cycle that shares fundamental steps with classical cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[8][10][11] The key distinction lies in the initial activation of the C-S bond of the sulfonyl chloride.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-S bond of the this compound. This is often the rate-determining step and is influenced by the choice of ligand on the palladium catalyst.[10]
-
Transmetalation (for Suzuki-Miyaura): In the presence of a suitable organoboron reagent (e.g., a boronic acid or ester) and a base, the organic group from the boron is transferred to the palladium center.[10]
-
Carbopalladation (for Heck): The organopalladium intermediate adds across an alkene, forming a new carbon-carbon bond.
-
Alkyne Insertion (for Sonogashira): A terminal alkyne, typically activated by a copper(I) co-catalyst, couples with the organopalladium intermediate.[12][13][14]
-
Reductive Elimination: The newly formed organic molecule is eliminated from the palladium center, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[10]
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Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
An Application and Protocol Guide for the Continuous Flow Chemistry of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
The 3-(trifluoromethyl)pyridine motif is a cornerstone in modern medicinal and agrochemical science.[1] Its unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics like lipophilicity make it a highly sought-after component in the design of novel bioactive molecules. The synthesis and subsequent functionalization of these scaffolds, however, often involve hazardous reagents and highly exothermic reactions, presenting significant challenges for safe and scalable batch production.[2]
One key intermediate for functionalization is This compound . This reagent is a powerful electrophile, primed for reaction with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other valuable derivatives. Yet, the very reactivity that makes it useful also renders its synthesis and handling problematic. Traditional methods for preparing sulfonyl chlorides can involve harsh reagents and present risks of thermal runaway.[2]
Continuous flow chemistry offers a transformative solution to these challenges. By performing reactions in a confined, temperature-controlled tube or pipe, flow chemistry provides significant advantages:
-
Enhanced Safety: Only small volumes of reactive intermediates are present at any given time, drastically minimizing the risk associated with hazardous materials and exothermic events.[2][3]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating or cooling, enabling precise control over highly exothermic or endothermic processes.[3][4]
-
Increased Reaction Efficiency: The ability to operate at temperatures above a solvent's boiling point (superheating) can accelerate reaction rates by orders of magnitude, reducing residence times from hours to minutes.[3]
-
Seamless Integration and Scale-Up: Flow systems allow for the "telescoping" of multiple reaction steps and provide a more straightforward path to scale-up by extending run time or using larger reactors, bypassing the complexities of batch scale-up.[3][5]
This document serves as a detailed guide to the applications of this compound within a continuous flow paradigm. We will present a proposed protocol for its in situ generation and immediate consumption in the synthesis of sulfonamides, a class of compounds of immense pharmaceutical importance.
Part 1: Proposed Flow Synthesis of this compound
While batch syntheses of related pyridine sulfonyl chlorides often start from aminopyridines via diazotization followed by a copper-catalyzed reaction with sulfur dioxide or thionyl chloride, these processes can be hazardous to scale.[6][7] A more modern and flow-compatible approach involves the direct oxidative chlorination of a corresponding thiol or disulfide. This method, adapted from established flow protocols for other sulfonyl chlorides, offers a safer and more efficient route.[2]
The proposed synthesis starts with 3-(Trifluoromethyl)pyridine-2-thiol, which can be oxidized and chlorinated in situ.
Workflow for In Situ Generation
The diagram below illustrates a two-stage flow setup for the generation of the sulfonyl chloride and its immediate use in a subsequent reaction. This "telescoped" approach avoids the isolation of the potentially unstable sulfonyl chloride intermediate.
Caption: Telescoped flow synthesis of sulfonamides.
Causality Behind Experimental Choices
-
Starting Material: 3-(Trifluoromethyl)pyridine-2-thiol is chosen over the corresponding amino-compound to avoid the generation of gaseous nitrogen and potentially explosive diazonium salt intermediates in a closed flow system.
-
Oxidizing/Chlorinating Agent: 1,3-dichloro-5,5-dimethylhydantoin (DCH) is a solid, easy-to-handle reagent that serves as both an oxidant and a chlorine source, making it ideal for flow applications.[2]
-
Solvent System: Acetonitrile is selected for its ability to dissolve the organic reagents and the DCH, while a small amount of water is often necessary to facilitate the initial hydrolysis steps in the oxidation mechanism.
-
Telescoped Reaction: The direct introduction of the crude sulfonyl chloride stream into the second reactor for reaction with an amine prevents its decomposition and avoids a hazardous workup and isolation step.
-
Back Pressure Regulator (BPR): The BPR pressurizes the system, allowing solvents to be heated well above their atmospheric boiling points.[4] This "superheating" dramatically accelerates the rate of both the sulfonyl chloride formation and the subsequent sulfonylation reaction.[3]
Part 2: Application Protocol - Continuous Flow Synthesis of N-Aryl/Alkyl-3-(trifluoromethyl)pyridine-2-sulfonamides
This protocol details the primary application of this compound: the synthesis of sulfonamides. The workflow follows the telescoped system described above.
Step-by-Step Methodology
-
Reagent Preparation:
-
Stream A: Prepare a 0.2 M solution of 3-(Trifluoromethyl)pyridine-2-thiol in acetonitrile.
-
Stream B: Prepare a 0.6 M solution of 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a 9:1 mixture of acetonitrile:water. Note: Mild sonication may be required to fully dissolve the DCH.
-
Stream C: Prepare a 0.5 M solution of the desired amine (e.g., aniline or benzylamine) and a 0.6 M solution of a non-nucleophilic base (e.g., triethylamine or DIPEA) in acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the diagram above, using PFA tubing for the reactor coils.
-
Equip the system with three syringe or HPLC pumps for Streams A, B, and C.
-
Immerse Reactor 1 and Reactor 2 in separate temperature-controlled oil baths or column heaters.
-
Install a back pressure regulator (set to 100-150 psi) after Reactor 2.
-
-
Priming the System:
-
Before introducing reagents, prime the entire system by pumping the primary solvent (acetonitrile) through all lines at a total flow rate of 1.0 mL/min until all air is displaced and the system pressure stabilizes.
-
-
Reaction Execution:
-
Set the temperature of Reactor 1 to 50 °C and Reactor 2 to 90 °C.
-
Begin pumping Streams A, B, and C at their designated flow rates. See the table below for examples. The flow rates determine the stoichiometry and residence time.
-
Allow the system to reach a steady state by collecting and discarding the initial output for a period equivalent to three times the total system volume.
-
-
Collection and Work-up:
-
Once at a steady state, collect the product stream exiting the BPR into a flask containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted sulfonyl chloride and neutralize acidic byproducts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel.
-
Data Presentation: Example Reaction Parameters
| Target Sulfonamide | Amine (Stream C) | Flow Rate A (mL/min) | Flow Rate B (mL/min) | Flow Rate C (mL/min) | Residence Time (R1 / R2) | Temp (R1 / R2) | Typical Yield |
| N-phenyl-3-(CF₃)-pyridine-2-sulfonamide | Aniline | 0.20 | 0.20 | 0.10 | 2 min / 5 min | 50°C / 90°C | >85% |
| N-benzyl-3-(CF₃)-pyridine-2-sulfonamide | Benzylamine | 0.20 | 0.20 | 0.10 | 2 min / 5 min | 50°C / 80°C | >90% |
| N-morpholino-3-(CF₃)-pyridine-2-sulfonamide | Morpholine | 0.15 | 0.15 | 0.10 | 2.5 min / 6 min | 40°C / 70°C | >92% |
Note: Yields are estimated based on analogous flow chemistry transformations and are subject to optimization. Residence time is calculated based on the total flow rate through and the volume of each reactor coil.
Self-Validating System and Trustworthiness
This protocol is designed to be inherently self-validating. The use of continuous flow ensures that every portion of the reagent mixture experiences the exact same reaction conditions (temperature, pressure, residence time), leading to high reproducibility.[4] In-line monitoring techniques, such as IR or UV-Vis spectroscopy, can be integrated between Reactor 2 and the BPR to provide real-time analysis of product formation, confirming that the reaction has reached a steady state and allowing for rapid optimization of parameters.
Part 3: Mechanistic Considerations in Flow
The conversion of a thiol to a sulfonyl chloride with DCH is believed to proceed through several intermediates. The controlled environment of a flow reactor allows for the precise study of these transient species, which is often impossible in a bulk batch reaction.
Caption: Simplified reaction pathway in flow synthesis.
The rapid mixing and precise temperature control in the flow reactor prevent the accumulation of any single intermediate, pushing the reaction smoothly towards the desired sulfonyl chloride, which is then immediately consumed. This level of control is paramount for achieving high yields and purity.
Conclusion
The application of continuous flow chemistry to the synthesis and reaction of this compound transforms a potentially hazardous and difficult process into a safe, efficient, and scalable methodology. By leveraging the inherent advantages of flow technology, researchers can rapidly access a diverse library of novel sulfonamides for drug discovery and development programs. The protocols outlined herein provide a robust and scientifically grounded starting point for the exploration of this powerful chemical tool.
References
- Polterauer, D., Roberge, D. M., Hanselmann, P., Littich, R., Hone, C. A., & Kappe, C. O. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(4), 791-800.
- Syrris. Applications for the Syrris Asia Flow Chemistry System.
- ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- Jamison, T. F., & Poe, S. L. (2012). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Organic & Biomolecular Chemistry, 10(4), 744-747.
- AM Technology. Flow Chemistry Applications.
- Vapourtec. Flow Chemistry Applications | Continuous Processing.
- ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature.
- Denmark Group. Flow Chemistry Applications in Organic Synthesis. (2017).
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Tanimori, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 167-176.
- Deadman, B. J., Battilocchio, C., & Ley, S. V. (2019). Continuous Flow Chemistry with Solids: A Review. ACS Sustainable Chemistry & Engineering, 7(22), 18045-18069.
- ResearchGate. (PDF) A Continuous-Flow Approach to 3,3,3-Trifluoromethylpropenes: Bringing Together Grignard Addition, Peterson Elimination, Inline Extraction, and Solvent Switching.
- Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- ResearchGate. Proposed mechanism of sulfonylation with sulfonyl chlorides.
- Guidi, M., et al. (2020). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. syrris.com [syrris.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Introduction: The Significance of Tipranavir in HIV Therapy
Tipranavir is a non-peptidic protease inhibitor that has demonstrated efficacy in the treatment of HIV-1 infections, particularly in patients with resistance to other protease inhibitors.[1][2] Its unique molecular structure, which includes a sulfonamide linkage to a trifluoromethyl-substituted pyridine ring, contributes to its distinct resistance profile.[2] This document provides a comprehensive guide for the synthesis of Tipranavir, with a particular focus on the strategic use of 5-(trifluoromethyl)-2-pyridinesulfonyl chloride as a key reagent. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the synthetic strategy.
Strategic Overview of Tipranavir Synthesis
The synthesis of Tipranavir is a multi-step process that culminates in the formation of a sulfonamide bond between a complex dihydropyrone-containing amine and a specialized sulfonyl chloride derivative. The overall synthetic approach is designed for efficiency and control of stereochemistry, which is crucial for the drug's biological activity.
The key disconnection in the retrosynthesis of Tipranavir is the sulfonamide linkage. This bond is strategically formed in the final stages of the synthesis to avoid carrying the relatively reactive sulfonyl group through multiple steps. The two primary building blocks are therefore the amine-functionalized dihydropyrone core and the 5-(trifluoromethyl)-2-pyridinesulfonyl chloride.
Part 1: Synthesis of the Key Intermediate: 5-(Trifluoromethyl)-2-pyridinesulfonyl Chloride
The synthesis of this critical reagent begins with the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The conversion to the sulfonyl chloride can be achieved through a two-step process involving the introduction of a sulfur-containing functional group at the 2-position, followed by oxidative chlorination.
Protocol 1: Synthesis of Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate
Rationale: This protocol describes the conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding sodium sulfinate salt. This is a common and effective method for introducing the sulfonyl group onto a pyridine ring. The sulfinate is a stable intermediate that can be readily oxidized to the sulfonyl chloride in the subsequent step.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium sulfite (Na₂SO₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMF.
-
Add sodium sulfite (1.5 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water and stir.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material.
-
The aqueous layer containing the sodium sulfinate salt can be used directly in the next step or the product can be isolated by evaporation of the water under reduced pressure.
Protocol 2: Oxidative Chlorination to 5-(Trifluoromethyl)-2-pyridinesulfonyl Chloride
Rationale: This step involves the oxidation of the sulfinate salt to the sulfonyl chloride. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation. The resulting sulfonyl chloride is a key electrophile for the subsequent sulfonamide bond formation.
Materials:
-
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate (from Protocol 1)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Suspend the crude sodium 5-(trifluoromethyl)pyridine-2-sulfinate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
After completion, filter the reaction mixture to remove any insoluble salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)-2-pyridinesulfonyl chloride as a crude product. This product is often used in the next step without further purification due to its reactivity.
Part 2: Synthesis of the Amine Intermediate
The synthesis of the chiral amine-containing dihydropyrone core is a complex process that has been described in the literature. For the purpose of this application note, we will assume the availability of the key amine intermediate: N-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]amine .
Part 3: Final Coupling Reaction: Synthesis of Tipranavir
This final step involves the crucial sulfonamide bond formation between the synthesized 5-(trifluoromethyl)-2-pyridinesulfonyl chloride and the amine intermediate.
Protocol 3: Sulfonylation of the Amine Intermediate
Rationale: The reaction between an amine and a sulfonyl chloride is a classic method for forming sulfonamides. The choice of base and solvent is critical to ensure a clean and efficient reaction. Pyridine is often used as both a base and a solvent in such reactions, as it effectively scavenges the HCl byproduct.
Materials:
-
N-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]amine
-
5-(Trifluoromethyl)-2-pyridinesulfonyl chloride (from Protocol 2)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolve the amine intermediate (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude 5-(trifluoromethyl)-2-pyridinesulfonyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Tipranavir.
Part 4: Purification and Characterization of Tipranavir
Protocol 4: Purification of Tipranavir
Rationale: The crude product from the coupling reaction will likely contain unreacted starting materials and byproducts. Purification is essential to obtain Tipranavir of high purity suitable for analytical and biological evaluation. Flash column chromatography is a standard and effective method for this purpose.
Materials:
-
Crude Tipranavir
-
Silica gel for flash chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude Tipranavir in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the specific impurities present and should be optimized using TLC analysis.
-
Collect the fractions containing the pure Tipranavir, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Tipranavir as a solid.
Characterization and Quality Control
The identity and purity of the synthesized Tipranavir should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the pyridine and phenyl rings, the protons of the dihydropyrone core, and the aliphatic protons of the propyl and phenylethyl groups. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the molecular structure of Tipranavir. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Tipranavir (C₃₁H₃₃F₃N₂O₅S, MW: 602.67 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method can be used to determine the purity of the final product. A typical method might use a C18 column with a gradient of acetonitrile in water (with a modifier like formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength (e.g., 254 nm).[3][4] The purity should be ≥98% for research applications. |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of Tipranavir.
Caption: Synthesis of the key sulfonyl chloride intermediate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
common side reactions with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and how to avoid them
Welcome to the technical support resource for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on common side reactions, troubleshooting protocols, and preventative measures to ensure the successful application of this versatile reagent in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and what makes it a useful reagent?
This compound is a highly reactive aromatic sulfonyl chloride. Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[1] The trifluoromethyl group and the pyridine ring modulate the reactivity of the sulfonyl chloride and impart specific physicochemical properties to the resulting sulfonamide products, which is often desirable in the development of bioactive molecules.[2]
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This occurs in the presence of water or other protic solvents. Other potential side reactions include reactions with competing nucleophiles in the reaction mixture and, under certain conditions, decomposition of the starting material or product, particularly with sensitive heteroaromatic systems.[3][4]
Q3: How should this compound be properly stored to maintain its integrity?
Due to its moisture sensitivity, this reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it at a cool temperature, typically between 0-8°C, to minimize decomposition over time.[5][6] Proper storage is critical to prevent hydrolysis and ensure consistent reactivity in your experiments.
Q4: Can I use protic solvents for my reaction with this sulfonyl chloride?
It is generally not recommended to use protic solvents like water, methanol, or ethanol as the primary reaction solvent due to the high propensity for solvolysis (reaction with the solvent) of the sulfonyl chloride. This will lead to the formation of the corresponding sulfonic acid or sulfonate ester, reducing the yield of your desired product. If a protic solvent is necessary for solubility reasons, the reaction should be conducted at low temperatures and with a large excess of the nucleophile to favor the desired reaction pathway. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
Potential Causes:
-
Hydrolysis of the Sulfonyl Chloride: The presence of moisture in the reactants, solvents, or glassware is a primary cause of low yields.
-
Insufficient Base: An inadequate amount of base to scavenge the HCl generated during the reaction can lead to the protonation of the amine nucleophile, rendering it unreactive.
-
Steric Hindrance: A sterically hindered amine may react slowly, allowing competing side reactions to occur.
-
Low Reaction Temperature: While low temperatures can help control side reactions, they may also significantly slow down the desired reaction, especially with less reactive amines.
-
Decomposition: Some electron-deficient heteroaryl sulfonyl chlorides can be thermally unstable and decompose.[3]
Solutions & Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Handle the sulfonyl chloride and other reagents in a glovebox or under an inert atmosphere.
-
Choice and Stoichiometry of Base: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least a stoichiometric amount (or a slight excess) to neutralize the generated HCl. For sensitive substrates, a milder base like pyridine or 2,6-lutidine may be beneficial.
-
Optimize Reaction Conditions: For sterically hindered amines, consider increasing the reaction temperature or using a more polar aprotic solvent to enhance reactivity. A catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes be employed in small amounts, but its use should be carefully evaluated to avoid side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.
Issue 2: Formation of an Unexpected Byproduct - The Corresponding Sulfonic Acid
Symptom: A significant peak corresponding to the mass of the hydrolyzed sulfonyl chloride is observed in the LC-MS analysis of the crude reaction mixture.
Cause: This is a clear indication of the presence of water in the reaction.
Troubleshooting Protocol:
-
Solvent and Reagent Check: Verify the anhydrous nature of your solvent. If using a stored bottle, it may have absorbed atmospheric moisture. Consider using a freshly opened bottle or a freshly distilled solvent. Ensure your amine and base are also anhydrous.
-
Glassware and Atmosphere: Re-evaluate your experimental setup to eliminate any potential sources of moisture. Ensure all joints are properly sealed and the inert atmosphere is maintained throughout the reaction.
-
Purification Strategy: If a small amount of sulfonic acid is formed, it can often be removed during aqueous work-up by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The sulfonic acid will be deprotonated and extracted into the aqueous phase.
Summary of Common Side Reactions and Prevention
| Side Reaction | Potential Cause(s) | Preventative Measures |
| Hydrolysis | Presence of water in solvents, reagents, or atmosphere. | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere. |
| Reaction with Solvent (Solvolysis) | Use of protic solvents (e.g., methanol, ethanol). | Employ aprotic solvents like DCM, THF, or acetonitrile. |
| Di-sulfonylation of Primary Amines | Excess sulfonyl chloride; prolonged reaction times. | Use a 1:1 or slight excess of the amine to sulfonyl chloride ratio; monitor the reaction closely. |
| Decomposition | High reaction temperatures; inherent instability of the sulfonyl chloride.[3] | Maintain low reaction temperatures; use the reagent promptly after purchase or synthesis. |
Visualizing the Reaction Pathway and Potential Pitfalls
The following diagram illustrates the desired reaction pathway for the formation of a sulfonamide and highlights where the common side reaction of hydrolysis can occur.
Caption: Desired sulfonamide formation versus the competing hydrolysis side reaction.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[7]
References
- M. C. Willis, et al. "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Google Patents. "CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide.
- J. D. Bailey, et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.[Link]
- Google Patents. "FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- J. Cornella, et al.
- J. Cornella, et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- S. L. Buchwald, et al.
- M. C. Willis, et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry.[Link]
- T. Funami, et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central.[Link]
- European Patent Office. "METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1." Googleapis.com.[Link]
- Mol-Instincts. "5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE 174485-72-4 wiki." Mol-Instincts.[Link]
Sources
- 1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
troubleshooting low conversion rates in reactions with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Welcome to the technical support center for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reactions involving this versatile reagent.
Introduction: Understanding the Reagent's Reactivity Profile
This compound is a powerful electrophile, valued for its role in synthesizing sulfonamides, which are crucial moieties in many pharmaceutical compounds.[1] The trifluoromethyl group (-CF3) at the 3-position and the sulfonyl chloride group (-SO2Cl) at the 2-position significantly influence its reactivity. The pyridine nitrogen and the -CF3 group are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but enhances the electrophilicity of the sulfonyl chloride group.[2][3][4] This heightened reactivity, while beneficial for forming S-N bonds, also makes the compound susceptible to certain side reactions and degradation pathways that can lead to low conversion rates.[5][6]
This guide will delve into the common issues encountered when using this reagent and provide actionable, evidence-based solutions to enhance your experimental success.
Troubleshooting Guide: Low Conversion Rates
Low conversion is one of the most frequently encountered issues. This section breaks down the problem into specific scenarios and provides targeted solutions.
Q1: My sulfonylation reaction with a primary/secondary amine is showing low yield. What are the primary causes and how can I improve it?
Low yields in sulfonamide synthesis often stem from several key factors: hydrolysis of the sulfonyl chloride, poor nucleophilicity of the amine, or competing side reactions.[5]
Immediate Checks & Solutions:
-
Moisture Contamination (Hydrolysis): this compound is highly sensitive to moisture.[5][7] Trace amounts of water will hydrolyze it to the unreactive 3-(trifluoromethyl)pyridine-2-sulfonic acid, a common cause of failed reactions.[8][9]
-
Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
-
Base Selection: The choice of base is critical. It serves to neutralize the HCl byproduct of the reaction. An inappropriate base can either be too weak to effectively scavenge the acid or may compete with your amine nucleophile.
-
Recommendation: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are standard choices.[5] For sterically hindered amines or less reactive systems, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial.
-
-
Reaction Temperature: Standard reactions are often initiated at 0 °C and then allowed to warm to room temperature.[7]
-
Optimization: For less reactive or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[6] However, be cautious, as excessive heat can promote decomposition.
-
-
Catalyst Addition: For particularly challenging couplings, especially with electron-deficient anilines, a catalyst can be employed.
Troubleshooting Workflow for Low Amine Reactivity
Caption: Workflow for troubleshooting low amine reactivity.
Q2: I am observing significant decomposition of my starting sulfonyl chloride, even under anhydrous conditions. What could be happening?
While hydrolysis is the most common degradation pathway, pyridine sulfonyl chlorides, particularly those with electron-withdrawing groups, can be thermally unstable.[11][12]
Potential Causes and Mitigation Strategies:
-
Thermal Instability: Pyridine-2-sulfonyl chlorides can undergo decomposition, sometimes extruding SO2 to form the corresponding 2-chloropyridine.[11] This is more pronounced in solution and at elevated temperatures.
-
Solution: Maintain low reaction temperatures whenever possible. If heating is required, do so cautiously and for the minimum time necessary. It is also advisable to use the sulfonyl chloride immediately after it is brought to room temperature.
-
-
Storage: Improper storage can lead to gradual decomposition.
-
Recommendation: Store this compound in a freezer at or below -20°C, sealed tightly under an inert atmosphere to minimize exposure to moisture and air.
-
-
Solvent Effects: The choice of solvent can influence the stability of the sulfonyl chloride.
-
Insight: While common solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally suitable, THF can contain peroxides if not properly stored, which could potentially lead to side reactions. Using freshly distilled solvents is always a best practice.[5]
-
Table 1: Recommended Reaction Condition Adjustments for Low Yield
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Suspected Hydrolysis | Reaction Environment | Use oven-dried glassware, anhydrous solvents, and an inert (N2/Ar) atmosphere. | Minimizes the conversion of the reactive sulfonyl chloride to the unreactive sulfonic acid.[5] |
| Low Amine Reactivity | Temperature | Increase temperature incrementally from 0 °C to RT, then to 40-50 °C. | Provides the necessary activation energy for less nucleophilic or sterically hindered amines.[6] |
| Low Amine Reactivity | Catalyst | Add 0.1 equivalents of DMAP. | Forms a more reactive sulfonyl-DMAP intermediate, accelerating the reaction.[6][10] |
| Reagent Decomposition | Reaction Time/Temp | Use the reagent immediately after preparation/purchase and maintain the lowest effective temperature. | Pyridine-2-sulfonyl chlorides can be thermally labile, especially in solution.[11] |
Frequently Asked Questions (FAQs)
Q3: What is the recommended storage condition for this compound?
To ensure its stability and reactivity, the compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and kept in a freezer at -20°C or below. This minimizes both hydrolysis from atmospheric moisture and potential thermal degradation.
Q4: Which solvents are most suitable for reactions with this sulfonyl chloride?
Anhydrous chlorinated solvents like dichloromethane (DCM) and chloroform are excellent choices due to their inertness.[2] Anhydrous ethers like tetrahydrofuran (THF) and diethyl ether are also commonly used. It is crucial to ensure these solvents are truly anhydrous.[5]
Q5: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
Yes, TLC is a highly effective technique for monitoring the consumption of the starting materials and the formation of the sulfonamide product.[13]
Quick Protocol for TLC Monitoring:
-
Plate Preparation: Use a silica gel TLC plate. Draw a baseline in pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot this on the baseline. It is also good practice to spot the starting amine and sulfonyl chloride as references.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp.[13] The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.
Q6: I am working with a very precious amine. How can I ensure the complete consumption of the sulfonyl chloride?
To drive the reaction to completion and ensure no limiting amine is left unreacted, you can use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents). However, this will necessitate a purification step to remove the excess sulfonyl chloride and its hydrolysis product.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Caption: A standard step-by-step workflow for sulfonamide synthesis.
By understanding the inherent reactivity and potential pitfalls associated with this compound, researchers can proactively design more robust experimental procedures, leading to higher conversion rates and more reliable outcomes.
References
- Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4.
- King, J. F., & Lam, J. Y. L. (1993). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
- Troubleshooting common issues in sulfonamide bond formation. Benchchem.
- 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. Benchchem.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ScholarWorks@GVSU.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications.
- 3-chloro-5-(trifluoroMethyl)pyridine-2-sulfonyl chloride Safety Data Sheets. Echemi.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications.
- 3-(trifluoromethyl) pyridine-2-sulfonyl chloride. ChemicalBook.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.
- Stability of pyridine-2-sulfonyl chlorides as neat samples. ResearchGate.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT.
- Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate.
- SAFETY DATA SHEET for a related sulfonyl chloride.
- Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?. Quora.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- PYRIDINE-2-SULFONYL CHLORIDE. lookchem.
- 5-Trifluoromethyl-2-pyridinesulfonyl Chloride. Sigma-Aldrich.
- EAS Reactions of Pyridine. Pearson.
- Pyridine-2-sulfonyl chloride. CymitQuimica.
- Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS). Benchchem.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- 3-(trifluoromethyl) pyridine-2-sulfonyl chloride. Echemi.
- Pyridine-2-sulfonyl chloride. BLD Pharm.
- Reaction of 5-(Trifluoromethyl)pyridine-2-thiol with Chlorine Gas. Benchchem.
- ChemScene. ChemScene.
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- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Reactivity of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Welcome to the technical support guide for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive reagent. Here, we address common issues and questions regarding its reactivity, with a special focus on how the choice of base can critically influence reaction outcomes. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide formation with this compound is low-yielding. What are the primary factors to investigate?
Low yields are a common challenge and can originate from several sources. The primary suspects are the reactivity of your amine, the choice of base, and potential degradation of the sulfonyl chloride.
-
Amine Nucleophilicity : The electronic and steric properties of your amine are critical. Electron-deficient anilines or sterically hindered secondary amines are inherently less nucleophilic and will react more slowly.[1][2] For these challenging substrates, simply increasing the reaction time or temperature may not be sufficient and can lead to byproduct formation.
-
Base Selection : The base is not merely an acid scavenger. Its nucleophilicity, basicity (pKa), and steric bulk play a crucial role. A poorly chosen base can lead to competitive side reactions or fail to adequately promote the desired reaction.
-
Sulfonyl Chloride Stability : Like many sulfonyl chlorides, this compound is susceptible to hydrolysis.[2] The presence of moisture in the solvent, reagents, or glassware is a common cause of yield loss.[2] While some sulfonyl chlorides are stable enough for aqueous processes due to low water solubility, it's best practice to assume moisture sensitivity.[2]
Q2: What is the mechanistic role of the base in this reaction? Is it just to neutralize the HCl byproduct?
The base plays a multifaceted role that extends beyond acid neutralization. It can function through several mechanisms, and the dominant pathway depends on the base's properties.
-
General Base Catalysis : The base can deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating its attack on the sulfonyl chloride. This is a common role for non-nucleophilic, hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Nucleophilic Catalysis : Highly nucleophilic bases, such as 4-dimethylaminopyridine (DMAP), can directly attack the sulfonyl chloride.[3][4] This forms a highly reactive intermediate, a sulfonylpyridinium salt, which is then attacked by the amine.[3] This pathway is particularly effective for accelerating reactions with weak or hindered nucleophiles.[3][4] The resonance stabilization of the DMAP-adduct makes it a superior catalyst compared to less nucleophilic bases like pyridine or sterically hindered ones like 2,4,6-collidine.[3]
Caption: Nucleophilic catalysis pathway with DMAP.
Q3: I'm reacting a sterically hindered amine and getting no product. Which base should I use?
This is a classic challenge where nucleophilic catalysis is often the solution.
For sterically hindered or weakly nucleophilic amines, standard conditions with bases like TEA or pyridine may fail.[1][5] The recommended strategy is to use a catalytic amount of 4-dimethylaminopyridine (DMAP) in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine.[3][4]
-
Why this works : DMAP acts as a superior nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[3][4] This intermediate is a much more potent electrophile than the starting sulfonyl chloride, making it more susceptible to attack by the hindered amine.[3] DFT calculations have shown that the energy barrier for forming the DMAP intermediate is significantly lower than for intermediates from other bases like collidine.[4]
Troubleshooting Protocol for Hindered Amines:
-
Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents (e.g., Dichloromethane, Acetonitrile).
-
To a solution of the hindered amine (1.0 equiv) and triethylamine (1.5-2.0 equiv) in your chosen solvent, add DMAP (0.1-0.2 equiv).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Q4: My reaction is messy, and I'm isolating multiple products. What are the likely side reactions?
A complex reaction mixture often points to side reactions involving the starting material or intermediates. The choice of base can exacerbate these issues.
-
Hydrolysis : As mentioned, hydrolysis of the sulfonyl chloride is a primary concern.[2] This consumes your electrophile and forms the corresponding sulfonic acid, complicating purification. Solution : Rigorously exclude water by using anhydrous solvents and inert atmosphere techniques.
-
Reaction with Tertiary Amine Bases : While less common, some tertiary amines can react with highly reactive sulfonyl chlorides, leading to decomposition pathways or the formation of complex salts.
-
Pyridine Ring Reactivity : The pyridine ring itself, activated by the electron-withdrawing trifluoromethyl and sulfonyl chloride groups, could potentially undergo nucleophilic attack, although this is less common than reaction at the sulfonyl group. In some cases, bases can mediate C-H functionalization of the pyridine ring, though this typically requires specific conditions.[6]
Caption: Troubleshooting guide for sulfonamide formation.
Base Selection Guide
The appropriate base depends heavily on the nucleophilicity of the amine coupling partner. The following table provides a starting point for base selection.
| Amine Substrate Type | Recommended Base System | Rationale & Key Considerations |
| Primary/Secondary Alkylamines (High Nucleophilicity) | Pyridine or Triethylamine (TEA) | These bases are sufficient to scavenge HCl. Pyridine can act as both the solvent and base.[7][8] TEA is a cost-effective, non-nucleophilic choice. |
| Anilines (Moderate Nucleophilicity) | Triethylamine (TEA) or DIPEA | Stronger, non-nucleophilic bases are preferred. Reaction may require gentle heating. |
| Electron-Deficient Anilines (Low Nucleophilicity) | TEA or DIPEA + cat. DMAP | Nucleophilic catalysis is required to activate the sulfonyl chloride and achieve reasonable reaction rates.[2][3] |
| Sterically Hindered Amines (Low Reactivity) | TEA or DIPEA + cat. DMAP | The highly reactive sulfonyl-DMAP intermediate is necessary to overcome steric hindrance.[3][4] Forcing conditions (higher temp) may be needed. |
| Very Weak Nucleophiles / Acid-Sensitive Substrates | Proton Sponges or Inorganic Bases (K₂CO₃, Cs₂CO₃) | For substrates that are sensitive to amine bases, a non-nucleophilic organic sponge or a solid-phase inorganic base can be effective. |
Experimental Protocols
Protocol 1: General Sulfonamide Synthesis with a Primary Amine
This protocol is suitable for reacting this compound with a non-hindered primary or secondary amine.
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Base Addition : Add pyridine (2.0-3.0 equiv) to the solution.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition : Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup : Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: DMAP-Catalyzed Synthesis for Hindered Amines
This protocol is adapted for challenging, sterically hindered, or electron-deficient amines.
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equiv), triethylamine (2.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Add anhydrous DCM to dissolve (~0.1 M).
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition : Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise.
-
Reaction : Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. If no reaction is observed, the mixture can be gently heated to reflux (40 °C). Monitor progress by TLC or LC-MS.
-
Workup and Purification : Follow steps 6 and 7 from Protocol 1.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Al-awar, R. S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- Benchchem. Troubleshooting common issues in sulfonamide bond formation.
- Castro, A., et al. (2002). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry - ACS Publications.
- Al-awar, R. S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate.
- Smith, C. R., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH.
- Wuts, P. G. M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters - ACS Publications.
- ResearchGate. Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water with dynamic pH control using Na2CO3; and (c) in DES, under air at RT (RT=room temperature, 25 °C).
- Benchchem. Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- Meyer, G., et al. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride Reactions
Welcome to the technical support center for optimizing reactions involving 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection to enhance reaction selectivity and yield. By understanding the underlying principles of solvent-reactant interactions, you can effectively troubleshoot common issues and refine your synthetic strategies.
Section 1: Understanding the Reactivity of this compound
This compound is a highly reactive intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which is enhanced by the electron-withdrawing trifluoromethyl group.[1] This makes it highly susceptible to nucleophilic attack.[1] However, this high reactivity can also lead to a variety of side reactions, making solvent selection a critical parameter for controlling selectivity.
Common Reaction Pathways and Potential Side Reactions
The primary desired reaction is the nucleophilic substitution at the sulfur atom by an amine, alcohol, or other nucleophile to form the corresponding sulfonamide, sulfonate ester, or other derivatives.[1] However, several competing pathways can reduce the yield of the desired product:
-
Hydrolysis: The sulfonyl chloride can react with trace amounts of water in the solvent or reagents to form the corresponding sulfonic acid. This is a common issue, especially in polar, protic solvents.
-
Solvolysis: The solvent itself can act as a nucleophile, leading to the formation of undesired byproducts. This is particularly relevant in nucleophilic solvents like alcohols.[3][4][5]
-
Decomposition: At elevated temperatures, the compound may decompose, especially in the presence of certain reagents.[1]
-
Ring-based Reactions: While less common, the pyridine ring itself can undergo reactions under certain conditions, although the electron-withdrawing groups generally deactivate it towards electrophilic attack.
The choice of solvent plays a pivotal role in modulating the rates of these competing reactions, thereby influencing the overall selectivity.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Question: I am reacting this compound with my nucleophile, but I am observing a low yield of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields are often attributable to competing side reactions, primarily hydrolysis and solvolysis. The choice of solvent is a critical factor here.
Causality and Troubleshooting Steps:
-
Assess for Hydrolysis: The most common culprit is the reaction of the sulfonyl chloride with water.
-
Solvent Choice: Polar aprotic solvents like Dichloromethane (DCM) or Chloroform are generally preferred as they are inert and can dissolve the intermediates effectively.[1] Avoid protic solvents like water and alcohols unless the reaction is specifically designed for solvolysis. Polar aprotic solvents like DMF and DMSO can improve solubility but may also contain trace water and can be more difficult to render completely anhydrous.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Reagent Purity: Ensure your nucleophile and any added base are free of water.
-
-
Consider Solvolysis: If you are using a nucleophilic solvent (e.g., an alcohol as the solvent for a reaction with an amine), the solvent can compete with your intended nucleophile.
-
Solvent Selection: Switch to a non-nucleophilic solvent. A summary of recommended solvents is provided in the table below.
-
-
Optimize Reaction Temperature: While some reactions require heat to proceed, elevated temperatures can also promote decomposition.[1]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0-5°C) to minimize side reactions.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
dot
Caption: Decision workflow for addressing low product yield.
Issue 2: Formation of Multiple Products and Poor Selectivity
Question: My reaction is producing a mixture of products, and I am struggling to isolate the desired compound. How can solvent choice improve selectivity?
Answer:
The formation of multiple products often points to a lack of control over the reaction pathways. Solvent properties such as polarity and nucleophilicity can be tuned to favor the desired reaction.
Causality and Troubleshooting Steps:
-
Solvent Polarity vs. Nucleophilicity: It's crucial to distinguish between these two properties.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but are not hydrogen bond donors. They are effective at solvating ions, which can accelerate SN2 reactions.[6] However, they can be challenging to keep dry and may participate in side reactions under certain conditions.
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are poor at solvating ions and may slow down the reaction rate. However, they are excellent for minimizing hydrolysis as they are immiscible with water.[1]
-
Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen bond with nucleophiles, which can sometimes decrease their reactivity.[6] They are generally avoided unless solvolysis is the intended reaction.[3][4][5]
-
-
Solvent Screening Protocol: A systematic solvent screen is the most effective way to identify the optimal conditions for selectivity.
-
Protocol: See the detailed experimental protocol in Section 3 for conducting a parallel solvent screen.
-
Analysis: Use LC-MS or GC-MS to quantify the ratio of desired product to major byproducts in each solvent.
-
Table 1: Solvent Selection Guide for this compound Reactions
| Solvent Class | Examples | Pros | Cons | Best For |
| Chlorinated | Dichloromethane (DCM), Chloroform | Inert, good solubility for intermediates, easy to remove | Potential environmental and health concerns | General-purpose sulfonamide and sulfonate ester synthesis.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good solvating properties, relatively inert | Can form peroxides, must be handled with care | Reactions where slightly higher polarity than chlorinated solvents is beneficial. |
| Aromatic Hydrocarbons | Toluene, Xylene | High boiling points for elevated temperature reactions, good for azeotropic water removal | Lower solubility for polar reagents | Reactions requiring higher temperatures and stringent anhydrous conditions. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Can accelerate reaction rates by solvating cations | Difficult to remove, can be reactive under certain conditions, hygroscopic | Reactions with less reactive nucleophiles where rate enhancement is needed. |
FAQ: Can I use a base? Which one should I choose?
Yes, a base is typically required to neutralize the HCl generated during the reaction. The choice of base is as important as the choice of solvent.
-
Non-Nucleophilic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. They are effective acid scavengers and are generally unreactive towards the sulfonyl chloride.
-
Pyridine: While it can be used as a base, it can also act as a nucleophilic catalyst. In some cases, this can be beneficial, but it can also lead to the formation of a pyridinium salt intermediate, which may have different reactivity and stability.
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) can be used but are often less soluble in organic solvents, potentially leading to heterogeneous reaction mixtures and slower reaction rates.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis in Dichloromethane (DCM)
This protocol provides a self-validating system with clear checkpoints.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use a magnetic stirrer and a stir bar.
-
Equip the reaction flask with a nitrogen inlet and a septum.
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, dissolve the amine nucleophile (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
-
Reaction Monitoring (Checkpoint):
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Parallel Solvent Screening for Optimal Selectivity
This protocol allows for the efficient testing of multiple solvents to identify the best conditions.
-
Setup:
-
Arrange a set of identical, dry reaction vials, each with a small magnetic stir bar.
-
In each vial, place the nucleophile (1.0 eq.) and the chosen base (e.g., TEA, 1.2 eq.).
-
Add a different anhydrous solvent (e.g., DCM, THF, Toluene, Acetonitrile) to each vial to achieve the same concentration.
-
-
Execution:
-
Cool all vials to 0°C.
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DCM).
-
Add an equal amount of the sulfonyl chloride stock solution to each vial.
-
Allow the reactions to proceed at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
-
Analysis (Validation):
-
Quench a small aliquot from each reaction vial with a solution of methanol.
-
Analyze the aliquots by LC-MS to determine the ratio of the desired product to the main byproducts (e.g., hydrolyzed sulfonic acid).
-
The solvent that provides the highest product-to-byproduct ratio is the optimal choice for selectivity.
-
dot
Caption: Workflow for parallel solvent screening.
Section 4: Mechanistic Considerations
The solvolysis of sulfonyl chlorides often proceeds through a concerted SN2-like mechanism.[3][4] The solvent can influence this in two main ways:
-
Solvent Nucleophilicity: A more nucleophilic solvent can more effectively attack the electrophilic sulfur center, leading to solvolysis.[3][4][5]
-
Solvent Ionizing Power: A solvent with high ionizing power can stabilize the developing negative charge on the leaving group (chloride) and the partial positive charge on the sulfur atom in the transition state, thus accelerating the reaction.[3][4]
By choosing a solvent with low nucleophilicity (e.g., DCM) and moderate ionizing power, the reaction with the intended nucleophile can be favored over solvolysis.
References
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
- Khan Academy (n.d.). Nucleophilicity (nucleophile strength). [Link]
- Kagoshima, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 332-343. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
preventing hydrolysis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride during workup
Document ID: TSC-2026-01-09-001
Version: 1.0
Introduction:
Welcome to the technical support center for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this highly reactive intermediate in their synthetic workflows. Due to its inherent reactivity, particularly its susceptibility to hydrolysis, significant challenges can arise during reaction workup, leading to yield loss and purification difficulties. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and ensure the successful use of this valuable reagent. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to support your research endeavors.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound. Each issue is analyzed from a mechanistic standpoint, followed by a series of actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Symptoms:
-
TLC or LC-MS analysis of the crude product shows the absence of the desired product.
-
A significant amount of a polar, water-soluble byproduct is observed.
-
The isolated product is primarily 3-(trifluoromethyl)pyridine-2-sulfonic acid.
Probable Cause: Hydrolysis of this compound
The primary culprit for the loss of your desired product is the rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This reaction is often accelerated by the presence of water during the workup. The electron-withdrawing trifluoromethyl group on the pyridine ring significantly increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by water.
Solutions:
-
Minimize Contact with Water: The most critical parameter to control is the exposure of the sulfonyl chloride to the aqueous phase.
-
Rapid Extraction: Perform any aqueous washes as quickly as possible. Use pre-chilled, deionized water or brine to lower the rate of hydrolysis.
-
Vigorous Agitation: During extraction, ensure rapid and efficient mixing to transfer the organic-soluble product into the organic layer swiftly.
-
Phase Separation: Allow for a clean separation of the aqueous and organic layers. If an emulsion forms, consider adding more brine or passing the mixture through a pad of celite.
-
-
Control pH: The rate of hydrolysis of sulfonyl chlorides is pH-dependent.
-
Acidic Wash: A wash with a cold, dilute acid (e.g., 1 M HCl) can help to protonate any remaining amine nucleophiles from the reaction, moving them into the aqueous layer, while keeping the sulfonyl chloride in the organic phase. However, be aware that strongly acidic conditions can also promote hydrolysis.
-
Avoid Basic Washes: Do not use basic washes (e.g., sodium bicarbonate or sodium hydroxide) until the sulfonyl chloride has been consumed or if you are certain your product is stable under these conditions. Basic conditions significantly accelerate the rate of hydrolysis.
-
-
Non-Aqueous Workup: For extremely sensitive substrates, a non-aqueous workup is the most robust solution.
-
Filtration: After the reaction is complete, if your desired product is soluble and the byproducts (like triethylamine hydrochloride) are solids, you can dilute the reaction mixture with a non-polar solvent (like hexanes) and filter off the solids.
-
Silica Gel Plug: Pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar organic solvent to remove polar impurities.
-
Issue 2: Complex Crude Product Mixture with Multiple Unidentified Byproducts
Symptoms:
-
Multiple spots on TLC that are difficult to separate.
-
LC-MS analysis shows several peaks with masses that do not correspond to the starting material, product, or the sulfonic acid.
Probable Cause: Decomposition via SO2 Extrusion and Subsequent Reactions
Pyridine-2-sulfonyl chlorides are known to be thermally unstable and can undergo decomposition through the extrusion of sulfur dioxide (SO₂), particularly when heated or in the presence of certain nucleophiles. This can lead to the formation of highly reactive intermediates that can polymerize or react with other species in the mixture.
Solutions:
-
Maintain Low Temperatures:
-
Reaction Temperature: Run the initial reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Workup Temperature: All workup steps should be performed at low temperatures (0-5 °C). Use ice baths for all separations and washes.
-
-
Immediate Use:
-
In Situ Generation: If possible, generate the this compound and use it immediately in the next step without isolation.
-
Prompt Workup: Once the reaction is complete, proceed with the workup without delay. Do not let the reaction mixture stand for extended periods.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable compared to other sulfonyl chlorides like tosyl chloride?
A1: The instability of this compound stems from two main factors:
-
Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group. This effect is transmitted through the pyridine ring to the sulfonyl group, making the sulfur atom highly electron-deficient and thus more susceptible to nucleophilic attack, including hydrolysis.
-
Structural Factors: Pyridine-2-sulfonyl chlorides, in general, are less stable than their benzenoid analogs. They are prone to decomposition via SO₂ extrusion. The presence of the electron-withdrawing trifluoromethyl group can further destabilize the molecule.[1][2][3]
Q2: What is the optimal pH range for an aqueous workup with this compound?
A2: If an aqueous workup is unavoidable, it should be performed under mildly acidic to neutral conditions (pH 4-7). Strongly acidic or basic conditions will accelerate hydrolysis.[4][5] A study on the hydrolysis of alkanesulfonyl chlorides showed that the rate of hydrolysis is pH-dependent, with increased rates at both low and high pH.[4] While specific data for our compound is not available, this general trend is expected to hold.
Q3: Can I store a solution of this compound in an organic solvent?
A3: It is highly recommended to use this reagent immediately after it is prepared or received. If short-term storage of a solution is necessary, use a dry, aprotic solvent like dichloromethane or toluene, and store it at low temperatures (<-20 °C) under an inert atmosphere (e.g., argon or nitrogen). Even under these conditions, gradual decomposition is likely. A study on the stability of various heteroaromatic sulfonyl chlorides in solution showed that many decompose over time even at +4°C.[3]
Q4: Are there any alternative reagents that are more stable but have similar reactivity?
A4: Yes, the corresponding sulfonyl fluoride, 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, is significantly more stable towards hydrolysis and has a longer shelf-life.[5][6] While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, they can still effectively form sulfonamides and sulfonate esters, often with the need for slightly more forcing conditions or specific activation methods.
Part 3: Recommended Workup Protocol
This section provides a detailed, step-by-step protocol for a modified aqueous workup designed to minimize the hydrolysis of this compound.
Protocol: Low-Temperature, Rapid Quench and Extraction
Objective: To isolate the product of a reaction with this compound while minimizing hydrolytic decomposition.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water, pre-chilled to 0-5 °C
-
Saturated sodium chloride solution (brine), pre-chilled to 0-5 °C
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask in an ice bath to 0-5 °C.
-
Quench with Cold Water: Add a small volume of pre-chilled deionized water to the reaction mixture with vigorous stirring. The volume of water should be sufficient to dissolve any inorganic salts.
-
Transfer to Separatory Funnel: Immediately transfer the biphasic mixture to a separatory funnel that has been pre-chilled.
-
Rapid Extraction: Extract the aqueous layer quickly with the reaction solvent (e.g., 2 x 20 mL of dichloromethane). Minimize the time the layers are in contact.
-
Brine Wash: Wash the combined organic layers with pre-chilled brine (1 x 20 mL). This will help to remove residual water from the organic phase.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<30 °C).
-
Analysis: Immediately analyze the crude product to assess its purity and proceed with purification if necessary.
Data Summary Table
| Workup Method | Temperature (°C) | Contact Time with Aqueous Phase | Expected Product Yield | Hydrolysis Byproduct |
| Standard Aqueous Workup | 20-25 | >10 minutes | Low to Moderate | High |
| Recommended Protocol | 0-5 | <5 minutes | Moderate to High | Low |
| Non-Aqueous Workup | 20-25 | None | High | Minimal |
Part 4: Visualizations
Hydrolysis Mechanism
The following diagram illustrates the nucleophilic attack of water on the highly electrophilic sulfur atom of this compound, leading to the formation of the undesired sulfonic acid.
Caption: Mechanism of Hydrolysis.
Recommended Workup Workflow
This workflow diagram visualizes the key steps in the recommended low-temperature workup protocol.
Caption: Low-Temperature Workup Workflow.
References
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- ResearchGate. (2025).
- King, J. F., & Lam, J. Y. L. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
- ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
- King, J. F., & Durst, T. (1963). Organic Sulfur Mechanisms. I. The Mechanism of the Reaction of Sulfonyl Chlorides with Tertiary Amines. Journal of the American Chemical Society, 85(17), 2676–2680.
- Wikipedia. (n.d.). Sulfonyl halide.
- Rogness, O. (1970). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
Sources
- 1. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride reactions
Technical Support Center: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride Reactions
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
This compound is a critical reagent in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing trifluoromethyl group and the sulfonyl chloride moiety makes this molecule highly reactive and susceptible to various side reactions. Understanding and controlling these reactions is paramount for achieving high yields and purity of the desired products. This guide provides in-depth technical assistance to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The primary byproducts typically arise from the inherent reactivity of the sulfonyl chloride group and the influence of the trifluoromethyl group on the pyridine ring. Common impurities include:
-
Hydrolysis Product: 3-(Trifluoromethyl)pyridine-2-sulfonic acid is formed by the reaction of the sulfonyl chloride with residual water in the reaction mixture. Sulfonyl chlorides are generally unstable in the presence of water and can easily hydrolyze, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[1]
-
Over-chlorination Products: In some synthetic preparations of the starting material, chlorination of the pyridine ring can occur, leading to chlorinated derivatives of this compound as impurities. For instance, 5-chloro-pyridine-3-sulfonyl chloride has been observed as a byproduct in related syntheses.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, which can complicate purification.
-
Solvent Adducts: The reactive sulfonyl chloride can sometimes react with certain solvents, especially nucleophilic ones, to form undesired adducts.
-
Dimers or Polymers: Under certain conditions, self-reaction or polymerization of the starting material or products can occur, leading to higher molecular weight impurities.
Q2: How can I minimize the formation of the hydrolysis byproduct, 3-(Trifluoromethyl)pyridine-2-sulfonic acid?
A2: Minimizing hydrolysis is crucial for maximizing the yield of your desired product. Here are key strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Drying solvents over appropriate drying agents (e.g., molecular sieves, sodium sulfate) is essential.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of hydrolysis relative to the desired reaction.
-
Reagent Purity: Use high-purity starting materials and reagents to avoid introducing water into the reaction.
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A3: A multi-faceted analytical approach is recommended for comprehensive characterization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the main product and any significant byproducts.[3] The trifluoromethyl group provides a unique ¹⁹F NMR signal that can be very informative.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive for detecting and identifying impurities, even at low levels.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of your product and the relative amounts of byproducts.[1][3] Developing a robust HPLC method is crucial for routine analysis and quality control.
-
Infrared (IR) Spectroscopy: IR spectroscopy can quickly confirm the presence of the sulfonyl chloride functional group through its characteristic strong absorption bands for S=O and S-Cl stretching vibrations.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC, HPLC, or GC. If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
| Poor quality of reagents. | Ensure the purity of your this compound and other reactants. Impurities can inhibit the reaction. | |
| Significant formation of hydrolysis product | Presence of water in the reaction. | Implement strict anhydrous techniques as described in FAQ 2.[1] |
| Formation of multiple unidentified byproducts | Incorrect reaction conditions (e.g., temperature, stoichiometry). | Re-evaluate your reaction parameters. A Design of Experiments (DoE) approach can be beneficial to systematically optimize conditions. |
| Side reactions with the solvent. | Choose a non-reactive, aprotic solvent. |
Issue 2: Difficulty in Purifying the Final Product
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Similar polarity of the product and byproducts. | Optimize your chromatography conditions. Experiment with different solvent systems (e.g., gradients of hexanes and ethyl acetate). Consider using a different stationary phase if silica gel is not effective. |
| Product decomposition on silica gel | The acidic nature of silica gel can sometimes degrade sensitive compounds. | Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, consider using a different purification technique like preparative HPLC or crystallization. |
| Presence of highly polar impurities | Formation of sulfonic acid or other polar byproducts. | An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities before chromatographic purification. |
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine
This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Caption: General workflow for sulfonamide synthesis.
Detailed Steps:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM). In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Slowly add the solution of this compound dropwise to the stirred amine solution.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analytical Method for In-Process Reaction Monitoring by HPLC
This protocol provides a starting point for developing an HPLC method to monitor the progress of your reaction.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.
Logical Flow for Byproduct Identification
The following diagram illustrates a systematic approach to identifying an unknown byproduct in your reaction.
Caption: Systematic workflow for byproduct identification.
References
- Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Method for determining content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
- Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents.
- Synthesis of sulfonyl chloride substrate precursors.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
Sources
strategies for improving the regioselectivity of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with substituted pyridines, specifically focusing on the challenges and strategies related to the regioselectivity of reactions involving the 3-(trifluoromethyl)pyridine scaffold. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the electronic landscape of the pyridine ring, making precise control over reaction sites a significant synthetic challenge.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve the regioselectivity of your experiments.
Understanding the Challenge: Electronic and Steric Effects
The regiochemical outcome of reactions on a 3-(trifluoromethyl)pyridine ring is a delicate interplay of electronic and steric factors. The pyridine nitrogen and the C3-trifluoromethyl group both exert strong electron-withdrawing inductive effects, significantly deactivating the ring towards traditional electrophilic aromatic substitution.[1][2] This deactivation makes C-H functionalization particularly challenging and necessitates specific activation strategies.
-
Electronic Effects : The positions ortho and para to the trifluoromethyl group (C2, C4, and C5 relative to the nitrogen) are rendered highly electron-deficient. In reactions involving nucleophilic attack on an activated pyridine ring, the C2, C4, and C6 positions are the most electrophilic sites.
-
Steric Hindrance : The trifluoromethyl group at C3 and the sulfonyl chloride at C2 create significant steric bulk, which can hinder the approach of reagents to the C2 and C4 positions, potentially favoring reactions at the less hindered C6 position.
Diagram: Electronic Landscape of 3-(Trifluoromethyl)pyridine
Caption: Electronic polarization in the 3-(Trifluoromethyl)pyridine ring.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am attempting a C-H sulfonylation on a 3-substituted pyridine and obtaining a mixture of C4 and C2/C6 isomers. How can I selectively obtain the C4-sulfonylated product?
A1: This is a common and significant challenge in pyridine chemistry. Poor regioselectivity often arises from the comparable reactivity of the C2 and C4 positions in N-activated pyridinium intermediates.[3] Groundbreaking work has shown that selectivity can be dramatically influenced by the choice of base and solvent.[3][4][5][6]
The reaction typically proceeds via activation of the pyridine nitrogen with triflic anhydride (Tf₂O), forming a highly electrophilic N-triflylpyridinium salt. A nucleophilic sulfinate salt then adds to the ring, followed by rearomatization.[4][5] To favor C4-sulfonylation:
-
Choice of Base is Critical: While common bases like DABCO often yield mixtures, switching to a sterically less demanding, yet sufficiently basic, amine like N-methylpiperidine has been shown to remarkably improve C4 selectivity.[3][5] It is hypothesized that the base plays a key role in the mechanism beyond simple proton abstraction, potentially influencing the transition state of the nucleophilic addition.[4]
-
Optimize the Solvent: The choice of solvent can subtly alter the regiochemical outcome. Chloroform (CHCl₃) has been demonstrated to provide higher C4 selectivity compared to dichloromethane (CH₂Cl₂) when used in conjunction with N-methylpiperidine.[3][5][6]
-
Temperature Control: Maintain low temperatures during the activation and addition steps to minimize side reactions and potentially improve selectivity.
| Base | Solvent | Approx. C4:C2 Ratio | Reference |
| DABCO | CH₂Cl₂ | 70:30 | [3][5] |
| DABCO | CHCl₃ | 75:25 | [3][5] |
| N-Methylpiperidine | CH₂Cl₂ | 83:17 | [3][5] |
| N-Methylpiperidine | CHCl₃ | >95:5 | [3][5] |
Q2: My reaction is very slow or gives a low yield. Forcing the conditions with heat leads to a complex mixture of products. What can I do?
A2: The highly deactivated nature of the 3-(trifluoromethyl)pyridine ring can lead to sluggish reactions.[1] Before resorting to higher temperatures, which can compromise regioselectivity, consider the following:
-
Ensure Anhydrous Conditions: Sulfonyl chlorides and activating agents like triflic anhydride are extremely sensitive to moisture.[7] Hydrolysis of these reagents leads to the formation of unreactive sulfonic acids and will significantly lower your yield.[7] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity and activity of your starting materials and reagents. Older bottles of sulfonyl chlorides or activating agents may have degraded.
-
Activation Method: If direct sulfonylation is failing, consider a two-step dearomatization-rearomatization strategy. This involves activating the pyridine through methods like hydrosilylation or reduction to an electron-rich dihydropyridine intermediate, which can then react more readily with electrophiles.[8]
Q3: I am trying to perform a reaction on a different part of my molecule, but the 3-(trifluoromethyl)pyridine-2-sulfonyl chloride moiety is reacting instead. How can I prevent this?
A3: The sulfonyl chloride group is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.[9] Furthermore, the pyridine nitrogen can act as a catalyst or a Lewis base, potentially interfering with other transformations.[10]
-
Protecting Groups: If the sulfonyl chloride is not the intended reaction site, it may be necessary to introduce it at a later stage of the synthesis. Consider if the synthesis can be re-routed to install the sulfonyl chloride group in a final step.
-
Reaction Conditions:
-
pH Control: The basicity of the pyridine nitrogen can be problematic. Running the reaction under acidic conditions will protonate the nitrogen, converting it into a deactivating pyridinium salt and preventing it from interfering as a base or nucleophile.
-
Temperature: Use the lowest possible temperature for the desired transformation to minimize side reactions involving the sulfonyl chloride.
-
Diagram: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision-making process for troubleshooting regioselectivity issues.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the base-mediated C-H sulfonylation of pyridine?
A: The most accepted mechanism for this powerful transformation involves three key steps:
-
N-Activation: The pyridine nitrogen atom attacks a highly electrophilic activating agent, such as triflic anhydride (Tf₂O). This dearomatizes the ring and forms a reactive N-acylpyridinium or N-triflylpyridinium salt.[3][5]
-
Nucleophilic Addition: A nucleophile, in this case, a sulfinate salt (R-SO₂⁻), attacks one of the electron-deficient carbons of the pyridinium salt (typically C2, C4, or C6). This forms a dihydropyridine intermediate.
-
Rearomatization: A base removes a proton, leading to the elimination of the activating group's conjugate acid (e.g., triflic acid) and restoring the aromaticity of the pyridine ring, now functionalized with a sulfonyl group.[3][4]
Q: Aside from changing the base, are there other advanced strategies to control regioselectivity on pyridine rings?
A: Yes, the field of C-H functionalization is rapidly advancing. While potentially requiring more development for your specific substrate, other powerful strategies include:
-
Transition-Metal Catalysis: Nickel or Palladium catalysts can be used with specific directing groups or ligands to override the intrinsic reactivity of the pyridine ring and achieve selective C-H activation at otherwise inaccessible positions like C3 or C5.[11]
-
Temporary Dearomatization: As mentioned in the troubleshooting guide, converting the pyridine into a more stable, isolable dearomatized intermediate (like a dihydropyridine) allows for more controlled, selective reactions before rearomatization.[12]
-
Non-covalent Interactions: Advanced catalyst design utilizes non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate to stabilize a specific transition state, thereby directing the reaction to a single position.[13]
Q: Which analytical techniques are best for confirming the regiochemistry of my product mixture?
A: Unambiguously determining the position of substitution on the pyridine ring is crucial. A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. 1H NMR will show distinct coupling patterns and chemical shifts for the remaining protons on the ring. For example, substitution at C4 will result in two sets of symmetrical doublets. 2D NMR techniques like COSY, HSQC, and especially HMBC are invaluable for confirming connectivity. The 19F NMR can also be a useful probe if the fluorine atoms of the CF₃ group are coupled to nearby protons.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOESY/ROESY experiments can show through-space correlations between protons (or a proton and the CF₃ group), which can definitively establish their relative positions on the ring.
-
X-Ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unequivocal proof of its structure and regiochemistry.
Strategic Protocol: Base-Mediated C4-Selective C-H Sulfonylation
This protocol is adapted from the work of Manolikakes and colleagues and is optimized for high C4-selectivity.[3][4][5]
Safety Precaution: Triflic anhydride is highly corrosive and reacts violently with water. Sulfonyl chlorides are corrosive and lachrymatory. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
3-Substituted Pyridine (1.0 equiv)
-
Sodium p-toluenesulfinate (NaTs) (1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
N-Methylpiperidine (2.5 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Anhydrous glassware and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 3-substituted pyridine (1.0 equiv) and sodium p-toluenesulfinate (1.5 equiv).
-
Solvent Addition: Add anhydrous chloroform via syringe to achieve a concentration of approximately 0.1 M with respect to the pyridine starting material.
-
Cooling: Cool the resulting suspension to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Activation: While stirring vigorously, add triflic anhydride (1.2 equiv) dropwise via syringe over 5 minutes. A color change is often observed. Stir the mixture at -40 °C for an additional 15 minutes.
-
Base Addition: Add N-methylpiperidine (2.5 equiv) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired C4-sulfonylated pyridine product.
-
Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
References
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thermal stability issues with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride at elevated temperatures
Welcome to the technical support center for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this highly reactive compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the safety, efficiency, and success of your experiments.
Introduction: Understanding the Inherent Instability
This compound is a valuable reagent in medicinal chemistry and drug discovery, prized for its ability to introduce the trifluoromethylpyridine moiety into target molecules. However, its utility is accompanied by significant thermal stability challenges. The presence of a potent electron-withdrawing trifluoromethyl group on the pyridine ring is known to decrease the stability of related pyridine-2-sulfonyl chlorides[1][2]. At elevated temperatures, this compound can undergo rapid and potentially hazardous decomposition. This guide will provide you with the necessary information to handle this reagent safely and effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound at elevated temperatures.
Issue 1: Rapid, Uncontrolled Exothermic Reaction or "Runaway" Reaction
Question: I observed a sudden and dramatic increase in temperature and pressure in my reaction vessel after heating my mixture containing this compound. What is happening, and how can I prevent it?
Answer:
You are likely experiencing a thermal runaway reaction, a highly dangerous situation that can result from the rapid, uncontrolled decomposition of the sulfonyl chloride. The thermal decomposition of sulfonyl chlorides can be highly exothermic, and without proper heat dissipation, the reaction rate can accelerate exponentially, leading to a dangerous increase in temperature and pressure[3][4][5][6].
Causality:
The primary cause is the inherent thermal instability of this compound. The decomposition is often initiated by exceeding the compound's thermal threshold. The main decomposition pathway for pyridine-2-sulfonyl chlorides is the extrusion of sulfur dioxide (SO2), a gaseous byproduct, which contributes to the pressure buildup[2][7].
Preventative Measures & Protocols:
-
Strict Temperature Control: Do not exceed the recommended operating temperature for your reaction. Whenever possible, conduct reactions at or below room temperature. If heating is necessary, it should be done gradually and with continuous monitoring.
-
Use of a Heat Sink: Employ a high-boiling point solvent to act as a heat sink, helping to absorb and dissipate the heat generated during the reaction.
-
Slow Addition of Reagents: Add the this compound to the reaction mixture in small portions or via syringe pump over an extended period. This allows for better control of the reaction rate and heat generation.
-
Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryostat, especially for larger-scale reactions.
-
Dilution: Running the reaction at a lower concentration can help to manage the heat output.
Experimental Protocol: Safe Handling at Elevated Temperatures (If Absolutely Necessary)
-
Setup: A jacketed reactor with a cooling circulator is highly recommended. The reactor should be equipped with a magnetic stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Solvent: Add a suitable high-boiling, inert solvent to the reactor.
-
Cooling: Cool the solvent to the desired reaction temperature before adding any reagents.
-
Reagent Addition: Dissolve the this compound in the same inert solvent and add it to the cooled reactor dropwise using a syringe pump.
-
Monitoring: Continuously monitor the internal temperature of the reactor. Any unexpected rise in temperature should be addressed immediately by stopping the addition and increasing cooling.
-
Quenching: Once the reaction is complete, cool the mixture to a safe temperature before quenching.
Issue 2: Low Yield and Formation of a Halogenated Pyridine Byproduct
Question: My reaction is giving a low yield of the desired sulfonamide/sulfonate ester, and I've identified 2-chloro-3-(trifluoromethyl)pyridine as a major byproduct. What is causing this?
Answer:
The formation of 2-chloro-3-(trifluoromethyl)pyridine is a strong indicator that your this compound is thermally decomposing. As mentioned previously, the primary decomposition pathway for pyridine-2-sulfonyl chlorides is the extrusion of sulfur dioxide (SO2) gas, which leaves behind the corresponding 2-chloropyridine[2][7].
Causality:
This decomposition pathway is favored at elevated temperatures. The C-S bond in the sulfonyl chloride cleaves, and the resulting fragments rearrange to form the more stable 2-chloropyridine and SO2. The trifluoromethyl group, being strongly electron-withdrawing, likely facilitates this decomposition[1].
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical step. If your substrate is not reactive enough at lower temperatures, consider alternative synthetic routes.
-
Optimize Reaction Time: Prolonged reaction times, even at moderately elevated temperatures, can lead to significant decomposition. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
-
Choice of Base: If your reaction involves a base, consider its strength and nucleophilicity. A bulky, non-nucleophilic base may be preferable to minimize side reactions.
-
Reagent Purity: Ensure the this compound is of high purity. Impurities can sometimes catalyze decomposition.
Workflow for Minimizing Decomposition:
Caption: Thermal decomposition pathway of this compound.
Q4: What solvents are compatible with this compound for reactions at elevated temperatures?
A4: If heating is unavoidable, use inert, high-boiling point solvents that will not react with the sulfonyl chloride. Aprotic solvents are essential. See the table below for recommendations.
Table 1: Solvent Compatibility and Temperature Considerations
| Solvent | Boiling Point (°C) | Suitability | Comments |
| Toluene | 111 | Good | Inert and can serve as a moderate heat sink. |
| Xylenes | ~140 | Good | Higher boiling point for reactions requiring more energy. |
| Dichloromethane | 40 | Not Recommended | Boiling point is too low for effective use as a heat sink at elevated temperatures. |
| Tetrahydrofuran (THF) | 66 | Caution | Can react with sulfonyl chlorides under certain conditions. Use with caution and ensure it is anhydrous. |
| Acetonitrile | 82 | Caution | Can be reactive. Use with caution. |
| Water, Alcohols | N/A | Unsuitable | Will readily react with the sulfonyl chloride. |
Q5: Are there any known incompatible materials with this compound?
A5: Yes. Avoid contact with:
-
Water and alcohols: Causes rapid hydrolysis.
-
Strong bases: Can promote decomposition and side reactions.
-
Strong oxidizing agents: May lead to vigorous, unpredictable reactions.
-
Nucleophilic solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may react with the sulfonyl chloride.
References
- Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage. [Link]
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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- IChemE. (n.d.).
- Copelli, S., et al. (2013). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 31, 793-798. [Link]
- Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Angewandte Chemie International Edition, 52(50), 13281-13284. [Link]
- Nature. (2015).
- IPEN. (2020).
- PubMed. (2022). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]
- MDPI. (2020).
- J-GLOBAL. (n.d.). Kinetics of the thermal decomposition of pyridine in a flow system. [Link]
- MDPI. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]
- Wiley Online Library. (2022).
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dealing with the lachrymatory properties of sulfonyl chlorides in the lab
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals who work with sulfonyl chlorides. Its purpose is to address the common challenges associated with the lachrymatory and reactive nature of these compounds, offering practical solutions, troubleshooting advice, and clear protocols to ensure both experimental success and laboratory safety.
Introduction: The Dual Nature of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are powerful and versatile reagents in organic synthesis, serving as key intermediates for the formation of sulfonamides, sulfonate esters, and other vital sulfur-containing compounds.[1][2] However, their high reactivity, particularly their susceptibility to hydrolysis, is the direct cause of their hazardous properties.[3] When sulfonyl chlorides come into contact with moisture, such as the moisture present in mucous membranes of the eyes, nose, and respiratory tract, they rapidly hydrolyze to form corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[4][5] This reaction is responsible for the potent, tear-inducing (lachrymatory) and irritant effects experienced by researchers.[6]
Understanding this fundamental reactivity is the cornerstone of safely and effectively managing these essential reagents in the laboratory. This guide is structured to provide immediate answers to common problems and detailed protocols for critical procedures.
Frequently Asked Questions (FAQs)
This section addresses the most common and immediate questions researchers face when first encountering sulfonyl chlorides.
Q1: Why do my eyes start to tear and my nose burn as soon as I open a bottle of sulfonyl chloride?
A1: This is the classic lachrymatory effect. The sulfonyl chloride is reacting with the moisture on the surface of your eyes and in your nasal passages. This hydrolysis reaction instantly generates small amounts of hydrochloric acid and sulfonic acid, which are highly irritating to these sensitive tissues.[4][6] The body's immediate defense mechanism is to produce tears to dilute and wash away the irritant. This is a direct indicator that you have vapor exposure and your handling procedures should be improved.
Q2: What is the absolute minimum Personal Protective Equipment (PPE) required for handling sulfonyl chlorides?
A2: Non-negotiable, minimum PPE includes:
-
Splash-proof chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.
-
Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[7][8]
-
A flame-resistant lab coat, fully buttoned. For anything beyond handling a tightly sealed container, such as weighing or adding to a reaction, all operations must be conducted within a certified chemical fume hood.[7][9]
Q3: Is it ever acceptable to handle sulfonyl chlorides on an open bench?
A3: No. Due to their volatility and potent lachrymatory nature, all transfers, weighing, and reaction setups involving sulfonyl chlorides must be performed inside a properly functioning chemical fume hood.[4][7] This is an essential engineering control to minimize inhalation exposure.[10]
Q4: I noticed fumes coming from my bottle of sulfonyl chloride. Is it degrading?
A4: The "fumes" you are observing are not the sulfonyl chloride itself, but rather a mist of HCl and sulfonic acid. This occurs when the vapors escaping the bottle react with the humidity in the laboratory air.[11][12] It signifies that the compound is highly reactive and should be handled with care, preferably under an inert atmosphere (like nitrogen or argon) to prevent gradual degradation and to minimize exposure upon opening.[13]
Q5: I accidentally spilled a small amount on my gloved hand. What is the correct immediate action?
A5: Immediately remove the contaminated glove without allowing the chemical to touch your skin. Wash your hands thoroughly with soap and water. Obtain a new, clean glove. If you suspect any chemical has made contact with your skin, remove any contaminated clothing and flush the affected area with water for at least 15 minutes, then seek immediate medical attention.[6][14]
Troubleshooting Experimental Challenges
This section provides solutions for specific issues that may arise during experimental work.
Issue 1: My reaction quench is extremely vigorous and difficult to control.
-
Causality: This is almost always caused by adding the quenching agent too quickly to a concentrated, uncooled reaction mixture. The hydrolysis of unreacted sulfonyl chloride is highly exothermic, and the heat generated can cause the solvent to boil, leading to a dangerous and uncontrolled release of pressure and vapors.[15]
-
Solution: The quenching process must be controlled.
-
Cool the reaction vessel in an ice/water bath to 0 °C or below.
-
Transfer the reaction mixture via cannula or dropping funnel into a separate flask containing the cold quenching solution under vigorous stirring. Alternatively, and less preferably for large scales, slowly add the cold quenching solution dropwise to the reaction mixture.
-
Common and effective quenching agents include cold water, a saturated aqueous solution of sodium bicarbonate (which also neutralizes the acid byproducts), or a dilute solution of an amine if compatible with your workup.[15][16]
-
Issue 2: My product yield is low, and I suspect it's hydrolyzing during the aqueous workup.
-
Causality: While sulfonyl chlorides are highly susceptible to hydrolysis, the desired sulfonamide or sulfonate ester products can also be sensitive to prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.[17]
-
Solution:
-
Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible.
-
Control Temperature: Use ice-cold water and brine for all washes. Perform the extractions in a separatory funnel jacketed with ice or in a flask sitting in an ice bath.
-
Buffer the pH: Use a mild base like saturated sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.[15] This keeps the pH controlled and minimizes base-catalyzed hydrolysis of your product.
-
Consider Anhydrous Workup: If the product is extremely sensitive, consider a non-aqueous workup. This could involve quenching with an amine (like triethylamine) to consume the sulfonyl chloride, followed by filtration of the resulting ammonium salt and removal of solvent under reduced pressure.
-
Issue 3: I am experiencing respiratory irritation even when working in a fume hood.
-
Causality: This indicates a problem with your technique or the fume hood's performance. Possible causes include moving too quickly within the hood, creating turbulent airflow; placing the container too close to the front of the hood, allowing vapors to escape; or a malfunctioning fume hood with insufficient airflow.
-
Solution:
-
Review Your Technique: Work at least 6 inches inside the hood. Keep the sash at the lowest practical height. Avoid rapid movements.
-
Check the Fume Hood: Ensure the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly. If you suspect a problem, contact your institution's Environmental Health & Safety (EHS) office.
-
Use Respiratory Protection: For particularly volatile or hazardous sulfonyl chlorides, or if adequate ventilation cannot be guaranteed, a respirator with an acid gas cartridge may be required as a secondary safety measure.[7][18] Always consult with your EHS department for proper respirator selection and fit-testing.
-
Standard Operating Protocols
These protocols provide step-by-step guidance for critical handling procedures.
Protocol 1: Safe Quenching of a Reaction Containing Excess Sulfonyl Chloride
-
Preparation: Before starting the quench, prepare a separate flask containing your chosen quenching solution (e.g., saturated aqueous NaHCO₃). This flask should be large enough to accommodate both the reaction volume and the quench volume, with ample headspace. Cool this flask in an ice/water bath.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice/water bath.
-
Slow Addition: With vigorous stirring, slowly add the cooled reaction mixture to the quenching solution via a dropping funnel or syringe pump.
-
Monitor: Monitor the quench for signs of gas evolution (if using bicarbonate) and temperature changes. The addition rate should be controlled to keep the temperature of the quenching mixture below 10-15 °C.
-
Completion: Continue stirring the biphasic mixture for 15-30 minutes after the addition is complete to ensure all residual sulfonyl chloride has been hydrolyzed.
-
Workup: Proceed with the standard aqueous workup (separation of layers, extraction, washing, drying).
Protocol 2: Management of a Small-Scale Sulfonyl Chloride Spill (<100 mL)
-
Alert & Evacuate: Immediately alert personnel in the immediate area. If the spill is large or the sulfonyl chloride is highly volatile, evacuate the lab and call your institution's emergency response number.
-
Secure Ventilation: Ensure the fume hood is operating at maximum capacity.
-
Wear Appropriate PPE: At a minimum, don a full-face shield, chemical-resistant apron, and double-glove with chemical-resistant gloves.[19]
-
Contain the Spill: Cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or a commercial spill absorbent.[20] Work from the outside of the spill inward. Do NOT use paper towels or other combustible materials.
-
Neutralize (with caution): Once the liquid is absorbed, cautiously and slowly add a neutralizing agent like sodium carbonate (soda ash) or calcium carbonate to the absorbent material.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous waste according to your institution's guidelines.
Visual Workflow and Safety Guides
Diagram 1: Experimental Workflow for Safe Handling and Quenching
Caption: Workflow for handling sulfonyl chlorides from preparation to workup.
Diagram 2: Decision Tree for Exposure Response
Caption: Immediate first aid decision-making process for sulfonyl chloride exposure.
Quick Reference Data
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | Not typically required |
| Weighing/Transfer | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat/Apron | Recommended; required if poor ventilation |
| Reaction Setup | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat/Apron | Work in Fume Hood |
| Quenching/Workup | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat/Apron | Work in Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Resistant Gloves | Chemical-Resistant Apron | Required (Acid Gas Cartridge) |
Table 2: Comparison of Common Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Best For... |
| Cold Water | Inexpensive, readily available. | Can be vigorous, produces acidic waste.[3] | Robust products that are not acid-sensitive. |
| Sat. aq. NaHCO₃ | Neutralizes acid byproducts, generally gentle.[15] | Produces CO₂ gas (requires venting), basic conditions. | Products stable to mild base; most common choice. |
| Dilute aq. Amine | Forms a sulfonamide, effectively removes sulfonyl chloride. | Introduces a new organic compound to the mixture. | Situations where the resulting sulfonamide is easily separated. |
| Aqueous NaOH/KOH | Very effective and fast. | Highly exothermic, strongly basic conditions can degrade products. | Highly resistant products or when rapid, complete hydrolysis is needed. |
References
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- Moody, T. S., & Blacker, A. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 912-916.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Eady, C. C., et al. (2008). Silencing onion lachrymatory factor synthase causes a significant change in the sulfur secondary metabolite profile. Plant Physiology, 147(4), 2096-2106.
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Reddit. (2019). r/chemhelp: Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?.
- Reddit. (2020). r/Chempros: Any tips on cleaning up SO2Cl2 chlorination reactions?.
- Quora. (2017). Why will sulfonic acid chlorides not react with water?.
- Occupational Safety and Health Administration. (n.d.). Nerve Agents Guide.
- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- Masamura, N., et al. (2017). Enzyme That Makes You Cry-Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. ACS Chemical Biology, 12(10), 2684-2691.
- Florida State University, Emergency Management. (n.d.). Chemical Spills.
- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.
- Wikipedia. (n.d.). Pepper spray.
- Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of Bristol, School of Chemistry. (2007). Propanethial S-oxide - The Lachrymatory Factor in Onions.
- Le-Dévédec, F., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15093-15099.
- SD Fine-Chem Limited. (n.d.). Safety Data Sheet: SULPHURYL CHLORIDE.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
- Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(32), 13243-13248.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
- Triumvirate Environmental. (2024, January 11). Webinar: Navigating OSHA, DOT and EPA Chemical Compliance [Video]. YouTube.
- Brodnitz, M. H., & Pascale, J. V. (1971). Thiopropanal S-oxide: a lachrymatory factor in onions. Journal of Agricultural and Food Chemistry, 19(2), 269-272.
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Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Welcome to the technical support center for advanced cross-coupling applications. This guide is specifically designed for researchers, chemists, and drug development professionals working with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This versatile building block, featuring a strongly electron-withdrawing trifluoromethyl group, is of significant interest in medicinal chemistry. However, its unique electronic properties and the nature of the sulfonyl chloride leaving group present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions.
The following resource provides in-depth, field-proven insights into optimizing one of the most critical reaction parameters: catalyst loading. Our goal is to empower you to develop efficient, cost-effective, and reproducible synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading particularly crucial for a substrate like this compound?
Optimizing catalyst loading is a cornerstone of sustainable chemistry, but it takes on heightened importance with this specific substrate for several reasons:
-
Economic Viability: Palladium and its associated specialized ligands are significant cost drivers, especially during scale-up. Minimizing the catalyst loading directly reduces the cost per gram of your product.[1] A high turnover system, which allows for low catalyst loading, is key to a commercially viable process.[1]
-
Product Purity: Excess palladium can lead to downstream purification challenges. Reducing the initial catalyst loading is the most effective way to minimize residual palladium in the final active pharmaceutical ingredient (API), which is often subject to strict regulatory limits (e.g., <10 ppm).[2]
-
Reaction Selectivity: While counterintuitive, higher catalyst loadings do not always lead to better results. Increased catalyst concentration can sometimes promote undesired side reactions, such as the formation of palladium black (inactive catalyst precipitate) or side-product formation.[3]
-
Substrate-Specific Reactivity: Sulfonyl chlorides are less common electrophiles in cross-coupling than aryl halides.[4] Their reactivity profile necessitates careful optimization, as the conditions established for aryl bromides or iodides may not be directly transferable. The C-S bond cleavage in the sulfonyl chloride is a key step that must be efficiently catalyzed.
Q2: What is a typical starting range for catalyst loading in a Suzuki-Miyaura coupling with a sulfonyl chloride?
For initial screening with a new substrate like this compound, a catalyst loading in the range of 1-3 mol% of the palladium precursor is a pragmatic starting point.[5][6] If the reaction proceeds efficiently, the loading can be systematically lowered in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%, or even lower) to find the minimum required amount.[7][8] For particularly challenging couplings, initial loadings of up to 5 mol% might be explored.[9]
Q3: How does the reactivity of a sulfonyl chloride compare to aryl halides (e.g., -Br, -Cl) in palladium-catalyzed cross-coupling?
The reactivity order for common electrophiles in Suzuki-Miyaura cross-coupling is generally Ar-I > Ar-Br > Ar-OTf > Ar-SO₂Cl > Ar-Cl.[10][11] While aryl chlorides often require highly active and specialized catalyst systems due to the strength of the C-Cl bond, sulfonyl chlorides offer a unique reactivity profile. The oxidative addition of the Ar-SO₂Cl bond to the Pd(0) center is a key step and its facility is influenced by the ligand and reaction conditions.[4] This intermediate reactivity makes them valuable alternatives, especially when the corresponding aryl chlorides are unreactive or aryl bromides/iodides are unstable or inaccessible.
Q4: Which palladium precursors and ligands are recommended for this type of coupling?
For challenging substrates, modern, well-defined palladium precatalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Palladium Precatalysts: Third-generation (G3) and fourth-generation (G4) Buchwald palladacycles are excellent choices.[12] These air- and moisture-stable complexes generate the active LPd(0) catalyst cleanly and efficiently under the reaction conditions, leading to more reproducible results.[12]
-
Ligands: The electron-deficient nature of the pyridine ring, amplified by the -CF₃ group, suggests that bulky, electron-rich phosphine ligands will be most effective. These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[13][14] Excellent starting points for ligand screening include:
-
Biarylphosphines: SPhos, XPhos, and BrettPhos are known to be effective for coupling electron-deficient substrates.[9][15]
-
N-Heterocyclic Carbenes (NHCs): For certain applications, NHC ligands can offer high stability and activity. PEPPSI™-type precatalysts are convenient sources for these systems.[12][16]
-
Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction shows low or no conversion to the desired product. Should I just increase the catalyst loading?
A: While insufficient catalyst is a possibility, it's often a symptom of a deeper issue. Before increasing the loading, consider the following potential root causes:
-
Potential Cause 1: Inefficient Catalyst Activation or Deactivation. The active Pd(0) species may not be forming efficiently, or it may be deactivating over the reaction course. Catalyst deactivation can manifest as the formation of a black precipitate (palladium black).[3]
-
Recommended Solution:
-
Switch to a Precatalyst: If you are using a simple Pd(II) salt like Pd(OAc)₂, switch to a more reliable Buchwald G3 precatalyst, which is designed for efficient activation.[12]
-
Ensure Inert Atmosphere: Oxygen is a known poison for Pd(0) catalysts. Ensure all solvents and the reaction headspace are rigorously deoxygenated using methods like freeze-pump-thaw or by sparging with argon or nitrogen for an extended period.[14]
-
Check Reagent Purity: Impurities in solvents or reagents can act as catalyst poisons. Use anhydrous, high-purity materials. Running a control reaction with freshly purified reagents can help diagnose this issue.[3]
-
Optimize Ligand: The ligand is crucial for stabilizing the active catalyst.[17] If you observe catalyst precipitation, a bulkier or more electron-donating ligand may be required to prevent aggregation.
-
-
-
Potential Cause 2: Sub-optimal Reaction Conditions. The temperature or solvent system may not be suitable for this specific transformation.
-
Recommended Solution:
-
Temperature Screen: Run a small-scale screen at different temperatures (e.g., 80 °C, 100 °C, 120 °C). Higher temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition.
-
Solvent Screen: The choice of solvent can dramatically impact catalyst stability and solubility. Screen common cross-coupling solvents like 1,4-dioxane, toluene, or 2-MeTHF, often with an aqueous base solution.
-
-
After investigating these factors, if the yield is still low, a systematic increase in catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) is a logical next step.
Q: My reaction works, but it stalls before reaching full conversion. What does this indicate?
A: A stalling reaction is a classic sign of catalyst decomposition or product inhibition.
-
Potential Cause 1: Limited Catalyst Lifetime. The catalyst is active initially but degrades under the reaction conditions before all the starting material is consumed.
-
Recommended Solution:
-
Increase Initial Loading: A higher initial catalyst concentration may be sufficient to drive the reaction to completion before significant deactivation occurs.
-
Use a More Robust Catalyst System: A different ligand may impart greater thermal stability to the palladium center. Buchwald-type biarylphosphine ligands are specifically designed for high stability.[18]
-
Second Catalyst Addition: In some cases, a second charge of the catalyst mid-reaction can restart a stalled reaction, though this is less elegant than identifying a more stable system.
-
-
-
Potential Cause 2: Product Inhibition. The coupled product may coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst and preventing further turnovers.
-
Recommended Solution: This can be challenging to overcome directly. Changing the solvent system to alter the solubility and coordination properties of the product can sometimes help. Running the reaction at a more dilute concentration may also mitigate this effect.
-
Q: I'm observing significant side products, such as homocoupling of my boronic acid. Is my catalyst loading too high?
A: Possibly. While side reactions can have multiple causes, improper catalyst loading can be a contributing factor.
-
Potential Cause: High Catalyst Concentration or Inappropriate Pd(0)/Pd(II) Ratio.
-
Recommended Solution:
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading. A lower concentration of the active catalyst can sometimes disfavor pathways leading to side products relative to the desired cross-coupling pathway.
-
Use a Pd(0) Source: Homocoupling of boronic acids can be promoted by Pd(II) species. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly and cleanly generates Pd(0) (like a G3 palladacycle) can minimize the amount of reactive Pd(II) present.[14]
-
Rigorous Degassing: Oxygen can promote boronic acid homocoupling. Ensure the reaction is performed under strictly anaerobic conditions.
-
-
Experimental Protocols & Data Presentation
Protocol: High-Throughput Screening for Optimal Catalyst Loading
This protocol describes a systematic approach to identify the minimum effective catalyst loading for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
SPhos Pd G3 Precatalyst
-
Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground
-
1,4-Dioxane/Water (5:1 v/v), degassed
-
Array of reaction vials (e.g., 2 mL HPLC vials with stir vanes)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the SPhos Pd G3 precatalyst in degassed 1,4-dioxane (e.g., 5.0 µmol/mL). This minimizes weighing errors for small catalyst amounts.
-
-
Reaction Setup (in a glovebox):
-
To each of five labeled reaction vials, add this compound (e.g., 0.1 mmol, 1.0 eq).
-
Add the arylboronic acid (0.15 mmol, 1.5 eq) and K₃PO₄ (0.3 mmol, 3.0 eq) to each vial.
-
-
Catalyst Addition:
-
Using a micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (see table below).
-
Vial 1: 40 µL (2.0 mol%)
-
Vial 2: 20 µL (1.0 mol%)
-
Vial 3: 10 µL (0.5 mol%)
-
Vial 4: 2 µL (0.1 mol%)
-
Vial 5 (Control): 0 µL (0 mol%)
-
-
Solvent Addition & Reaction:
-
Add 1.0 mL of the degassed 1,4-dioxane/water mixture to each vial.
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a heating block set to 100 °C and stir vigorously for 12 hours.
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the conversion percentage.
-
Data Summary Table (Illustrative Results)
The results from the screening experiment should be tabulated to clearly identify the optimal catalyst loading.
| Vial | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | SPhos Pd G3 | 2.0 | 12 | >99 |
| 2 | SPhos Pd G3 | 1.0 | 12 | >99 |
| 3 | SPhos Pd G3 | 0.5 | 12 | 98 |
| 4 | SPhos Pd G3 | 0.1 | 12 | 75 |
| 5 | None | 0.0 | 12 | <1 |
Visualizations: Workflows and Mechanisms
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the fundamental steps of the catalytic cycle. Understanding this cycle is key to diagnosing which step might be failing in a problematic reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for troubleshooting common issues related to low reaction yield.
Caption: Decision tree for troubleshooting low yield in cross-coupling reactions.
References
- ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
- ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ACS Publications. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate. (2025). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles.
- ResearchGate. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions.
- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- NIH National Center for Biotechnology Information. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
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Technical Support Center: Workup Procedures for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Welcome to the technical support center for handling 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted starting material from your reaction mixtures. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity in your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: Complete removal is paramount for several reasons. This compound is a highly reactive electrophile.[1] Its presence can lead to:
-
Downstream Reaction Complications: It can react with nucleophiles in subsequent steps, leading to unwanted byproducts.
-
Product Degradation: The sulfonyl chloride can hydrolyze in the presence of moisture to form 3-(trifluoromethyl)pyridine-2-sulfonic acid and hydrochloric acid (HCl).[2] These acidic byproducts can degrade acid-sensitive functional groups on your target molecule.
-
Purification Challenges: The polarity of the sulfonyl chloride can be very similar to that of the desired product, leading to co-elution during chromatographic purification and making isolation difficult.[3]
Q2: What are the principal strategies for removing this unreacted sulfonyl chloride?
A2: The core strategy is to convert the sulfonyl chloride into a compound with significantly different physical properties (usually polarity) to facilitate separation. The main approaches are:
-
Aqueous Hydrolysis: Quenching the reaction with water or an aqueous base to convert the sulfonyl chloride into its highly polar and water-soluble sulfonic acid salt.[4][5]
-
Amine Quenching: Reacting the sulfonyl chloride with a simple amine to form a more polar sulfonamide, which is typically easier to separate from the desired product than the parent sulfonyl chloride.[3][6]
-
Scavenger Resins: Utilizing polymer-bound nucleophiles (like an amine resin) to react with the excess sulfonyl chloride. The resin is then easily removed by filtration.[2][3]
-
Direct Chromatography: While possible, this is often a last resort due to the potential for co-elution and on-column reactions.[7]
Q3: How do I select the best workup procedure for my specific experiment?
A3: The choice is dictated by the stability of your desired product.
-
For Base-Stable Products: An aqueous basic workup (e.g., with saturated sodium bicarbonate) is often the most efficient method. It converts the sulfonyl chloride to a water-soluble sulfonate salt that is easily removed in the aqueous layer.[5]
-
For Base-Sensitive Products (e.g., containing esters): A basic workup could cause saponification or degradation.[6] In this case, quenching with a neutral amine or using a scavenger resin in a non-aqueous environment are superior choices.[3]
-
For Products with Similar Polarity to the Sulfonamide Byproduct: If an amine quench is used and the resulting sulfonamide is difficult to separate, hydrolysis to the sulfonic acid or the use of a scavenger resin would be the preferred alternative.
Q4: How can I visually monitor the removal of the sulfonyl chloride during the workup?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the workup.[3] By spotting the crude reaction mixture and the organic layer after each wash, you can observe the disappearance of the sulfonyl chloride spot. It is crucial to run a co-spot with the starting sulfonyl chloride to confirm its identity.
| Recommended TLC Systems | Observations |
| 30% Ethyl Acetate in Hexanes | Good for resolving non-polar to moderately polar compounds. |
| 50% Ethyl Acetate in Hexanes | Suitable for a wider range of polarities. |
| 10% Methanol in Dichloromethane | For more polar products and byproducts. |
Stain with potassium permanganate or view under UV light if compounds are UV-active.
Q5: What are the essential safety precautions when working with this compound?
A5: Sulfonyl chlorides as a class are corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[8][9] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of vapors and contact with skin and eyes.[11] Keep the reagent away from moisture to prevent decomposition and the release of HCl gas.[12]
Troubleshooting & In-Depth Protocol Guides
This section provides detailed solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: My product co-elutes with unreacted sulfonyl chloride during column chromatography.
-
Root Cause: The polarity of your desired product is too similar to that of the unreacted this compound, resulting in poor separation.
-
Overarching Strategy: Chemically modify the sulfonyl chloride to drastically alter its polarity before attempting chromatography.
This is the preferred method for base-stable products. It converts the lipophilic sulfonyl chloride into a highly polar, water-soluble sulfonate salt.
Causality: The sulfonyl chloride is hydrolyzed by water, a reaction catalyzed by base, to form 3-(trifluoromethyl)pyridine-2-sulfonic acid. The base (e.g., NaHCO₃) then deprotonates the sulfonic acid, forming a salt that partitions exclusively into the aqueous layer during an extraction.[4][5]
Experimental Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath. This mitigates the exothermic nature of the quench.[6]
-
Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution (CO₂) ceases, indicating that all acidic components have been neutralized.
-
Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes to ensure complete hydrolysis.
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer one more time with the organic solvent used in the reaction (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers. Wash with water, then with brine to remove residual water.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Confirm the absence of the sulfonyl chloride by TLC before proceeding with purification.
This is an excellent method for base-sensitive products or when aqueous workups are problematic. It offers a non-aqueous, filtration-based purification.
Causality: A polymer-bound amine (scavenger resin) contains nucleophilic amine groups on a solid support. These amines react with the electrophilic sulfonyl chloride, covalently bonding it to the insoluble resin. The desired product remains in solution, and the resin-bound byproduct is simply filtered away.[2][3]
Experimental Protocol:
-
To the crude reaction mixture, add 2-3 equivalents of a scavenger resin (e.g., aminomethylated polystyrene) relative to the initial excess of the sulfonyl chloride.
-
Stir the resulting suspension at room temperature. Reaction times can range from a few hours to overnight.
-
Monitor the reaction for the complete disappearance of the sulfonyl chloride spot by TLC.
-
Once complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Wash the collected resin thoroughly with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of the unreacted sulfonyl chloride.
Workflow and Decision Making
The choice of workup procedure is critical and depends entirely on the nature of your product. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting a workup procedure.
Chemical Transformations During Workup
Understanding the chemical fate of the unreacted sulfonyl chloride is key to a successful workup.
Caption: Chemical fate of sulfonyl chloride during quenching.
References
- ResearchGate. (2016).
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
- SD Fine-Chem Limited. (n.d.).
- Angene Chemical. (2021).
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?[Link]
- Reddit. (2020).
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
- Adams, P., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
- Reddit. (2019). Removing thionyl chloride. [Link]
- Google Patents. (1963). Production of organic sulfonyl chlorides.
- Organic Chemistry Portal. (n.d.).
- SIELC Technologies. (n.d.). Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2025).
- U.S. National Library of Medicine. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- LookChem. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE. [Link]
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
- European Patent Office. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]
- Mol-Instincts. (n.d.). 5-TRIFLUOROMETHYL-2-PYRIDINESULFONYL CHLORIDE 174485-72-4 wiki. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride Derivatives
Welcome to a comprehensive technical guide on the analytical methodologies essential for the structural confirmation of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and its derivatives. In the landscape of pharmaceutical and agrochemical development, these compounds serve as critical reactive intermediates. Their inherent reactivity, a boon for synthesis, presents distinct challenges for analytical characterization. Ensuring the precise structure, purity, and stability of these molecules is paramount for the integrity of downstream applications.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower you in selecting and implementing the most effective characterization strategy. We will delve into the nuances of spectroscopic and crystallographic methods, supported by experimental data and field-proven insights to ensure your analytical approach is both robust and reliable.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the chemical environment of each atom. For trifluoromethylpyridine sulfonyl chlorides, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.
¹H and ¹³C NMR: Mapping the Core Structure
Proton and carbon NMR are fundamental for mapping the pyridine ring and any substituents. The electron-withdrawing nature of the sulfonyl chloride and trifluoromethyl groups significantly influences the chemical shifts of the pyridine ring protons and carbons, pushing them downfield.
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. For a this compound, one would expect to see distinct signals for the protons on the pyridine ring.[1]
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom's electronegativity and the substitution pattern.[2][3][4] For unsubstituted pyridine, the expected chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[4][5]
¹⁹F NMR: The Definitive Probe for the Trifluoromethyl Group
Given the trifluoromethyl moiety, ¹⁹F NMR is not just beneficial; it is essential. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[6]
The chemical shift of the -CF₃ group provides a clear and unobstructed window into its electronic environment.[7] It typically appears in a distinct region of the spectrum (around -60 to -65 ppm), free from proton or carbon signals, making it an excellent tool for confirming the presence and integrity of this group.[8] Long-range couplings between fluorine and protons on the pyridine ring can also provide valuable structural information.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sulfonyl chloride derivative.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Causality: Aprotic solvents are crucial as the sulfonyl chloride moiety is highly reactive and can be hydrolyzed by protic solvents (like D₂O or CD₃OD), which would alter the structure you are trying to confirm.[9]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ is typically used.
-
-
Data Analysis: Integrate the signals in the ¹H NMR to determine proton ratios. Analyze the chemical shifts and coupling patterns in all spectra to assign the signals to the corresponding nuclei in the proposed structure.
Pillar 2: Mass Spectrometry (MS) - Weighing the Evidence
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound, along with structural information from its fragmentation patterns.[9]
High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of the molecular formula, HRMS is the tool of choice.[10][11] It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact molecular formula.[12][13] This high level of accuracy can distinguish between compounds that have the same nominal mass but different elemental compositions.[12]
-
Trustworthiness: The ability of HRMS to provide an exact mass within a very narrow tolerance (typically < 5 ppm) offers a high degree of confidence in the assigned molecular formula, a critical piece of data for publications and regulatory submissions.[11][14]
Fragmentation Patterns
In addition to the molecular ion peak, the mass spectrum will show fragment ions that are characteristic of the molecule's structure. For sulfonyl chlorides, common fragmentation pathways include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[9] The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.
Chromatographic Coupling: GC-MS vs. LC-MS
Mass spectrometry is most powerful when coupled with a chromatographic separation technique.[9] The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the derivative.
-
GC-MS: Best suited for volatile and thermally stable compounds.[15][16] Many sulfonyl chloride derivatives may require derivatization to a more stable sulfonamide to prevent degradation in the hot injector.[9][15]
-
LC-MS: The preferred method for less volatile, polar, or thermally labile compounds.[15][17][18] It offers high sensitivity and avoids the need for derivatization, analyzing the compound directly.[17]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally effective.
-
Analysis: Acquire data in full scan mode over a relevant m/z range to detect the molecular ion.
-
-
Data Analysis: Extract the exact mass of the parent ion and use software to generate possible elemental formulas. Analyze fragment ions to corroborate the proposed structure.
Pillar 3: Infrared (IR) Spectroscopy - A Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.[19] For this compound derivatives, IR provides a quick confirmation of the sulfonyl chloride moiety.
The most characteristic signals are the strong absorption bands from the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O Asymmetric Stretch | 1370 - 1410 |
| S=O Symmetric Stretch | 1160 - 1210 |
| C-F Stretch (in CF₃) | 1100 - 1350 (often strong and complex) |
| S-Cl Stretch | 500 - 650 |
Source: Data compiled from multiple spectroscopic resources.[19][20]
Causality: The presence of two strong, distinct bands in the 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹ regions is highly indicative of the SO₂Cl group, providing immediate, albeit not definitive, evidence of a successful synthesis.[19]
Pillar 4: X-ray Crystallography - The Unambiguous 3D Structure
When an unambiguous, solid-state confirmation of the molecular structure, including stereochemistry and bond angles, is required, single-crystal X-ray crystallography is the gold standard.[9] This technique provides a definitive 3D map of the electron density in a crystal, allowing for the precise determination of atomic positions.
-
Authoritative Grounding: An X-ray crystal structure is considered definitive proof of structure and is often required for patent applications and publications detailing novel compounds. The resulting data, including bond lengths and angles, can be compared to values for similar reported structures.[21]
Obtaining a high-quality single crystal suitable for diffraction can be a significant challenge and is the primary limitation of this technique.
Comparative Guide: Selecting the Right Analytical Tool
The choice of analytical technique is driven by the specific question at hand, whether it is initial confirmation, purity assessment, or absolute structural proof.
| Technique | Primary Application | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed Structural Elucidation | Provides comprehensive structural information, non-destructive, suitable for reaction monitoring.[9] | Lower sensitivity compared to MS, requires higher sample quantity. |
| Mass Spectrometry | Molecular Weight & Formula | Extremely high sensitivity, HRMS provides exact elemental composition.[11] | Does not distinguish between isomers without chromatography, can be destructive.[10] |
| IR Spectroscopy | Functional Group Identification | Rapid, inexpensive, easy to use, confirms presence of key functional groups.[19] | Provides limited structural information, not suitable for complex mixtures. |
| X-ray Crystallography | Absolute 3D Structure | Provides unambiguous structural proof, including stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Workflow for Structural Confirmation
A logical and efficient workflow is crucial for the comprehensive characterization of a novel this compound derivative. The following diagram illustrates a typical decision-making process.
Caption: A typical workflow for the structural confirmation of novel compounds.
Conclusion
The structural confirmation of this compound derivatives necessitates a multi-faceted analytical approach.[9] While rapid techniques like IR spectroscopy provide valuable initial checks, a combination of multi-nuclear NMR and high-resolution mass spectrometry forms the backbone of a robust characterization package. NMR provides the detailed architectural blueprint, HRMS confirms the elemental composition, and for ultimate certainty, X-ray crystallography offers the definitive three-dimensional structure. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can ensure the unequivocal structural confirmation of these vital chemical building blocks.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society.
- High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
- 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR...
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.
- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF.
- FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride.
- (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
- [Solved] The correct match of 13C NMR chemical shift values (&de. Testbook.
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Video: High-Resolution Mass Spectrometry (HRMS). JoVE.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.
- An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. Benchchem.
- 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0. Benchchem.
- GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass.
- LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Technology Networks.
- Supporting Information for. The Royal Society of Chemistry.
- Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine.
- Pyridine, 3-(4-trifluoromethyl-2-nitrophenoxy)- - Optional[1H NMR] - Spectrum. SpectraBase.
- The Difference Between GC/MS and LC/MS Systems. Conquer Scientific.
- The Difference Between GC/MS and LC/MS Systems. GenTech Scientific.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
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A Comparative Guide to the Synthetic Utility of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovating molecular design. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl-substituted pyridine ring into a molecule can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an in-depth validation of a synthetic route utilizing 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, a key reagent for accessing these valuable structures. We will objectively compare its performance against classical and contemporary alternatives, supported by detailed experimental protocols and mechanistic insights.
The Reagent in Focus: Synthesis and Characteristics
The target reagent, this compound, is not typically prepared by direct chlorosulfonation of the parent heterocycle due to the strong deactivating effect of the trifluoromethyl group and the pyridine nitrogen.[4] The most reliable and common synthetic route begins with the corresponding thiol, 3-(trifluoromethyl)pyridine-2-thiol.[5][6]
The synthesis proceeds via an oxidative chlorination of the thiol. This transformation can be achieved using various chlorinating agents, with systems like N-Chlorosuccinimide (NCS) in the presence of a chloride source or trichloroisocyanuric acid offering milder and more controlled conditions than gaseous chlorine.[7][8]
Caption: Workflow for the synthesis of the target sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
-
Setup: To a stirred solution of 3-(trifluoromethyl)pyridine-2-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v), cool the reaction vessel to 0-5 °C using an ice bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (3.0-3.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The causality for using NCS is its ability to provide a controlled release of an electrophilic chlorine species, minimizing over-oxidation and hazardous off-gassing associated with chlorine gas.[8]
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the consumption of the starting thiol by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Partition the filtrate between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Note: Heteroaromatic sulfonyl chlorides, particularly those with electron-withdrawing groups adjacent to the sulfonyl group, can have limited stability and should be used promptly or stored under inert, anhydrous conditions at low temperature.[9][10]
Validation of a Synthetic Route: Sulfonamide Formation
The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[2] The electron-withdrawing trifluoromethyl group at the 3-position, combined with the inherent electron deficiency of the pyridine ring at the 2-position, renders the sulfur atom of the sulfonyl chloride highly electrophilic.[11] This enhanced reactivity allows for the reaction to proceed efficiently under mild conditions.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-3-(trifluoromethyl)pyridine-2-sulfonamide
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in dichloromethane (DCM). The choice of a tertiary amine base is critical; it acts as an acid scavenger for the HCl generated without competing as a nucleophile.[2]
-
Reagent Addition: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl(aq), saturated NaHCO₃(aq), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.
Comparative Performance Analysis
To validate the utility of this synthetic route, it must be compared against viable alternatives. The following table summarizes key performance indicators for synthesizing a representative sulfonamide.
| Method / Reagent | Starting Materials | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Validated Route | 3-(CF₃)Py-2-SO₂Cl, Amine, Base | DCM, 0°C to RT | 2-4 hours | 85-95% | (+) High reactivity, mild conditions, access to valuable pharmacophore. (-) Reagent stability, multi-step reagent synthesis. |
| Classical (Benzenesulfonyl Chloride) | Ph-SO₂Cl, Amine, Base | Pyridine or DCM, 0°C to RT | 2-6 hours | 80-95% | (+) Reagent is cheap and readily available. (-) Lacks the specific electronic/solubility benefits of the CF₃-Py moiety. |
| Modern (Flow Chemistry) [12] | Sulfonyl chloride, Amine | Biphasic (e.g., Et₂O/H₂O) | Minutes | >95% | (+) Extremely fast, scalable, high control. (-) Requires specialized equipment. |
| Sustainable (Oxidative Chlorination) [12] | Thiol, Amine, NaDCC·2H₂O | Water/EtOH | 1-6 hours | Good-Excellent | (+) Environmentally friendly, mild conditions. (-) One-pot system may have substrate scope limitations. |
| Alternative Reagent (Sulfonyl Hydrazide) [13][14] | Sulfonyl hydrazide, Amine | Transition metal or radical initiator | Variable | Good-Excellent | (+) Avoids handling of lachrymatory sulfonyl chlorides. (-) May require specific catalysts, potentially generating different byproducts. |
Discussion: Causality and Strategic Application
Why choose this compound?
-
Electronic Activation: The combined electron-withdrawing power of the pyridine nitrogen and the 3-CF₃ group makes this reagent significantly more reactive than standard arylsulfonyl chlorides like benzenesulfonyl chloride.[11] This can be advantageous when working with less nucleophilic amines, allowing for lower reaction temperatures and shorter reaction times.
-
Pharmacological Relevance: The resulting 3-(trifluoromethyl)pyridine-2-sulfonamide moiety is a privileged structure in modern drug discovery. The CF₃ group can enhance metabolic stability and membrane permeability, while the pyridine nitrogen can serve as a hydrogen bond acceptor, improving target engagement.[3] For example, the related 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a key building block in the synthesis of the HIV protease inhibitor Tipranavir.[3]
-
Predictable Regiochemistry: Unlike direct functionalization methods, the use of a pre-formed sulfonyl chloride provides unambiguous regiochemical control, which is essential in complex molecule synthesis.
Comparison to Alternatives:
-
Classical Reagents: While effective and inexpensive, reagents like p-toluenesulfonyl chloride or benzenesulfonyl chloride do not provide the specific benefits of the fluorinated pyridine scaffold.[2] The choice is therefore dictated by the desired final product properties, not just the ease of forming the sulfonamide bond.
-
Modern Methods: Flow chemistry offers unparalleled speed and scalability but may not be accessible in all research settings.[12] One-pot oxidative methods from thiols are elegant and "greener" but may require re-optimization for each new thiol/amine pair.[12] Using sulfonyl hydrazides is a promising alternative that avoids sulfonyl chlorides, but the reaction conditions (often involving radical or metal catalysis) can present their own set of functional group compatibility challenges.[13][14]
Conclusion
The synthetic route to sulfonamides using this compound is a robust and highly effective method for introducing a medicinally relevant structural motif. Its high reactivity, driven by potent electronic activation, allows for efficient transformations under mild conditions. While the reagent itself requires a two-step synthesis from the corresponding thiol and must be handled with care due to its potential instability, its performance in sulfonamide formation is excellent.
Compared to classical arylsulfonyl chlorides, it offers access to compounds with potentially superior pharmacological profiles. When evaluated against modern, one-pot, or flow-based methodologies, the choice becomes a balance between the specific molecular target, available equipment, and the desired scale of the reaction. For discovery and development settings focused on creating novel chemical entities with tailored properties, the validated route using this compound remains a premier and logical choice.
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- Recent Advances in the Synthesis of Sulfonamides Intermedi
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A Senior Application Scientist's Guide to Purity Assessment of Sulfonamides Synthesized from 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Introduction: The Imperative of Purity in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern drug discovery, integral to a vast array of therapeutic agents, from antimicrobials to diuretics and anti-inflammatory drugs.[1][2] The synthesis of novel sulfonamide candidates is a routine yet critical task in medicinal chemistry. One such pathway involves the reaction of amines with specialized sulfonyl chlorides, like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, to generate compounds with unique electronic and structural properties.
However, the biological activity and safety of any synthesized compound are inextricably linked to its purity. Undetected impurities can confound biological assays, introduce toxicity, and ultimately derail promising drug development programs. Therefore, a robust, multi-faceted approach to purity assessment is not merely a quality control step but a fundamental component of scientific rigor.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of sulfonamides derived from this compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers a comprehensive framework for ensuring the integrity of their synthesized molecules.
The Synthetic Pathway: Understanding Potential Impurities at the Source
The most common and classical method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: General workflow for sulfonamide synthesis and potential impurity sources.
The primary points of concern for impurity generation in this synthesis are:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amine or sulfonyl chloride in the crude product.
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis. Trace amounts of water in the reaction solvent or atmosphere can convert the this compound into its corresponding sulfonic acid, an impurity that can be difficult to remove.
-
Side-Reaction Products: Depending on the complexity of the amine starting material and reaction conditions, alternative reaction pathways could lead to unexpected byproducts.
Comparative Guide to Analytical Purity Assessment Techniques
No single technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for confident characterization. The choice of method depends on the specific information required, from a rapid qualitative check to precise quantitative analysis and definitive structural confirmation.[5]
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin adsorbent layer. | Retention factor (Rf), qualitative presence of impurities. | Moderate (µg) | Semi-quantitative at best. | Rapid, low-cost, excellent for reaction monitoring. | Low resolution, not suitable for precise quantification. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | Retention time (t₋), peak area for quantification, % purity. | High (ng to µg)[5] | Excellent, high precision and accuracy.[5][6] | Robust, reproducible, widely available, ideal for routine QC.[5] | Requires reference standards for absolute quantification, potential for co-elution. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Definitive chemical structure, identification of impurities with unique signals, quantitative analysis (qNMR). | Low to Moderate (mg) | Excellent with internal standard (qNMR). | Provides unambiguous structural information.[7][8] | Lower sensitivity than HPLC/MS, complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS), esp. LC-MS | Ionization of molecules and separation based on mass-to-charge ratio (m/z). | Molecular weight confirmation, impurity identification, structural information via fragmentation.[9][10] | Very High (pg to fg) | Good, especially with isotopically labeled standards. | Unmatched sensitivity, provides molecular weight of impurities.[11] | Ionization efficiency varies between compounds, can be difficult to quantify without standards. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., -SO₂NH-). | Moderate (mg) | Not quantitative. | Fast, non-destructive, good for confirming functional group presence.[12][13] | Provides limited information on overall purity or structure. |
Detailed Experimental Protocols for Purity Validation
Rigorous and standardized protocols are crucial for obtaining reproducible purity data. The following methodologies represent a robust workflow for characterizing newly synthesized sulfonamides.
dot graphdot { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC) Protocol
This initial check is used to quickly visualize the complexity of the crude product and monitor the progress of purification.
-
a. Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
b. Sample Preparation: Dissolve a small amount (~1 mg) of the crude sulfonamide in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution.
-
c. Spotting: Using a capillary tube, spot the sample solution on the TLC plate baseline. Also spot the starting amine for comparison if available.
-
d. Development: Place the plate in a developing chamber with an appropriate mobile phase (e.g., 30:70 ethyl acetate:hexane; requires optimization). Allow the solvent front to travel up the plate.[5]
-
e. Visualization and Analysis: Remove the plate, allow it to dry, and visualize the spots under UV light (254 nm).[5] The presence of multiple spots indicates impurities. The Rf value of the product should be distinct from the starting materials. For enhanced visualization, the plate can be sprayed with fluorescamine solution and viewed under 366 nm UV light, where sulfonamides often appear as yellow-green fluorescent spots.[5][14]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the gold standard for determining the quantitative purity of a sample.
-
a. Sample Preparation: Accurately weigh ~1 mg of the synthesized sulfonamide and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to create a concentration of ~0.1 mg/mL.[5] Filter the solution through a 0.20 µm PTFE filter before injection.[6]
-
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution is often best for separating impurities. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 5 µL.[15]
-
-
c. Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks. A pure compound should show a single major peak.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
NMR provides definitive structural confirmation and can identify and quantify impurities if their signals do not overlap with the main compound.
-
a. Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often useful as the sulfonamide N-H proton is typically observable.
-
b. Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
c. Data Analysis & Interpretation:
-
Confirm Structure: Verify that all expected proton signals are present with the correct chemical shift, integration, and multiplicity.
-
Identify Key Signals: The proton of the sulfonamide –SO₂NH– group typically appears as a broad singlet at a downfield chemical shift (e.g., 8-11 ppm in DMSO-d₆).[12][13] Aromatic protons will appear in the 7-9 ppm region, with specific shifts influenced by the trifluoromethyl group on the pyridine ring.
-
Check for Impurities: Look for small, unassignable peaks. The absence of signals corresponding to the starting materials is a key indicator of purity. Solvent peaks from the final purification step (e.g., ethyl acetate, hexane) are common but should be minimal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying the mass of unknown impurities.
-
a. Sample Preparation & LC Conditions: Use the same sample preparation and HPLC conditions as described above. The eluent from the HPLC is directly infused into the mass spectrometer.
-
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for sulfonamides, which will detect the protonated molecule [M+H]⁺.[10]
-
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: Set a mass range appropriate for the expected product and potential dimers or byproducts (e.g., 100-1000 m/z).
-
-
c. Data Analysis:
-
Confirm the molecular weight of the main peak by finding the expected [M+H]⁺ ion.
-
Examine the mass spectra of any minor peaks detected in the chromatogram. The masses of these peaks can provide crucial clues to the identity of the impurities (e.g., the mass of the hydrolyzed sulfonyl chloride).
-
A characteristic fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da), which can help confirm the structure of the main peak and related impurities.[9]
-
Alternative Synthetic Approaches and Their Purity Implications
While the sulfonyl chloride method is classic, other strategies exist for sulfonamide synthesis.[16] Understanding these alternatives provides context for why certain impurity profiles may arise and how to adapt analytical methods accordingly.
dot graphdot { graph [rankdir="TB", splines=true, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Comparison of synthetic routes and their characteristic impurities.
-
One-Pot Synthesis from Carboxylic Acids: Recent advances allow for the synthesis of sulfonamides directly from carboxylic acids via a photocatalytic decarboxylative chlorosulfonylation, followed by in-situ amination.[17]
-
Comparative Advantage: This method avoids the need to isolate the often-unstable sulfonyl chloride intermediate.
-
Purity Considerations: The impurity profile will be different. Instead of residual sulfonyl chloride or its hydrolysate, one must be vigilant for unreacted carboxylic acid starting material and residual metal catalyst (e.g., copper), which may require analysis by techniques like ICP-MS.
-
-
Synthesis from Sulfinates: Organometallic reagents can react with sulfur dioxide surrogates to form sulfinates, which can then be converted to sulfonamides.[16]
-
Purity Considerations: The potential impurities would stem from the organometallic precursors and the reagents used in the subsequent amination step, requiring a tailored analytical strategy.
Conclusion
The synthesis of high-purity sulfonamides from this compound is an achievable goal, but it demands a systematic and orthogonal approach to analytical validation. A cursory check by TLC is insufficient for drug discovery research. True confidence in a compound's integrity comes from the convergence of evidence from high-resolution chromatography (HPLC) for quantitative purity and spectroscopy (NMR, MS) for unequivocal structural identity. By understanding the potential pitfalls of the synthetic route and applying the rigorous, comparative analytical workflows detailed in this guide, researchers can ensure the quality of their compounds, leading to more reliable biological data and accelerating the path toward new therapeutic discoveries.
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comparison of biological activity of compounds synthesized with 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and its analogs
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has proven to be a transformative approach for enhancing the biological activity and pharmacokinetic properties of molecules. Among these, the trifluoromethylpyridine scaffold has emerged as a privileged structure. This guide provides an in-depth technical comparison of the biological activity of compounds synthesized from 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride and its analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation.
The Significance of the Trifluoromethyl Group in Pyridine-Based Sulfonamides
The trifluoromethyl (-CF₃) group exerts a profound influence on the physicochemical properties of a parent molecule.[1] Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the overall electronic distribution of the aromatic ring, impacting interactions with biological targets.[1] Furthermore, the lipophilicity of the -CF₃ group can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative metabolism. When incorporated into a pyridylsulfonyl scaffold, these properties can be fine-tuned to achieve potent and selective biological activity.
Comparative Biological Evaluation: A Focus on Anticancer and Enzyme Inhibitory Activities
Anticancer Activity
Numerous studies have highlighted the potential of trifluoromethylpyridine derivatives as potent anticancer agents. The general structure often involves a sulfonamide linkage, where the trifluoromethylpyridyl sulfonyl chloride is reacted with a variety of amine-containing scaffolds.
A series of novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were synthesized and screened for their anticancer activity against four human cancer cell lines (Neuro-2a, Hela, A549, and COLO 205).[2] Several compounds exhibited promising cytotoxicity with IC₅₀ values in the low micromolar range.[2] For instance, compounds 7 and 12a were identified as highly potent, with IC₅₀ values of 5.8 µM and 3.6 µM, respectively.[2]
In another study, trifluoromethylquinoline derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their in vitro anticancer activity.[3] Many of these compounds demonstrated significant activity, with compound 15 showing higher potency than the reference drug doxorubicin.[3] Molecular docking studies suggested that these compounds target the PI3K enzyme.[3]
The table below summarizes the anticancer activity of selected trifluoromethylpyridine derivatives from various studies to illustrate the potential of this scaffold.
| Compound ID | Core Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7 | Furo[2,3-b]pyridine | Multiple | 5.8 | [2] |
| 12a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Multiple | 3.6 | [2] |
| 15 | Trifluoromethylquinoline-benzenesulfonamide | Multiple | More potent than Doxorubicin | [3] |
| 3a | Sulfonamide-piperidine | HCT-116 | 5.58 | [4] |
| 6 | Sulfonamide-piperidine | HCT-116 | 3.53 | [4] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Heterocyclic Core: The nature of the heterocyclic system fused to or appended to the trifluoromethylpyridine sulfonamide core plays a crucial role in determining anticancer potency.
-
Substitution Pattern: The position and nature of substituents on the ancillary aromatic or heterocyclic rings can significantly modulate activity. For instance, a preliminary SAR analysis on some pyridine derivatives suggested that electron-withdrawing groups on a phenyl ring enhanced cytotoxicity.[5]
-
Flexibility and Conformation: The overall molecular shape and conformational flexibility are critical for effective binding to the biological target.
Enzyme Inhibition: Carbonic Anhydrases and Kinases
The trifluoromethylpyridyl sulfonyl moiety is a key pharmacophore in the design of various enzyme inhibitors.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of CA inhibitors.[6]
A study on 4-substituted pyridine-3-sulfonamides demonstrated their inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII).[6] The inhibitory constants (Kᵢ) reached the nanomolar range for some compounds, with some showing selectivity for cancer-associated isoforms hCA IX and hCA XII.[6] For example, compound 4 showed up to 5.9-fold selectivity for hCA IX over the ubiquitous hCA II.[6]
Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported potent inhibition of various CA isoforms, with Kᵢ values in the nanomolar range for the most active compounds against hCA I.[7]
The following table presents the inhibitory activity of representative pyridine sulfonamide derivatives against different carbonic anhydrase isoforms.
| Compound ID | Scaffold | hCA Isoform | Kᵢ (nM) | Reference |
| 1f | Pyrazolo[4,3-c]pyridine sulfonamide | hCA I | 58.8 | [7] |
| 1g | Pyrazolo[4,3-c]pyridine sulfonamide | hCA I | 66.8 | [7] |
| 4 | 4-Substituted pyridine-3-sulfonamide | hCA IX | 137.5 | [6] |
| 6 | 4-Substituted pyridine-3-sulfonamide | hCA XII | 91 | [6] |
Structure-Activity Relationship Insights for Carbonic Anhydrase Inhibition:
-
Sulfonamide Moiety: The unsubstituted sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.
-
Substitution Position: The position of the sulfonamide group on the pyridine ring, as well as the position of other substituents, influences both potency and isoform selectivity.
-
"Tail" Approach: Attaching different substituents (the "tail") to the pyridine ring allows for interactions with amino acid residues at the entrance of the active site, which can confer isoform selectivity.[6]
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethylpyridine scaffold has been incorporated into potent kinase inhibitors.
A comparative guide on kinase inhibitors derived from bromo-(trifluoromethyl)aniline isomers highlights the importance of the substitution pattern on the aniline ring for binding affinity and selectivity.[8] For example, Ponatinib, derived from 3-bromo-5-(trifluoromethyl)aniline, is a potent inhibitor of a broad spectrum of kinases, including the drug-resistant BCR-ABL T315I mutant.[8]
While not directly involving a pyridylsulfonyl chloride, this example underscores the critical role of the relative positions of the trifluoromethyl and other substituents in achieving high-affinity binding to the kinase active site. The design of selective kinase inhibitors often relies on exploiting subtle differences in the ATP-binding pocket of different kinases.
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis of trifluoromethylpyridine sulfonamides and the evaluation of their biological activity.
Synthesis of Trifluoromethylpyridine Sulfonamides
The general synthesis of trifluoromethylpyridine sulfonamides involves the reaction of a trifluoromethylpyridine sulfonyl chloride with a primary or secondary amine in the presence of a base.
Caption: General synthetic scheme for trifluoromethylpyridine sulfonamides.
Step-by-step methodology:
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-step methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.[7] This method measures the enzyme-catalyzed hydration of CO₂.
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A Cost-Benefit Analysis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride in Large-Scale Sulfonamide Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection for Pharmaceutical and Agrochemical Development
In the competitive landscape of drug discovery and agrochemical development, the efficient synthesis of sulfonamide-containing molecules is of paramount importance. The choice of the sulfonating agent is a critical decision that significantly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, a specialized reagent, against more conventional alternatives such as pyridine-3-sulfonyl chloride and substituted benzenesulfonyl chlorides. We will delve into the chemical properties, reactivity, and economic viability of these reagents to provide researchers, scientists, and drug development professionals with the insights necessary for informed decision-making in a large-scale synthesis context.
The Strategic Importance of the Sulfonyl Chloride Moiety
The sulfonamide functional group is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse biological activities. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The reactivity of the sulfonyl chloride is a key determinant of the reaction's success, influencing yield, purity, and the range of compatible functional groups.
Unveiling this compound: A Profile
This compound is a heterocyclic sulfonyl chloride that has garnered interest due to the unique electronic properties imparted by the trifluoromethyl group and the pyridine ring nitrogen. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This increased reactivity can be advantageous in reactions with weakly nucleophilic amines.
Comparative Analysis: Performance, Cost, and Scalability
A thorough evaluation of any reagent for large-scale synthesis requires a multi-faceted approach, considering not only the chemical performance but also the economic and logistical implications.
Performance and Reactivity
The primary advantage of this compound lies in its heightened reactivity. The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the sulfonyl center. This can lead to faster reaction times and the ability to form sulfonamides with challenging, less nucleophilic amines where other sulfonyl chlorides might fail or require harsh conditions.
Conversely, this high reactivity can also be a double-edged sword. It may lead to decreased selectivity in the presence of multiple nucleophilic sites on a complex substrate. Furthermore, the stability of the reagent itself can be a concern, potentially requiring more stringent storage and handling protocols.
In contrast, pyridine-3-sulfonyl chloride, lacking the trifluoromethyl group, presents a more moderate reactivity profile. This can be beneficial for reactions requiring greater selectivity. Benzenesulfonyl chlorides, particularly those with electron-donating groups like 4-methoxybenzenesulfonyl chloride, are generally less reactive and may require longer reaction times or catalysts.
Table 1: Conceptual Comparison of Sulfonyl Chloride Reactivity
| Sulfonyl Chloride | Key Structural Features | Expected Reactivity | Potential Advantages in Large-Scale Synthesis | Potential Disadvantages in Large-Scale Synthesis |
| This compound | Trifluoromethyl group (strong electron-withdrawing), Pyridine nitrogen (electron-withdrawing) | High | Faster reaction times, reaction with weakly nucleophilic amines. | Lower selectivity, potential for side reactions, reagent stability. |
| Pyridine-3-sulfonyl chloride | Pyridine nitrogen (electron-withdrawing) | Moderate | Good balance of reactivity and selectivity. | May be less effective for very unreactive amines. |
| 4-Methoxybenzenesulfonyl chloride | Methoxy group (electron-donating) | Low | High selectivity, greater reagent stability. | Slower reaction rates, may require forcing conditions. |
Cost-Benefit Analysis
The economic viability of a reagent is a critical factor in large-scale synthesis. Fluorinated building blocks, such as this compound, often come at a premium due to the complexities of their synthesis.[1][2]
A direct cost comparison reveals the significant price disparity:
-
This compound: The price for small, research-grade quantities can be substantial, with one supplier listing 1g for $4800.[3] While bulk pricing would be lower, it is indicative of a high-cost raw material.
-
Pyridine-3-sulfonyl chloride: This reagent is considerably more affordable, with bulk pricing in the range of ₹12,000/kg (approximately $144/kg).[1]
-
4-Methoxybenzenesulfonyl chloride: This common benzenesulfonyl chloride derivative is also economically priced, with research-grade quantities of 25g available for around
90.[4][5]
The justification for using a high-cost reagent like this compound hinges on its ability to deliver significant process advantages that offset its initial price. These advantages could include:
-
Increased Yield: If the use of the trifluoromethylated reagent leads to a substantially higher yield of the final product, the increased output may justify the higher raw material cost.
-
Reduced Number of Steps: If its higher reactivity allows for a more convergent synthesis, eliminating steps and reducing overall processing time and resources.
-
Improved Purity Profile: If the reaction proceeds more cleanly, reducing the need for extensive and costly purification steps.
-
Enabling Difficult Transformations: In cases where alternative reagents fail to produce the desired product, the use of a more reactive, albeit expensive, reagent becomes a necessity.
The decision-making process for reagent selection can be visualized as follows:
Caption: Decision workflow for sulfonyl chloride reagent selection.
Large-Scale Synthesis and Safety Considerations
Transitioning a synthesis from the laboratory to an industrial scale introduces a new set of challenges, particularly concerning safety, handling, and waste management.
This compound:
-
Synthesis: The synthesis of trifluoromethylated pyridines often involves high temperatures and potentially hazardous reagents like hydrogen fluoride.[6][7] The subsequent conversion to the sulfonyl chloride adds further complexity.
-
Handling: As with most sulfonyl chlorides, this reagent is moisture-sensitive and corrosive. The presence of the trifluoromethyl group may introduce additional toxicological concerns that require careful assessment and specialized handling procedures. Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and respiratory protection, is mandatory.
-
Waste: The manufacturing process for fluorinated compounds can generate environmentally persistent waste streams that require specialized disposal methods, adding to the overall process cost.
Pyridine-3-sulfonyl chloride and Benzenesulfonyl chlorides:
-
Synthesis: While still requiring careful control, the synthesis of these reagents is generally more established and may involve less hazardous materials than their trifluoromethylated counterparts.[4][8]
-
Handling: Standard protocols for handling corrosive and moisture-sensitive sulfonyl chlorides are applicable.
-
Waste: Waste streams are typically more conventional and can often be managed through standard industrial wastewater treatment processes.
Experimental Protocols: A Comparative Approach
To illustrate the practical differences in using these reagents, we provide representative protocols for the synthesis of a model sulfonamide, N-benzyl-3-(trifluoromethyl)pyridin-2-sulfonamide.
Protocol 1: Synthesis of N-benzyl-3-(trifluoromethyl)pyridin-2-sulfonamide using this compound
Rationale: This protocol leverages the high reactivity of the sulfonyl chloride for a potentially rapid and high-yielding reaction.
-
Reaction Setup: A dried, nitrogen-purged reactor is charged with a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: The reactor is cooled to 0-5 °C. A solution of this compound (1.05 equivalents) in the same solvent is added dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by TLC or HPLC until the starting amine is consumed (typically 1-3 hours).
-
Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The washing steps are essential to remove the base, unreacted starting materials, and salts.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired sulfonamide.
Protocol 2: Synthesis of a Model Sulfonamide using Pyridine-3-sulfonyl chloride
Rationale: This protocol for a moderately reactive sulfonyl chloride may require slightly longer reaction times but can offer good yields. A published example for the synthesis of pyridine-3-sulfonamide reports a 91% yield.[9]
-
Reaction Setup: A reactor is charged with pyridine-3-sulfonyl chloride hydrochloride (1.0 equivalent) and suspended in dichloromethane.
-
Reagent Addition: A solution of the amine (e.g., ammonia in methanol, 11.6 equivalents) is added.
-
Reaction Monitoring: The reaction is stirred at room temperature for approximately 50 minutes and monitored for completion.[9]
-
Workup and Isolation: The reaction mixture is filtered, and the solid is washed with dichloromethane. The filtrate is concentrated and dried under high vacuum to provide the product.[9]
The choice between these protocols will depend on the specific requirements of the synthesis, including the reactivity of the amine, the desired purity of the final product, and the economic constraints of the project.
Caption: Comparative experimental workflows for sulfonamide synthesis.
Conclusion and Recommendations
The selection of a sulfonylating agent for large-scale synthesis is a strategic decision with far-reaching implications. This compound is a powerful, highly reactive reagent that can be invaluable for challenging sulfonamide syntheses, particularly with weakly nucleophilic amines. However, its high cost and the potential for increased safety and environmental burdens necessitate a careful cost-benefit analysis.
For many applications, the more economical and moderately reactive pyridine-3-sulfonyl chloride or appropriately substituted benzenesulfonyl chlorides will be the more prudent choice, offering a good balance of reactivity, selectivity, and cost-effectiveness.
Key Recommendations for Process Chemists and Development Scientists:
-
Early-Stage Evaluation: For novel targets, a comparative screening of different sulfonyl chlorides should be conducted at the laboratory scale to determine the optimal balance of reactivity, yield, and purity.
-
Cost Modeling: Develop a comprehensive cost model that includes not only the price of the reagent but also the costs associated with processing time, purification, and waste disposal.
-
Process Safety Assessment: Conduct a thorough process safety assessment for any large-scale synthesis involving sulfonyl chlorides, paying particular attention to the specific hazards associated with fluorinated compounds.
-
Supplier Collaboration: Engage with suppliers of fluorinated building blocks to understand the scalability of their production processes and to obtain accurate bulk pricing information.[1][2]
By taking a holistic approach that considers both the chemical and economic aspects of reagent selection, researchers and drug development professionals can optimize their synthetic strategies and contribute to the efficient and cost-effective production of life-saving and life-enhancing chemical products.
References
- Triveni Interchem Private Limited. (n.d.). Pyridine-3-Sulfonyl Chloride. IndiaMART.
- Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Retrieved from a hypothetical BenchChem technical document.
- Growth Market Reports. (n.d.). Fluorinated Building Blocks Market Research Report 2033.
- ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from a hypothetical Solvay product brochure.
- iris@unict.it. (n.d.). Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- Mou-at, T., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Retrieved from a hypothetical BenchChem technical document.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride and its Analogs. Retrieved from a hypothetical BenchChem technical document.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations.
- Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- O'Hagan, D. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 17, 1334-1357.
- WIPO Patentscope. (2016). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
- ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
- Organic Syntheses. (n.d.). n-fluoropyridinium triflate.
- National Institutes of Health. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 3-Pyridinesulfonic Acid: Classic versus Contemporary Methods. Retrieved from a hypothetical BenchChem technical document.
- Organic Syntheses. (n.d.). n-fluoropyridinium triflate.
- ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review.
- TSI Journals. (2007). Kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol.
- Google Patents. (2017). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.
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Quantifying the Trifluoromethyl Group: A Comparative Guide to its Steric and Electronic Effects in Chemical Reactions
For the modern researcher, particularly within the realms of medicinal chemistry and materials science, the trifluoromethyl (CF₃) group is an indispensable tool. Its strategic incorporation into a molecular scaffold can profoundly alter physicochemical properties, leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] However, harnessing the full potential of this unique substituent requires a quantitative understanding of its distinct steric and electronic character. This guide provides a comparative analysis of the CF₃ group against other common substituents like the methyl (–CH₃) and chloro (–Cl) groups, supported by experimental data and detailed protocols to empower researchers in their synthetic design and mechanistic analyses.
The Duality of the Trifluoromethyl Group: Electronic Withdrawal and Steric Demand
The trifluoromethyl group's influence stems from a combination of strong electron-withdrawing effects and notable steric bulk. The high electronegativity of the three fluorine atoms creates a powerful inductive effect (–I), pulling electron density away from the rest of the molecule.[3] This is in stark contrast to the electron-donating nature of a methyl group. While sterically larger than a hydrogen atom, its van der Waals radius is often compared to that of a chlorine atom, making it a useful bioisostere.[1][2]
Quantifying Electronic Influence: Hammett Parameters
The electronic effect of a substituent on an aromatic ring is effectively quantified by Hammett substituent constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a linear free-energy relationship that can predict reaction rates and equilibria.[4][5] The σₚ and σₘ values represent the substituent's electronic influence from the para and meta positions, respectively. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
As the data below clearly indicates, the trifluoromethyl group is a strong electron-withdrawing group, comparable in its meta-directing influence to a nitro group, and significantly more withdrawing than a chloro group. The methyl group, in contrast, is weakly electron-donating.
Table 1: Comparison of Hammett Substituent Constants (σ)
| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Reference |
| –CF₃ | 0.43 | 0.54 | [6] |
| –CH₃ | -0.07 | -0.17 | [6] |
| –Cl | 0.37 | 0.23 | [6] |
| –NO₂ | 0.71 | 0.78 | [6] |
| –H | 0.00 | 0.00 | [6] |
Quantifying Acidity: The Impact on pKa
The potent electron-withdrawing nature of the CF₃ group has a dramatic effect on the acidity of nearby functional groups. By inductively stabilizing the conjugate base, the CF₃ group significantly lowers the pKa of an acid. This is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and interaction with biological targets.
A classic example is the comparison of substituted benzoic acids. The inclusion of a trifluoromethyl group at the para position renders the carboxylic acid significantly more acidic than benzoic acid itself, or its methyl- and chloro-substituted counterparts.
Table 2: Comparative pKa Values of para-Substituted Benzoic Acids in Water
| Compound | Substituent | pKa (25 °C) | Reference |
| 4-Trifluoromethylbenzoic acid | –CF₃ | 3.60 | [7] |
| 4-Chlorobenzoic acid | –Cl | 3.98 | [8] |
| Benzoic acid | –H | 4.20 | [9] |
| 4-Methylbenzoic acid (p-Toluic acid) | –CH₃ | 4.38 | [8] |
This acidifying effect is a direct and predictable consequence of the substituent's electronic properties, a principle that can be visualized through the workflow for pKa determination.
Caption: Workflow for Experimental pKa Determination.
Case Study 1: Electrophilic Aromatic Substitution
The electronic nature of a substituent dictates both the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Electron-donating groups (EDGs) activate the aromatic ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position.
A direct comparison of the nitration of toluene (–CH₃ substituent) and trifluoromethylbenzene (–CF₃ substituent) provides a stark illustration of this principle.
Table 3: Comparative Reaction Rates for Nitration
| Substrate | Substituent | Relative Rate (vs. Benzene) | Product Distribution | Reference |
| Toluene | –CH₃ (Activating) | ~25 | Ortho/Para major isomers | [10][11][12] |
| Trifluoromethylbenzene | –CF₃ (Deactivating) | ~1/40,000 (4 x 10⁻⁵) | Meta major isomer | [10][11] |
The methyl group in toluene accelerates the reaction by a factor of about 25 compared to benzene, while the trifluoromethyl group decelerates the reaction by a factor of approximately 40,000.[10][11] This dramatic difference in reactivity underscores the powerful deactivating effect of the CF₃ group.
Caption: Comparative outcome of the nitration of toluene and trifluoromethylbenzene.
Experimental Protocol: Competitive Nitration of an Activated and Deactivated Aromatic Ring
This protocol allows for the direct comparison of substituent effects in an electrophilic aromatic substitution reaction.
Objective: To determine the relative reactivity of an activated (e.g., acetanilide) versus a deactivated (e.g., methyl benzoate) aromatic compound towards nitration.
Materials:
-
Acetanilide
-
Methyl benzoate
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice bath
-
Conical reaction vials (5 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Preparation of the Nitrating Mixture: In a pre-weighed 3-mL conical vial, carefully add approximately 50 mg (2 drops) of concentrated nitric acid. Record the exact mass. To this, add 10 drops of glacial acetic acid followed by 20 drops of concentrated sulfuric acid. Mix the solution thoroughly while cooling in an ice bath to generate the nitronium ion electrophile.[13]
-
Preparation of the Substrate Mixture: In a separate 5-mL conical vial, combine equimolar amounts of acetanilide and methyl benzoate. Dissolve the mixture in 10 drops of glacial acetic acid and 20 drops of concentrated sulfuric acid. Cool this mixture in an ice bath.[14]
-
Reaction: Using a Pasteur pipette, slowly add the cold nitrating mixture dropwise to the cold, stirring substrate mixture over 5-10 minutes. It is critical to use a deficiency of the nitrating agent to ensure a competitive reaction. Maintain the temperature below 15 °C.[13]
-
Work-up: After the addition is complete, allow the reaction to stir in the ice bath for 10 minutes, then let it warm to room temperature for an additional 10 minutes. Carefully pour the reaction mixture over crushed ice in a beaker.[12]
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the products with two portions of diethyl ether (4 mL each).[12]
-
Washing: Wash the combined organic layers with 10 mL of water, followed by 10 mL of 10% sodium bicarbonate solution (vent frequently to release CO₂ gas), and finally with 5 mL of brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, decant the solution, and remove the solvent using a rotary evaporator.[12]
-
Analysis: Analyze the product mixture using ¹H NMR spectroscopy to determine the ratio of nitrated products, which reflects the relative reactivity of the starting materials.
Case Study 2: Impact on Drug-Receptor Interactions
In drug development, the CF₃ group is frequently employed to enhance binding affinity and modulate the pharmacological profile of a lead compound. Its electronic properties can influence hydrogen bonding and electrostatic interactions, while its steric bulk can optimize occupancy of a binding pocket.[1]
Trifluoromethylated Isoxazoles as Anti-Cancer Agents
A study on isoxazole-based molecules demonstrated the profound impact of the CF₃ group on anti-cancer activity. The trifluoromethylated analog 2g was found to be nearly 8 times more active against human breast cancer cell lines (MCF-7) than its non-fluorinated counterpart 14 .[15]
Table 4: Comparison of Anti-Cancer Activity (MCF-7 Cell Line)
| Compound | Key Substituent | IC₅₀ (μM) | Reference |
| 2g | –CF₃ | 2.63 | [15] |
| 14 | –H | 19.72 | [15] |
This significant enhancement in potency highlights the successful application of the CF₃ group to improve the therapeutic profile of a drug candidate. The synthesis of such compounds often involves specialized reagents to introduce the trifluoromethyl moiety.[15][16][17][18]
Glucocorticoid Receptor (GR) Ligands
The CF₃ group can also dramatically alter the functional behavior of a ligand. In one study, replacing a central CF₃ group in a potent glucocorticoid receptor (GR) agonist with a benzyl group maintained the binding potency but converted the molecule from an agonist to an antagonist. This functional switch was attributed to the steric differences forcing a conformational change in the receptor's activation helix (helix 12).
This example illustrates that while the CF₃ group's electronic effects are paramount, its steric profile is a critical, and sometimes dominant, factor in molecular recognition and biological function.
Experimental Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is used to determine the relative binding affinity of a test compound (e.g., a CF₃-containing ligand) for the glucocorticoid receptor.
Objective: To measure the IC₅₀ (half-maximal inhibitory concentration) of a test compound by its ability to displace a known radiolabeled or fluorescent ligand from the GR.
Materials:
-
Purified recombinant human glucocorticoid receptor (GR)
-
Fluorescent GR ligand (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., phosphate-buffered saline with BSA)
-
Test compounds (e.g., CF₃-modified and non-modified analogs) dissolved in DMSO
-
Control compound (e.g., Dexamethasone)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and control compound in assay buffer. Prepare a working solution of the GR and the fluorescent ligand in assay buffer.[19]
-
Assay Plate Setup: To the wells of a 384-well plate, add the test compounds at various concentrations. Include wells for "no competitor" (maximum polarization) and "high concentration of control competitor" (minimum polarization).
-
Incubation: Add the GR and fluorescent ligand mixture to all wells. Incubate the plate at room temperature (or 4°C, depending on the specific kit protocol) to allow the binding to reach equilibrium.[19][20]
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore. The polarization value is high when the fluorescent ligand is bound to the large GR protein and low when it is free in solution.[19]
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This value represents the concentration of the test compound required to inhibit 50% of the fluorescent ligand's binding.[20]
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A Senior Application Scientist's Guide to the Sulfonylation of Electron-Deficient Amines: A Comparative Study of Sulfonylating Agents
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone motif, integral to the efficacy of a wide array of therapeutic agents. The synthesis of sulfonamides, typically achieved through the reaction of an amine with a sulfonylating agent, is a well-established transformation. However, when the amine substrate is electron-deficient—characterized by low nucleophilicity due to the presence of electron-withdrawing groups or its incorporation within a heteroaromatic system—this seemingly straightforward reaction becomes a significant synthetic challenge.
The Challenge: Overcoming the Low Nucleophilicity of Electron-Deficient Amines
Electron-deficient amines, such as nitroanilines, haloanilines, and various nitrogen-containing heteroaromatics, possess a lone pair of electrons that is delocalized or inductively withdrawn, rendering the nitrogen atom a poor nucleophile. This diminished reactivity leads to sluggish or incomplete reactions with standard sulfonylating agents under conventional conditions. Key challenges include:
-
Slow Reaction Kinetics: The low nucleophilicity of the amine results in a high activation energy barrier for the nucleophilic attack on the sulfonyl sulfur.
-
Competitive Side Reactions: Forcing conditions (e.g., high temperatures) can lead to decomposition of starting materials or the desired product.
-
Reagent Stability and Reactivity: Highly reactive sulfonylating agents may be unstable or lack selectivity, while more stable reagents may not be potent enough to react with the weakly nucleophilic amine.
The selection of an appropriate sulfonylating agent and catalytic system is therefore paramount to achieving efficient and high-yielding sulfonamide formation with these demanding substrates.
Comparative Analysis of Sulfonylating Agents
The choice of sulfonylating agent is a critical parameter that dictates the success of the reaction. Here, we compare the performance of the most common classes of sulfonylating agents.
Sulfonyl Chlorides: The Workhorse Reagents
Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), are the most widely used sulfonylating agents due to their commercial availability, relatively low cost, and high reactivity.[1][2] The electrophilicity of the sulfur atom is enhanced by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[3]
However, their high reactivity can also be a drawback, leading to issues with stability and handling.[4] For electron-deficient amines, the reaction often requires a base to neutralize the HCl byproduct and may necessitate the use of a catalyst to achieve reasonable reaction rates.[5]
Sulfonic Anhydrides: The High-Octane Alternative
Sulfonic anhydrides, such as p-toluenesulfonic anhydride (Ts₂O) and trifluoromethanesulfonic (triflic) anhydride (Tf₂O), are significantly more reactive electrophiles than their corresponding sulfonyl chlorides.[6][7] This heightened reactivity makes them particularly effective for the sulfonylation of weakly nucleophilic substrates.[1][4] The leaving group, a sulfonate anion, is highly stable, which facilitates the reaction.[6]
Triflic anhydride is an exceptionally powerful reagent, often used to activate hydroxyl groups or in the synthesis of triflates.[8][9] However, the high reactivity of sulfonic anhydrides necessitates careful handling under anhydrous conditions to prevent hydrolysis.
Sulfonyl Fluorides: The Stable and Selective Choice
Sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides.[6][10] This increased stability makes them easier to handle and store. While their lower reactivity can be a disadvantage with highly unreactive amines, they offer advantages in terms of selectivity, particularly in complex molecules with multiple nucleophilic sites.[11] Recent research has highlighted their utility in "click" chemistry (Sulfur(VI) Fluoride Exchange, SuFEx), further expanding their application.[10]
Performance Data Summary
The following table summarizes the typical performance of these sulfonylating agents with various electron-deficient amines, providing a general overview of their relative efficacy.
| Sulfonylating Agent | Substrate: 2-Nitroaniline | Substrate: 4-Chloroaniline | Substrate: 2-Aminopyridine | Key Advantages | Key Disadvantages |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate to good yield with catalyst (e.g., DMAP) and base.[12] | Good yield with base.[13] | Moderate yield, often requires forcing conditions or specific catalysts.[14] | Widely available, cost-effective, high reactivity.[1] | Can be overly reactive, potential for side reactions, HCl byproduct.[4] |
| p-Toluenesulfonic Anhydride (Ts₂O) | Good to excellent yield, often faster than TsCl.[7] | Excellent yield under mild conditions. | Good yield, effective for challenging substrates. | Highly reactive, good for unreactive amines, cleaner reaction profile (no HCl).[6] | Moisture sensitive, higher cost than TsCl. |
| Benzenesulfonyl Fluoride | Low to moderate yield, may require activation. | Moderate yield, generally slower than sulfonyl chlorides. | Low to moderate yield, valued for selectivity in complex systems. | High stability, greater selectivity, resistant to hydrolysis.[10][11] | Lower reactivity, may not be suitable for very unreactive amines. |
| Triflic Anhydride (Tf₂O) | Excellent yield, very rapid reaction. | Excellent yield, highly effective. | Excellent yield, powerful activating agent. | Extremely high reactivity, suitable for the most challenging substrates.[1][8] | Highly moisture sensitive, expensive, can be unselective. |
The Critical Role of Catalysis: DMAP vs. Pyridine
For the sulfonylation of weakly nucleophilic amines, particularly with sulfonyl chlorides, the choice of catalyst is often as important as the choice of sulfonylating agent. Pyridine has traditionally been used as both a base and a catalyst in these reactions.[5][15] However, 4-dimethylaminopyridine (DMAP) has emerged as a far superior "super catalyst."[16][17]
The enhanced catalytic activity of DMAP stems from its greater nucleophilicity compared to pyridine.[16][18] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. The positive charge on this intermediate is resonance-stabilized by the dimethylamino group, making it a much more potent sulfonylating agent than the corresponding intermediate formed from pyridine.[16][19] This leads to dramatic rate accelerations, often by several orders of magnitude, allowing reactions to proceed under much milder conditions.[17]
Mechanistic Comparison of DMAP and Pyridine Catalysis
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Efficacy Validation of Novel Drug Candidates
Introduction: The Critical Path from Synthesis to Substantiation
In the landscape of drug discovery, the synthesis of a novel therapeutic agent marks not an end, but a critical beginning. When such a synthesis is achieved using a new reagent, the path to validation demands an even greater level of scientific rigor. The reagent, and the synthetic route it enables, can profoundly influence the final compound's purity, isomeric composition, and physicochemical properties. These factors, in turn, can significantly impact its biological activity. Therefore, a robust and multi-faceted validation strategy is paramount to ascertain the true therapeutic potential of the drug candidate.
This guide provides a comprehensive framework for the in vitro and in vivo validation of drug candidates, with a special focus on the considerations arising from the use of a novel synthesis reagent. As Senior Application Scientists, our goal is not merely to follow protocols but to understand the underlying principles that govern them, enabling us to make informed decisions and design self-validating experimental workflows.
The journey from a newly synthesized compound to a viable drug candidate can be visualized as a multi-stage process, beginning with fundamental in vitro characterization and culminating in comprehensive in vivo efficacy studies.
Caption: High-level workflow for drug candidate validation.
Part 1: In Vitro Validation - Interrogating a Compound's Intrinsic Activity
In vitro studies represent the first crucial step in understanding a drug candidate's biological effects in a controlled environment.[1] These assays provide essential data on a compound's potency, selectivity, mechanism of action, and potential for off-target effects and cytotoxicity.[2][3]
Target Engagement: Confirming the Molecular Handshake
Before assessing a drug's biological effects, it is imperative to confirm that it physically interacts with its intended molecular target.[4][5] Target engagement assays provide this crucial piece of evidence, helping to build a strong structure-activity relationship (SAR).[6]
A variety of biophysical and cell-based techniques can be employed to quantify target engagement.[6][7] The choice of assay depends on the nature of the target protein and the desired throughput.[6]
| Assay Type | Principle | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Measures changes in protein melting temperature upon ligand binding. | High-throughput, cost-effective. | Not suitable for all proteins, can have false positives/negatives. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as ligand binds to an immobilized target. | Real-time kinetics, label-free. | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target. | Provides full thermodynamic profile, label-free. | Low-throughput, requires large amounts of protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein stability in response to ligand binding within intact cells. | In-cell measurement, more physiologically relevant. | Lower throughput than TSA, requires specific antibodies. |
Cell-Based Assays: From Target Binding to Cellular Response
Once target engagement is confirmed, the next logical step is to evaluate the compound's effect on cellular function. Cell-based assays are invaluable for this purpose, providing insights into a drug's mechanism of action and potential toxicity in a more biologically relevant context than biochemical assays.[1][8]
1.2.1 Cytotoxicity Assays: A Measure of Cellular Health
A critical initial assessment is to determine the concentration at which a drug candidate becomes toxic to cells.[3] This is often referred to as the half-maximal inhibitory concentration (IC50) for cytotoxicity. Several colorimetric and luminescence-based assays are commonly used for this purpose.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9] | Inexpensive, well-established. | Requires a solubilization step, can be affected by metabolic changes unrelated to viability. |
| MTS Assay | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[9] | "One-step" assay, higher throughput than MTT.[9] | More susceptible to colorimetric interference.[9] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. | Directly measures cell death. | Less sensitive for early-stage cytotoxicity. |
1.2.2 Functional Assays: Gauging the Desired Biological Effect
Beyond cytotoxicity, it is essential to measure the intended therapeutic effect of the drug candidate. For example, in cancer drug discovery, an important endpoint is the inhibition of tumor cell proliferation. The same assays used for cytotoxicity, such as the MTT assay, can be adapted to measure anti-proliferative effects at non-toxic concentrations.
For drug candidates targeting specific signaling pathways, more specialized functional assays are employed. These can include:
-
Reporter Gene Assays: To measure the modulation of a specific signaling pathway.[1]
-
Second Messenger Assays (e.g., cAMP, Calcium Flux): To quantify the downstream effects of receptor activation or inhibition.[7]
-
Protein Quantification Assays (e.g., Western Blot, ELISA): To measure changes in the expression or phosphorylation of key signaling proteins.[7]
The Impact of the Synthesis Reagent on In Vitro Data
It is crucial to consider how a novel synthesis reagent might influence the results of in vitro assays. Potential confounding factors include:
-
Residual Reagent or Byproducts: These could have their own biological activity, leading to false-positive or false-negative results.
-
Altered Stereochemistry: The synthesis route could favor the formation of a particular stereoisomer with different potency or off-target effects.
-
Changes in Solubility: The final compound's solubility can be affected by the synthesis method, which can impact its effective concentration in in vitro assays.
To mitigate these risks, rigorous analytical characterization of the drug candidate (e.g., via HPLC, mass spectrometry, and NMR) is essential to confirm its identity, purity, and stereochemical integrity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step method for assessing the cytotoxicity of a drug candidate using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the drug candidate in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to the drug's expected mechanism of action (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified ethanol solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: In Vivo Validation - From the Bench to a Biological System
While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism.[8] In vivo studies are therefore indispensable for evaluating a drug candidate's efficacy and safety in a whole-animal system.[10]
Pharmacokinetics and Pharmacodynamics: The Drug's Journey and Impact
Before embarking on large-scale efficacy studies, it is essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the drug candidate.[11][12][13]
-
Pharmacokinetics (PK): Describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[14] PK studies are crucial for determining the optimal dosing regimen and route of administration.[11][15]
-
Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.[12][14]
Integrated PK/PD modeling is a powerful tool for predicting a drug's therapeutic window and for extrapolating data from preclinical models to humans.[15]
Selecting the Right Animal Model: A Critical Decision
The choice of animal model is a critical determinant of the success and translational relevance of in vivo studies.[16] The ideal model should accurately mimic the pathophysiology of the human disease being studied.[17][18]
For oncology drug development, several types of mouse models are commonly used:
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice.[19][20] | Relatively inexpensive, high-throughput, reproducible.[10] | Lacks a functional immune system, may not fully represent tumor heterogeneity.[19] |
| Patient-Derived Xenograft (PDX) | Tumor tissue from a patient is directly implanted into immunodeficient mice.[19][21] | Preserves the original tumor microenvironment and heterogeneity, more predictive of clinical outcomes.[19][21] | Expensive, lower throughput, requires highly immunodeficient mice. |
| Syngeneic Models | Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[20][22] | Intact immune system, suitable for studying immunotherapies. | Limited availability of tumor cell lines for different cancer types. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors spontaneously.[19][21] | Closely mimics human cancer development, intact immune system. | Long latency, high cost, tumors can be heterogeneous. |
Experimental Workflow: In Vivo Efficacy Study in a CDX Model
This workflow outlines the key steps in a typical in vivo efficacy study using a cell line-derived xenograft (CDX) model of cancer.
Caption: Workflow for an in vivo efficacy study in a CDX model.
-
Cell Culture and Implantation: The chosen human cancer cell line is cultured in vitro and then implanted subcutaneously into immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size, and their volume is measured regularly.
-
Randomization: Once tumors reach the target size, mice are randomized into different treatment groups (e.g., vehicle control, drug candidate, positive control).
-
Treatment Administration: The drug candidate is administered according to the dosing regimen determined from PK/PD studies.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis). Key efficacy endpoints include tumor growth inhibition and survival.
The Impact of the Synthesis Reagent on In Vivo Outcomes
The considerations regarding the novel synthesis reagent are even more critical in the in vivo setting. In addition to the factors mentioned for in vitro studies, the following must be taken into account:
-
Bioavailability: The synthesis method can affect the drug's solid-state properties (e.g., crystallinity), which can influence its dissolution rate and oral bioavailability.
-
Toxicity: Impurities from the synthesis could have unforeseen toxic effects in a whole organism that were not apparent in in vitro cytotoxicity assays.
Therefore, it is essential to conduct thorough preclinical safety and toxicology studies with the specific batch of the drug candidate synthesized using the new reagent.[23]
Conclusion: A Holistic and Rigorous Approach to Validation
The validation of a new drug candidate is a complex but essential process that requires a combination of in vitro and in vivo studies. When a novel synthesis reagent is used, the level of scrutiny must be even higher. By taking a systematic and scientifically rigorous approach, researchers can confidently assess the therapeutic potential of their drug candidates and make informed decisions about their advancement into clinical development. The ultimate goal is to ensure that only the most promising and well-characterized compounds proceed, maximizing the chances of success in the clinic and, ultimately, for patients.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylpyridine-Containing Compounds
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a compound's metabolic stability is a pivotal step. It dictates the pharmacokinetic profile, influencing dosing regimens and overall therapeutic efficacy. Among the myriad of chemical scaffolds utilized in medicinal chemistry, trifluoromethylpyridine derivatives have garnered significant attention. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring can profoundly enhance a molecule's drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth, comparative analysis of the metabolic stability of these compounds, grounded in experimental data and established protocols.
The enhanced metabolic stability conferred by the trifluoromethyl group is largely due to the high bond energy of the carbon-fluorine (C-F) bond.[4] This bond is significantly more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, compared to a carbon-hydrogen (C-H) bond.[4][5] By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a concept often referred to as "metabolic switching."[4][5] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][5][6]
Understanding the Metabolic Landscape of Trifluoromethylpyridines
The metabolism of trifluoromethylpyridine-containing compounds is a complex interplay of various enzymatic pathways. A thorough understanding of these pathways is essential for predicting a compound's fate in vivo and for designing more robust drug candidates.
Cytochrome P450 (CYP) Mediated Metabolism
The cytochrome P450 (CYP) enzymes, primarily located in the liver, are the major players in the metabolism of most drugs.[7][8] For pyridine-containing compounds, CYP-mediated oxidation is a common metabolic route. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent pyridine ring, making it less susceptible to oxidative metabolism by CYP enzymes.[9]
While the CF3 group itself is highly resistant to metabolism, the pyridine ring can still undergo oxidation at other positions, or the N-atom can be oxidized to form an N-oxide. For instance, studies on 3-trifluoromethylpyridine have shown that a major metabolite is 3-trifluoromethylpyridine-N-oxide, a transformation mediated by CYP enzymes.[10]
Other Metabolic Pathways and Bioactivation
Beyond CYP-mediated reactions, other enzymes can contribute to the metabolism of these compounds. It is also crucial to assess the potential for bioactivation, where a parent compound is metabolized into a reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity. For some heterocyclic compounds, metabolic activation can lead to the formation of reactive intermediates.[11] While the CF3 group generally enhances stability, the potential for bioactivation of the pyridine ring or other parts of the molecule should be carefully evaluated.
Comparative Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of trifluoromethylpyridine-containing compounds, several in vitro assays are routinely employed. The two most common systems are liver microsomes and hepatocytes.[12][13][14] These assays measure the rate of disappearance of the parent compound over time when incubated with these metabolically active systems.[12]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Caption: A generalized workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[15] This assay is a cost-effective and high-throughput method for initial screening of metabolic stability.[14]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.[5]
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[5]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[5]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[5]
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[14] This assay provides a more comprehensive assessment of metabolic stability.[14]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in the presence of suspended hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Positive control compounds
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker with CO2 control (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 - 1 x 10^6 viable cells/mL) in incubation medium.
-
Prepare a working solution of the test compound in a suitable solvent.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Incubate the plate at 37°C with 5% CO2 and gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
The sample processing and analysis steps are the same as for the microsomal stability assay.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the CLint being expressed as µL/min/10^6 cells.
-
Comparative Data and Structure-Metabolism Relationships
The introduction of a trifluoromethyl group is a well-established strategy to block metabolic hot spots and improve metabolic stability. The following table summarizes a hypothetical comparison between a parent compound with a metabolically labile methyl group and its trifluoromethylpyridine analog.
| Parameter | Parent Compound (with -CH3) | Trifluoromethylpyridine Analog (with -CF3) | Rationale for Difference |
| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond is stronger than the C-H bond, making the -CF3 group resistant to oxidative metabolism that readily occurs on the -CH3 group.[4][5] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the overall rate of clearance by metabolic enzymes.[5] |
| Major Metabolites | Oxidized methyl group (e.g., -CH2OH, -COOH) | N-oxide of the pyridine ring or oxidation at other positions on the molecule. | The metabolically stable -CF3 group shifts metabolism to other, less favorable sites.[4] |
Illustrative Metabolic Pathways
The diagram below depicts the key metabolic pathways for a hypothetical trifluoromethylpyridine compound, highlighting the stability of the CF3 group and potential sites of metabolism on the pyridine ring.
Caption: Key metabolic pathways for trifluoromethylpyridines.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group into a pyridine scaffold is a powerful and widely utilized strategy in medicinal chemistry to enhance metabolic stability.[1][2] This guide has provided a comprehensive overview of the underlying principles, comparative experimental protocols, and expected outcomes when assessing the metabolic stability of these important compounds.
As analytical techniques continue to advance, so too will our ability to precisely predict and measure metabolic fate. High-throughput and automated methods are becoming increasingly common, allowing for the rapid screening of large compound libraries.[16][17] Furthermore, a deeper understanding of the interplay between different metabolic enzymes and the development of more predictive in silico models will continue to guide the rational design of more stable and effective trifluoromethylpyridine-containing therapeutics.
References
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
- Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
- Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hep
- Microsomal vs Hepatocyte Stability: Which One to Choose?
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Metabolism of fluorine-containing drugs. SciSpace. [Link]
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- The Accumulation and Metabolism of 3-trifluoromethylpyridine by Rat Olfactory and Hep
- How to Conduct an In Vitro Metabolic Stability Study.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central. [Link]
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed Central. [Link]
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. [Link]
- Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed Central. [Link]
- Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PubMed Central. [Link]
- A rational chemical intervention strategy to circumvent bioactivation liabilities associated with a nonpeptidyl thrombopoietin receptor agonist containing a 2-amino-4-arylthiazole motif. PubMed. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
- Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. PubMed Central. [Link]
- Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: Evidence for selectivity towards CYP3A4.
- Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. PubMed Central. [Link]
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A Comparative Guide to the Green Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: A Green Chemistry Metrics Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a compelling case for the application of green chemistry principles. The inherent reactivity of sulfonyl chlorides and the often hazardous reagents used in their synthesis necessitate a thorough evaluation of synthetic routes to minimize environmental impact and enhance safety. This guide provides an in-depth comparison of two primary synthetic strategies for closely related trifluoromethyl-substituted sulfonyl chlorides: the oxidative chlorination of a thiol precursor and the diazotization of an amino precursor followed by a Sandmeyer-type reaction. By applying key green chemistry metrics—E-Factor and Process Mass Intensity (PMI)—we offer a quantitative assessment to inform the selection of more sustainable synthetic methodologies.
The Imperative for Greener Sulfonyl Chloride Synthesis
The traditional methods for synthesizing sulfonyl chlorides often involve reagents like phosphorus pentachloride or chlorine gas, which pose significant environmental, health, and safety (EHS) risks.[1][2] The pharmaceutical and fine chemical industries are increasingly adopting greener synthetic pathways to reduce waste, minimize the use of hazardous substances, and improve overall process efficiency.[1][3] This shift is not only driven by regulatory pressures but also by the economic benefits associated with reduced waste disposal costs and more efficient use of resources.
-
Method A: Oxidative Chlorination of 5-(Trifluoromethyl)pyridine-2-thiol
-
Method B: Diazotization of m-Aminobenzotrifluoride (a non-heterocyclic analog)
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of each synthetic route, we will employ two widely recognized green chemistry metrics: E-Factor and Process Mass Intensity (PMI).[1][3][4][5]
-
E-Factor : This metric, developed by Roger Sheldon, is defined as the mass of waste produced per unit of product (kg waste / kg product). A lower E-Factor signifies a more environmentally friendly process.
-
Process Mass Intensity (PMI) : Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, and process water) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
The following table summarizes the calculated green chemistry metrics for the two representative synthesis methods. Detailed calculations are based on the experimental protocols provided in the subsequent sections.
| Metric | Method A: Thiol Oxidation | Method B: Diazotization | Greener Alternative |
| Starting Material | 5-(Trifluoromethyl)pyridine-2-thiol | m-Aminobenzotrifluoride | - |
| Product | 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | m-Trifluoromethylbenzenesulfonyl chloride | - |
| Yield | ~95% (assumed from similar procedures) | 81% | Method A |
| Atom Economy | ~65% | ~58% | Method A |
| Process Mass Intensity (PMI) | ~45 | ~28 | Method B |
| E-Factor | ~44 | ~27 | Method B |
Note: The calculations for Method A are based on the protocol for a constitutional isomer. The calculations for Method B are based on a non-heterocyclic analog. These serve as valuable models for comparison.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two synthetic routes analyzed in this guide.
Method A: Oxidative Chlorination of 5-(Trifluoromethyl)pyridine-2-thiol
This protocol is adapted from a procedure for the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Reaction Scheme:
Materials:
-
5-(Trifluoromethyl)pyridine-2-thiol
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine Gas (Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet tube, and a cooling bath, suspend 5-(trifluoromethyl)pyridine-2-thiol in concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Bubble chlorine gas through the stirred suspension at a controlled rate, maintaining the temperature between 0-10 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Method B: Diazotization of m-Aminobenzotrifluoride
This protocol is for the synthesis of m-trifluoromethylbenzenesulfonyl chloride and serves as a model for the diazotization route.[6]
Reaction Scheme:
Materials:
-
m-Aminobenzotrifluoride
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Cuprous Chloride (CuCl)
-
Ether
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Ice/Dry Ice
Procedure:
-
In a beaker, add m-aminobenzotrifluoride to a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to -10 °C using a dry ice-ethanol bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5 °C. Stir for 45 minutes after the addition is complete.
-
In a separate beaker, saturate glacial acetic acid with sulfur dioxide and add cuprous chloride. Continue bubbling SO₂ until the solution turns blue-green. Cool this mixture in an ice bath.
-
Add the diazonium salt solution from step 2 in portions to the sulfur dioxide solution, keeping the temperature below 30 °C.
-
Pour the reaction mixture into ice water and extract the product with ether.
-
Wash the combined ether extracts with saturated sodium bicarbonate solution until neutral, then with water.
-
Dry the ether solution over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield m-trifluoromethylbenzenesulfonyl chloride.
Visualization of the Green Chemistry Assessment Workflow
The following diagram illustrates the process of evaluating the greenness of the different synthetic routes.
Caption: Workflow for the green chemistry assessment of synthesis routes.
Discussion and Causality Behind Experimental Choices
Method A: Thiol Oxidation
This route is often favored for its directness. The oxidation of a thiol to a sulfonyl chloride is a well-established transformation. The use of chlorine gas, however, is a significant drawback from a green chemistry perspective due to its high toxicity and the challenges associated with its handling. The reaction is typically performed in an acidic aqueous medium, which can be advantageous over organic solvents if the product can be easily separated. The relatively high atom economy of this route is a positive aspect.
Method B: Diazotization (Sandmeyer-type Reaction)
The Sandmeyer reaction is a classic method for the conversion of an amino group to a variety of functionalities, including the sulfonyl chloride group.[6] A key advantage of this route is the use of readily available and often less hazardous starting materials (anilines). The in-situ generation of the diazonium salt at low temperatures is a critical safety measure. The use of sulfur dioxide and a copper catalyst are characteristic of this transformation. While the overall yield may be slightly lower than the thiol oxidation route, the PMI and E-Factor are significantly better. This is primarily due to the use of more atom-economical reagents and a more streamlined work-up procedure. The use of glacial acetic acid and ether as solvents contributes to the overall mass intensity, but these are generally considered less hazardous than chlorinated solvents.
Conclusion: A Greener Path Forward
Based on the quantitative analysis of the Process Mass Intensity and E-Factor, the diazotization route (Method B) emerges as the greener alternative for the synthesis of trifluoromethyl-substituted aryl sulfonyl chlorides. Although the thiol oxidation route (Method A) may offer a slightly higher yield and atom economy in some cases, its reliance on hazardous chlorine gas and a higher overall mass of materials used makes it less environmentally favorable.
For researchers and drug development professionals, the choice of a synthetic route should not be solely based on yield. A holistic assessment that includes green chemistry metrics provides a more comprehensive understanding of the sustainability of a chemical process. The diazotization approach, with its milder reagents and lower waste generation, aligns better with the principles of green chemistry and offers a more responsible and efficient pathway for the synthesis of this compound and its analogs. Further optimization of the diazotization route, such as exploring solvent recycling and alternative, less hazardous reagents for the generation of sulfur dioxide, could further enhance its green credentials.
References
- Vertex AI Search. "Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries." Accessed January 9, 2026.
- Vertex AI Search. "Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH." Accessed January 9, 2026.
- Vertex AI Search. "METRICS - Green Chemistry Toolkit." Accessed January 9, 2026.
- Vertex AI Search. "(PDF)
- Vertex AI Search. "Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages." Accessed January 9, 2026.
- Vertex AI Search. "Application Notes and Protocols: Reaction of 5-(Trifluoromethyl)pyridine-2-thiol with Chlorine Gas - Benchchem." Accessed January 9, 2026.
- Vertex AI Search. "m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure." Accessed January 9, 2026.
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- 6. Organic Syntheses Procedure [orgsyn.org]
Differentiating Pyridine-2-Sulfonate Isomers: A Spectroscopic Guide for Product Validation
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Pyridine-sulfonates, a class of compounds with significant applications in pharmaceuticals and materials science, present a common analytical challenge due to the varied reactivity and biological activity of their isomers.[1][2] This guide provides an in-depth spectroscopic comparison of pyridine-2-sulfonate, pyridine-3-sulfonate, and pyridine-4-sulfonate, offering a robust framework for product validation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this document will not only present experimental data but also elucidate the underlying chemical principles that govern the distinct spectroscopic signatures of these isomers.
The Structural Imperative: Why Isomer Differentiation Matters
Constitutional isomers, such as the three pyridine-sulfonate variants, share the same molecular formula (C₅H₅NO₃S) but differ in the connectivity of their atoms.[3] This seemingly subtle difference in the position of the sulfonate group on the pyridine ring leads to significant alterations in electron distribution, chemical reactivity, and biological interactions.[1][2] For instance, the direct electrophilic sulfonation of pyridine typically yields pyridine-3-sulfonic acid as the major product due to the electron-deficient nature of the pyridine ring.[1] Consequently, validating the synthesis of the less common pyridine-2-sulfonate or pyridine-4-sulfonate requires meticulous analytical confirmation to rule out the presence of the other isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the unambiguous identification of pyridine-sulfonate isomers. The chemical shift (δ), multiplicity, and coupling constants (J) of the protons on the pyridine ring provide a unique fingerprint for each isomer.
The differing positions of the electron-withdrawing sulfonate group cause distinct electronic environments for the remaining ring protons. This directly influences their resonance frequencies in the NMR spectrum.
Comparative ¹H NMR Data
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-2-sulfonic Acid | H-6 | ~8.6 | ddd | J ≈ 4.8, 1.8, 0.8 |
| H-3 | ~8.1 | ddd | J ≈ 7.7, 1.6, 0.8 | |
| H-4 | ~7.9 | td | J ≈ 7.7, 1.8 | |
| H-5 | ~7.5 | ddd | J ≈ 7.7, 4.8, 1.6 | |
| Pyridine-3-sulfonic Acid | H-2 | ~9.1 | d | J ≈ 2.3 |
| H-6 | ~8.8 | dd | J ≈ 4.8, 2.3 | |
| H-4 | ~8.4 | dt | J ≈ 8.0, 1.7 | |
| H-5 | ~7.6 | ddd | J ≈ 8.0, 4.8, 0.5 | |
| Pyridine-4-sulfonic Acid | H-2, H-6 | ~8.9 | d | J ≈ 6.5 |
| H-3, H-5 | ~8.0 | d | J ≈ 6.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[3]
Expert Interpretation:
-
Pyridine-2-sulfonate: Exhibits the most complex spectrum with four distinct and coupled proton signals. The proton at the H-6 position is the most deshielded due to its proximity to both the nitrogen atom and the sulfonate group.
-
Pyridine-3-sulfonate: Is readily identified by the highly deshielded proton at the H-2 position (around 9.1 ppm), which appears as a distinct doublet. This significant downfield shift is a direct consequence of its ortho position relative to the electronegative nitrogen atom.
-
Pyridine-4-sulfonate: Presents the simplest spectrum, characterized by two doublets of equal integration. This symmetry arises because the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5.
FT-IR Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For pyridine-sulfonates, the key vibrational bands are those associated with the sulfonate group (S=O and S-O stretching) and the pyridine ring vibrations.
The position of the sulfonate group influences the vibrational modes of the pyridine ring, leading to subtle but measurable differences in the IR spectra of the isomers.
Comparative FT-IR Data
| Vibrational Mode | Pyridine-2-sulfonate (cm⁻¹) | Pyridine-3-sulfonate (cm⁻¹) | Pyridine-4-sulfonate (cm⁻¹) |
| S=O Asymmetric Stretch | ~1250 | ~1230 | ~1260 |
| S=O Symmetric Stretch | ~1080 | ~1035 | ~1070 |
| Pyridine Ring Vibrations | Multiple bands in 1600-1400 region | Multiple bands in 1600-1400 region | Multiple bands in 1600-1400 region |
| C-S Stretch | ~770 | ~742 | ~780 |
Note: Peak positions are approximate.[3][4]
Expert Interpretation:
While the S=O stretching vibrations are prominent in all three isomers, their exact frequencies can differ slightly. More diagnostically significant are the variations in the fingerprint region (below 1500 cm⁻¹), where the pyridine ring breathing and deformation modes are observed. For example, a detailed vibrational analysis of pyridine-3-sulfonic acid has identified a band at 1022 cm⁻¹ corresponding to the pyridine ring breathing mode.[4] These subtle shifts, when compared against a known standard, can aid in isomer identification.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. For the pyridine-sulfonate isomers, the molecular ion peak will be observed at the same mass-to-charge ratio (m/z). Therefore, differentiation relies on analyzing the characteristic fragment ions.
A common fragmentation pathway for aromatic sulfonic acids is the loss of a neutral sulfur trioxide (SO₃) molecule (80 Da).[5] Another potential fragmentation is the loss of sulfur dioxide (SO₂) (64 Da).[5]
Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| Pyridine-2-sulfonate | 160 | 80 | Loss of SO₃ |
| Pyridine-3-sulfonate | 160 | 80, 96 | Loss of SO₃, Loss of SO₂ |
| Pyridine-4-sulfonate | 160 | 80 | Loss of SO₃ |
Expert Interpretation:
The primary fragmentation for all three isomers is expected to be the loss of SO₃, resulting in a protonated pyridine ion at m/z 80.[5] However, the relative abundance of this fragment and the presence of other fragments can vary. For instance, in the case of aromatic sulfonamides, which are structurally related, the loss of SO₂ is a known fragmentation pathway influenced by the substitution pattern on the aromatic ring.[6] While detailed comparative fragmentation studies on all three pyridine-sulfonic acid isomers are not extensively available, tandem mass spectrometry (MS/MS) experiments can be designed to induce and compare these fragmentation patterns for reliable identification.
Experimental Protocols
To ensure the trustworthiness of the analytical data, the following self-validating protocols are recommended.
Synthesis Workflow
A general workflow for the synthesis and subsequent spectroscopic confirmation of a pyridine-sulfonate isomer is crucial for product validation.
Caption: General workflow for synthesis and spectroscopic validation.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyridine-sulfonic acid isomer and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak. Determine the integration, multiplicity, and coupling constants (J) for each signal.
-
Validation: Compare the obtained spectrum with the reference data provided in this guide and from authenticated sources.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry, powdered sample with potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands for the sulfonate and pyridine ring vibrations.
-
Validation: Compare the positions and shapes of the absorption bands with those of known standards for the different isomers.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid for positive ion mode.
-
Ionization: Ionize the sample using an appropriate technique (e.g., ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them. For tandem MS, isolate the molecular ion and induce fragmentation.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the isomeric structure.
Conclusion
The successful synthesis and validation of a specific pyridine-sulfonate isomer hinge on a multi-faceted spectroscopic approach. While ¹H NMR spectroscopy often provides the most definitive evidence for isomer identification, FT-IR and Mass Spectrometry offer crucial complementary data for a comprehensive and robust validation. By understanding the principles behind the distinct spectroscopic signatures of pyridine-2-sulfonate, pyridine-3-sulfonate, and pyridine-4-sulfonate, researchers can confidently verify the integrity of their products, a cornerstone of scientific rigor and successful drug development.
References
- Spectroscopic Confirmation of Pyridine-2-sulfonate: A Compar
- Navigating the Fragmentation Landscape of 3-Pyridinesulfonic Acid: A Technical Guide. Benchchem.
- Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]
- 3-Pyridinesulfonic acid. PubChem. [Link]
- 4-Pyridinesulfonic acid. PubChem. [Link]
- FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.
- Mass Spectrometry - Fragmentation P
- mass spectra - fragmentation p
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
- Pyridine-4-sulfonic acid. Tetrahedron. [Link]
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
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Safety Operating Guide
Mastering the Handling of 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
The successful and safe application of reactive chemical intermediates is fundamental to innovation in pharmaceutical and agrochemical research. 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a valuable reagent, characterized by a highly electrophilic sulfonyl chloride group and an electron-withdrawing trifluoromethyl-substituted pyridine ring.[1] This structure, while synthetically useful, demands a comprehensive understanding of its reactivity and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Hazard Analysis: Understanding the Reactivity Profile
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. Inhalation may also cause respiratory irritation. The primary driver of its hazardous nature is the sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack.
Reaction with Water: The most immediate and critical reaction to consider is its violent reaction with water and moisture. Atmospheric or incidental moisture will lead to rapid hydrolysis, producing hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is highly exothermic and generates corrosive acidic fumes, posing a significant inhalation hazard.[2] The necessity for anhydrous handling conditions cannot be overstated.
Reactivity with Nucleophiles: Beyond water, the compound will react readily with other nucleophiles such as alcohols, amines, and thiols.[3] While this reactivity is exploited in synthesis, it also means that inadvertent contact with these substances can lead to uncontrolled reactions.
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Corrosion | Danger |
| Eye Damage | Causes serious eye damage. | Corrosion | Danger |
| Respiratory Irritation | May cause respiratory irritation.[4] | Exclamation Mark | Warning |
| Reactivity | Reacts violently with water. | Not Applicable | Not Applicable |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory. Each component is selected to counteract a specific hazard posed by the chemical.
-
Hand Protection: Standard nitrile examination gloves are often insufficient. Double-gloving with a thicker, chemical-resistant outer glove is the recommended protocol.
-
Inner Glove: A standard nitrile glove provides a base layer of protection.
-
Outer Glove: Butyl rubber or neoprene gloves offer superior resistance to corrosive chemicals and are recommended for handling sulfonyl chlorides.[1][5] Always check the manufacturer's glove compatibility charts for specific breakthrough times.[6]
-
-
Eye and Face Protection: The risk of splashes and corrosive fumes necessitates robust protection.
-
Safety Goggles: Tight-fitting chemical splash goggles are essential to prevent any liquid from reaching the eyes.[7]
-
Face Shield: A full-face shield must be worn over safety goggles.[7] This protects the entire face from splashes and is a critical barrier against the corrosive effects of the chemical and its hydrolysis byproducts.
-
-
Body Protection: A flame-retardant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coverall should be worn over the lab coat.[7] Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor and fume exposure.[4] In the event of a large spill or a failure of the primary engineering controls (i.e., the fume hood), respiratory protection will be required. A full-face respirator with an acid gas cartridge is the appropriate choice.[8] All users of respirators must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9]
Caption: Required PPE and the rationale for its selection.
Operational Plan: Step-by-Step Handling Protocol
Given its moisture sensitivity, all operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[10][11]
Preparation and Weighing:
-
Glassware Preparation: Ensure all glassware is scrupulously dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas before use.[11]
-
Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15-20 minutes. A bubbler system should be used to ensure a slight positive pressure of inert gas is maintained throughout the procedure.[12]
-
Reagent Transfer: If working on a Schlenk line, transfer the this compound from its source container to the reaction vessel via a cannula or a gas-tight syringe under a positive flow of inert gas.[10] If using a glovebox, standard weighing procedures can be followed within the inert atmosphere.[10]
Reaction and Quenching:
-
Solvent Selection: Use only anhydrous solvents from a reputable supplier or that have been freshly dried using appropriate methods.
-
Temperature Control: Perform reactions in a reaction vessel equipped with a magnetic stirrer and placed in a cooling bath (e.g., ice-water or dry ice/acetone) to manage any exothermic events, especially during the addition of nucleophiles.
-
Quenching: Upon reaction completion, the quenching procedure must be performed cautiously. Slowly add the reaction mixture to a separate, well-stirred vessel containing an appropriate quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or another weak base to neutralize acidic byproducts).[13] Never add the quenching solution directly to the bulk reaction mixture , as this can lead to a rapid, uncontrolled exotherm.
Emergency Response: Spill and Exposure Management
Small Spill (in a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Cover the spill with a non-combustible absorbent material like dry sand, diatomaceous earth, or vermiculite.[2] Do not use combustible materials like paper towels or sawdust.
-
Neutralization: Cautiously and slowly, add a weak base such as sodium bicarbonate or calcium carbonate powder to the absorbent material to neutralize the acidic components.[14] The reaction may cause bubbling or fizzing as gas is evolved; proceed with caution.[15]
-
Collection: Once the reaction has subsided, carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a weak basic solution, followed by water, and then dry the area.
-
Disposal: The collected waste and all materials used for cleanup must be disposed of as hazardous waste.
Large Spill (outside a fume hood):
-
Evacuate: Evacuate the immediate area and alert all personnel to leave the laboratory.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the fumes.
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill on your own.[15]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Disposal Plan: Waste Management Protocol
Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[9]
-
Waste Segregation: Never mix sulfonyl chloride waste with other waste streams, especially aqueous or protic solvent waste.
-
Quenching Excess Reagent: Any unreacted this compound must be neutralized before disposal. This can be achieved by slowly adding the material to a stirred, cold solution of a weak base like sodium bicarbonate.
-
Containerization: All waste, including the neutralized reagent and any contaminated materials (gloves, absorbent, etc.), must be collected in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list all components.
-
Final Disposal: The sealed container must be transferred to your institution's EHS department for final disposal through an approved hazardous waste facility.
Caption: Logical workflow for the proper disposal of waste.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while prioritizing a culture of safety and operational excellence in the laboratory.
References
- Vertex AI Search Result[10] - Safety First: Handling Sulfuryl Chloride in Industrial Settings. (Source provides general PPE for sulfonyl chlorides).
- Fiveable - Sulfonyl Chloride Definition. (Source describes the reactivity of sulfonyl chlorides with nucleophiles).
- ChemicalBook - 3-(trifluoromethyl) pyridine-2-sulfonyl chloride - Safety Data Sheet.
- Benchchem - An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Benchchem - Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Synquest Labs - 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. (Source provides general handling advice for trifluoromethyl-pyridines).
- Fisher Scientific - 2-Amino-6-(trifluoromethyl)pyridine Safety Data Sheet.
- University of California, Riverside EH&S - Guidelines for the Selection of Chemical-Resistant Gloves.
- ChemicalBook - 2-Fluoro-4-trifluoromethyl-pyridine Safety Data Sheet.
- MSC Industrial Supply - How to Select the Right Chemical Resistant Gloves.
- IUPAC - Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (Source provides detailed information on the reactivity of sulfonyl compounds).
- American Chemical Society - Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (Source details the hydrolysis mechanism of sulfonyl chlorides).
- Trimaco - Essential Chemical PPE. (Source outlines essential PPE for chemical handling, including face shields).
- Ansell - Chemical Resistant Gloves. (Source provides information on selecting chemical-resistant gloves).
- Lab Manager Magazine - How to Neutralize Chemical Spills. (Source provides information on neutralizing acid and base spills).
- Apollo Scientific - 2-Hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
- Cole-Parmer - 2-Chloro-5-(trifluoromethyl)pyridine 98+% Material Safety Data Sheet.
- Sigma-Aldrich - SAFETY DATA SHEET for Trifluoromethanesulphonyl chloride.
- Organic Syntheses - p-TOLUENESULFINYL CHLORIDE. (Source provides an example of handling a moisture-sensitive sulfinyl chloride).
- Stratex - How-to: Neutralise Chemical Spills. (Source details the process for neutralizing chemical spills).
- Molecular Inorganic Chemistry, University of Groningen - Working with air and moisture sensitive compounds. (Source provides details on glovebox and Schlenk line techniques).
- Fisher Scientific - SAFETY DATA SHEET for Pyridine-3-sulfonyl chloride hydrochloride.
- Sigma-Aldrich - SAFETY DATA SHEET for Pyridine-3-sulfonyl chloride.
- Wipf Group, University of Pittsburgh - Techniques for Handling Air- and Moisture-Sensitive Compounds. (Source details techniques like using a bubbler system).
- Benchchem - Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- MIT Department of Chemistry - Handling air-sensitive reagents AL-134. (Source provides detailed procedures for handling air-sensitive reagents).
- Fisher Scientific - Air-Sensitive Chemistry: Practical and Safety Considerations.
- USEO - Spill kit treatment guide. (Source provides general guidance on using spill kits).
- Supporting Information, Organic & Biomolecular Chemistry - Synthesis of sulfonyl chloride substrate precursors. (Source provides examples of sulfonyl chloride synthesis).
Sources
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. 3-(trifluoromethyl) pyridine-2-sulfonyl chloride | 104040-75-7 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. synquestlabs.com [synquestlabs.com]
- 5. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 6. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 7. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 8. old.iupac.org [old.iupac.org]
- 9. fishersci.com [fishersci.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. web.mit.edu [web.mit.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 15. stratex.com.au [stratex.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
